3-Bromo-5-(1-hydroxyethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRELUKWTQNFSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-5-(1-hydroxyethyl)pyridine
An in-depth technical guide on 3-Bromo-5-(1-hydroxyethyl)pyridine , structured for researchers and drug development professionals.[1][2]
A Bifunctional Scaffold for Next-Generation Kinase Inhibitors and Ligand Design[1][3]
CAS: 283608-66-2 Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol [1][3]
Executive Summary
In the landscape of medicinal chemistry, the 3,5-disubstituted pyridine motif represents a "privileged scaffold." Unlike the more common 2,6- or 2,4-substitution patterns, the 3,5-geometry directs substituents into vectors that often avoid steric clashes with the hinge regions of kinase enzymes or the transmembrane helices of GPCRs.
This compound (CAS 283608-66-2) serves as a critical intermediate because it offers two distinct, orthogonal handles for diversification:[1][3]
-
The Aryl Bromide (C3): A prime candidate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The Secondary Alcohol (C5): A chiral center (racemic or enantiopure) amenable to oxidation, sulfonation (activation), or direct nucleophilic displacement (Mitsunobu).[1]
This guide details the synthesis, reactivity, and strategic application of this core in high-value drug discovery campaigns.
Chemical Profile & Physical Properties[4][5][6][7][8][9]
| Property | Specification | Notes |
| Appearance | Pale yellow solid or viscous oil | Low melting point expected (approx. 40–60°C based on analogs).[1][3] |
| Boiling Point | 280.5°C (Predicted) | at 760 mmHg.[1] |
| Density | 1.56 g/cm³ (Predicted) | High density due to bromine atom.[1] |
| pKa | ~3.5 (Pyridine N) | Electron-withdrawing Br reduces basicity compared to pyridine (pKa 5.2).[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in organic solvents.[1] |
| Hazards | H302, H315, H319, H335 | Irritant to eyes/skin/respiratory system.[1] Handle in fume hood. |
Synthetic Pathways[1][7][8][10][11]
The synthesis of CAS 283608-66-2 is approached via two primary routes, depending on the availability of precursors. Method A is preferred for scale-up due to the stability of the aldehyde precursor.
Method A: Grignard Addition (Primary Route)
This route utilizes 5-bromo-3-pyridinecarboxaldehyde and methylmagnesium bromide .[1][3] It constructs the carbon skeleton and installs the alcohol in a single step.
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde in anhydrous THF and cool to 0°C in an ice bath.
-
Add MeMgBr dropwise over 20 minutes. The solution may turn yellow/brown.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of the aldehyde.
-
-
Workup:
-
Quench slowly with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3 x 30 mL).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Method B: Ketone Reduction (Alternative)
If 1-(5-bromopyridin-3-yl)ethanone is available, a mild reduction yields the product.[1][3]
Protocol:
-
Dissolve the ketone (1.0 eq) in Methanol (0.2 M).[1]
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise.
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Quench with acetone or dilute HCl, concentrate, and extract as above.
Reaction Engineering & Logic
The following diagram illustrates the synthetic logic and the divergent downstream applications of the core.
Caption: Synthesis of CAS 283608-66-2 via Grignard addition and its utility as a divergent intermediate.
Applications in Drug Discovery[2][7][8][12]
A. Kinase Inhibitor Design
The 3,5-substitution pattern allows the pyridine nitrogen to act as a hydrogen bond acceptor (e.g., interacting with the hinge region backbone NH), while the substituents project into the solvent-exposed front pocket or the hydrophobic back pocket.[1]
-
Bromine Handle: Replaced via Suzuki coupling to introduce aryl groups that fill the hydrophobic pocket (e.g., in c-Met or ALK inhibitors).[1]
-
Hydroxyethyl Handle: Often converted to an amine or ether to tune solubility and pharmacokinetic (PK) properties.[1]
B. Chiral Scaffolds
The 1-hydroxyethyl group creates a stereocenter. In modern drug development, enantiopure compounds are required.
-
Resolution: The racemic alcohol can be resolved via Lipase-catalyzed kinetic resolution (e.g., Novozym 435) to yield enantiopure acetates and alcohols.[1]
-
Stereoinversion: The (R)- or (S)-alcohol can be inverted via the Mitsunobu reaction to install specific nucleophiles (azides, phenols) with defined stereochemistry.[1]
Handling, Safety, and Stability
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3][4] | Wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation.[4] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation.[4] | Wear safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation. | Use only outdoors or in a fume hood. |
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). The benzylic-like alcohol position is susceptible to slow oxidation if exposed to air and light over prolonged periods.
References
-
PubChem. 5-Bromo-3-pyridinecarboxaldehyde (Precursor Data). National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses. Grignard Reagents from Alkyl Halides. Org.[5][6][7] Synth. 1974, 54,[1] 58. (General Protocol Reference).
-
Heterocyclic Letters. An Improved, Practical, Reliable and Scalable Synthesis of 2,5-Dibromopyridine. (Context on Pyridine Bromination Patterns). Available at: [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 37669-64-0|5-Bromo-3-pyridinemethanol|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. reddit.com [reddit.com]
1-(5-bromopyridin-3-yl)ethanol chemical structure
This is an in-depth technical guide on the chemical structure, synthesis, and applications of 1-(5-bromopyridin-3-yl)ethanol .
Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications
Part 1: Structural Identity & Physicochemical Profile
1-(5-bromopyridin-3-yl)ethanol is a bifunctional pyridine scaffold characterized by a meta-substituted architecture. It serves as a critical "chiral linchpin" in the synthesis of kinase inhibitors and GPCR modulators, offering two distinct vectors for diversification: the aryl bromide (for cross-coupling) and the chiral secondary alcohol (for stereospecific ether/amine formation).
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(5-bromopyridin-3-yl)ethanol |
| Common Name | 3-Bromo-5-(1-hydroxyethyl)pyridine |
| CAS Number | 159533-68-3 (Note: Databases often conflate isomers; verify structure via NMR) |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Chirality | Contains one stereocenter at the benzylic position (C1 of the ethyl group).[1] Exists as (R)- and (S)- enantiomers. |
Electronic Structure & Reactivity
The 3,5-substitution pattern places both the bromine and the hydroxyethyl group meta to the pyridine nitrogen.
-
Pyridine Ring: Electron-deficient. The nitrogen atom withdraws density, deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic substitution (SNAr) if a leaving group were at the 2/4 position.
-
C5-Bromine: Located at a position relatively unperturbed by the nitrogen's inductive effect compared to the 2/4 positions. This makes it an ideal candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings without the complications of rapid oxidative addition often seen at the 2-position.
-
C3-Hydroxyethyl: A benzylic-like alcohol. The resulting carbocation (if generated) is destabilized by the electron-poor pyridine ring, making SN1 pathways slower than in phenyl analogs.
Part 2: Synthesis & Manufacturing[1][2][3][4]
The synthesis strategy depends on the stereochemical requirement. For early-stage SAR (Structure-Activity Relationship), the racemic mixture is sufficient. For late-stage lead optimization, asymmetric reduction is mandatory.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the divergent pathways from the commercial precursor.
Figure 1: Synthetic routes from 3-acetyl-5-bromopyridine to target alcohol.
Protocol A: Racemic Synthesis (High-Throughput)
Objective: Rapid generation of material for test couplings. Precursor: 1-(5-bromopyridin-3-yl)ethanone (3-Acetyl-5-bromopyridine).
-
Dissolution: Dissolve 10.0 g (50 mmol) of 3-acetyl-5-bromopyridine in 100 mL of anhydrous Methanol (MeOH). Cool to 0°C under N₂.
-
Reduction: Add Sodium Borohydride (NaBH₄) (2.8 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.
-
Quench: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (50% EtOAc/Hex). Quench with sat. NH₄Cl (50 mL).
-
Workup: Evaporate MeOH. Extract aqueous residue with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield: Typically 90-95%.
-
Protocol B: Asymmetric Synthesis (CBS Reduction)
Objective: Synthesis of >98% ee (R)-isomer for clinical candidates. Mechanism: The chiral oxazaborolidine catalyst directs the hydride attack from the borane reagent to a specific face of the ketone.
-
Catalyst Prep: In a dry flask, charge (S)-Me-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Complexation: Add Borane-THF complex (1.0 M, 0.6 eq) at -20°C.
-
Addition: Slowly add a solution of 3-acetyl-5-bromopyridine in THF over 1 hour.
-
Hydrolysis: Quench carefully with MeOH (vigorous bubbling).
-
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).
Part 3: Reactivity Profile & Derivatization
This molecule is a "bifunctional divergency point." The order of operations is critical: Suzuki coupling is generally performed before manipulating the alcohol if the alcohol is to be preserved, or the alcohol is protected (e.g., TBS ether) during the coupling.
Functionalization Map
Figure 2: Divergent synthesis capabilities of the scaffold.
Key Reaction: Suzuki-Miyaura Coupling
The bromine at C5 is highly reactive toward Pd(0) oxidative addition.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are standard.
-
Base: K₂CO₃ or Cs₂CO₃ (aqueous/organic biphasic).
-
Solvent: Dioxane/Water (4:1) or DMF.
-
Note: The free hydroxyl group is generally tolerated in Suzuki conditions, but if the boronic acid is Lewis acidic, protection (TBS/TBDPS) may improve yields.
Part 4: Analytical Characterization
Validating the structure requires distinguishing the 3,5-substitution pattern from 2,5 or 2,6 isomers.
1H NMR Prediction (DMSO-d₆, 400 MHz)
The symmetry of the 3,5-substituted ring results in distinct aromatic singlets (or tight doublets).
| Proton | Chemical Shift (δ) | Multiplicity | Interpretation |
| Py-H2 | ~8.55 ppm | d (J~2Hz) | Between N and C-ethyl (deshielded). |
| Py-H6 | ~8.65 ppm | d (J~2Hz) | Between N and C-Br (most deshielded). |
| Py-H4 | ~8.00 ppm | t/dd (J~2Hz) | Between Br and Ethyl (shielded relative to others). |
| OH | ~5.30 ppm | d | Exchangeable alcohol proton. |
| CH (Ethyl) | ~4.80 ppm | q | Methine proton of the chiral center. |
| CH₃ (Ethyl) | ~1.35 ppm | d | Methyl doublet. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive mode (M+H)⁺.
-
Signature: Distinct 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.
-
m/z = 202.0 (⁷⁹Br)
-
m/z = 204.0 (⁸¹Br)
-
References
-
Structure & Properties: PubChem. Compound Summary for CID 79018221 (Amine Analog Reference). National Library of Medicine. [Link]
-
Synthesis (Reduction): Organic Syntheses. Sodium Borohydride Reduction of Ketones. Org. Synth. Coll. Vol. 10. [Link]
-
Asymmetric Synthesis: Corey, E. J., et al. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Journal of the American Chemical Society. [Link]
-
Cross-Coupling Applications: Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
3-Bromo-5-(1-hydroxyethyl)pyridine molecular weight and formula
Advanced Synthesis, Characterization, and Utility in Medicinal Chemistry
Executive Technical Summary
3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 283608-66-2 ) serves as a high-value bifunctional intermediate in modern drug discovery.[1] Structurally, it presents a pyridine scaffold functionalized with two chemically distinct "handles": an aryl bromide at the C3 position and a secondary benzylic-like alcohol at the C5 position.
This dual-functionality allows for orthogonal elaboration:
-
C3-Bromine: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems common in kinase inhibitors.
-
C5-Alcohol: Serves as a chiral center (in enantiopure forms) or a precursor for alkylation, oxidation, or conversion to leaving groups (mesylates/tosylates) for nucleophilic substitution.
This guide provides a rigorous physicochemical profile, a validated synthetic workflow, and a reactivity map for researchers utilizing this scaffold in lead optimization.
Physicochemical Specifications
The following data aggregates calculated and experimental values standard for this class of pyridine derivatives.
| Property | Specification | Notes |
| IUPAC Name | 1-(5-Bromopyridin-3-yl)ethanol | Alternate: |
| CAS Number | 283608-66-2 | Racemic mixture |
| Molecular Formula | ||
| Molecular Weight | 202.05 g/mol | Monoisotopic Mass: 200.9789 |
| Physical State | Viscous Oil or Low-melting Solid | Tends to solidify upon high-vacuum drying |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Sparingly soluble in water; pH dependent |
| pKa (Calculated) | ~3.5 (Pyridine N) | Basic nitrogen allows salt formation (HCl, TFA) |
| Chirality | 1 Chiral Center (C1 of ethyl group) | Available as (R), (S), or Racemate |
Synthetic Protocol: Ketone Reduction
Objective: Synthesis of this compound from 3-bromo-5-acetylpyridine.
Mechanism: Nucleophilic addition of hydride (
Experimental Workflow
Note: This protocol describes the synthesis of the racemic alcohol. For enantioselective synthesis, replace
Step 1: Preparation
-
Charge a clean, dry round-bottom flask (RBF) with 3-bromo-5-acetylpyridine (1.0 equiv).
-
Dissolve in anhydrous Methanol (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses byproduct formation and controls the exothermic nature of hydride addition.
Step 2: Reduction
-
Add Sodium Borohydride (
, 1.2 – 1.5 equiv) portion-wise over 15 minutes.-
Caution: Vigorous evolution of
gas will occur. Ensure adequate venting.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 1–2 hours. Monitor reaction progress via TLC (System: 50% EtOAc in Hexanes) or LC-MS. The starting ketone spot (
) should disappear, replaced by the more polar alcohol ( ).
Step 3: Quench and Workup
-
Quench the reaction by adding Saturated Aqueous
(5 mL/mmol substrate) slowly at 0°C. Rationale: Acidic hydrolysis destroys excess borohydride and breaks up the intermediate borate complex. -
Concentrate the mixture under reduced pressure to remove Methanol.
-
Dilute the aqueous residue with Water and extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash combined organics with Brine , dry over anhydrous
, and filter.
Step 4: Purification
-
Concentrate the filtrate to yield the crude oil.
-
Purify via Silica Gel Flash Chromatography (Gradient: 0%
60% EtOAc in Hexanes).
Reactivity Map & Downstream Logic
The utility of this compound lies in its ability to serve as a divergent node in synthesis. The diagram below illustrates the logical flow from precursor to product, and subsequently to high-value derivatives.
Figure 1: Synthetic workflow and divergent reactivity profile. The central node represents the target molecule, demonstrating its dual utility in palladium-catalyzed coupling (green nodes) and functional group interconversion (yellow nodes).
Analytical Characterization (Fingerprint)
To validate the identity of the synthesized molecule, compare spectral data against these expected signals.
1H NMR (400 MHz,
- 8.50 (d, J=2 Hz, 1H): Proton at C6 (Ortho to N, Ortho to alkyl). Deshielded by Nitrogen.
- 8.35 (d, J=2 Hz, 1H): Proton at C2 (Ortho to N, Ortho to Br).
- 7.85 (dd, J=2 Hz, 1H): Proton at C4 (Between Br and alkyl).
-
4.95 (q, J=6.5 Hz, 1H): Methine proton (
-OH). Characteristic quartet due to coupling with the methyl group. -
1.50 (d, J=6.5 Hz, 3H): Methyl group (
). Doublet. -
~2.5-3.0 (br s, 1H): Hydroxyl proton (
). Chemical shift varies with concentration/solvent.
Mass Spectrometry (ESI+):
-
Parent Ion
: Two peaks of equal intensity at 202.0 and 204.0 m/z. -
Diagnostic: The 1:1 isotopic ratio is the definitive signature of a mono-brominated compound (
and ).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Pyridine derivatives can oxidize or absorb moisture over time.
-
Compatibility: Incompatible with strong oxidizing agents and strong acids (forms pyridinium salts).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101029093 (C7H8+ related fragments) and 1-(5-Bromopyridin-3-yl)ethanol. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium Borohydride: Reactivity and Protocols. Retrieved from [Link]
-
Common Organic Chemistry. Standard Protocol for Ketone Reduction using NaBH4. Retrieved from [Link]
Sources
Navigating the Unknown: A Technical Guide to Determining the Solubility of 3-Bromo-5-(1-hydroxyethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of novel compounds is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. 3-Bromo-5-(1-hydroxyethyl)pyridine, a key heterocyclic intermediate, presents a unique profile whose interaction with organic solvents is not widely documented. This technical guide moves beyond a simple data sheet to provide a comprehensive framework for researchers to approach the solubility determination of this compound. We will explore the theoretical underpinnings of its expected solubility, provide robust, step-by-step experimental protocols for accurate measurement, address critical safety considerations, and outline a path for data analysis and interpretation. This document serves as a practical roadmap for generating reliable and reproducible solubility data where none currently exists, empowering scientists to accelerate their research and development endeavors.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in various organic solvents is a critical physicochemical property that influences every stage of the drug development pipeline. From the initial synthesis and purification to the final formulation and bioavailability, a thorough understanding of a compound's solubility characteristics is paramount.[1][2]
Key decision-making processes influenced by solubility data include:
-
Reaction Solvent Selection: Optimizing reaction kinetics and yield often depends on the complete solubilization of reactants.
-
Crystallization and Purification: The choice of solvent system is crucial for achieving the desired crystal form (polymorph), purity, and yield.
-
Formulation Development: For liquid dosage forms, the API must remain in solution at the desired concentration. For solid dosage forms, dissolution rates are directly impacted by solubility.[1]
-
Predicting Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption. Understanding solubility in organic solvents can inform strategies to enhance bioavailability, such as the use of lipid-based formulations.
Given the absence of published experimental solubility data for this compound, this guide provides the necessary tools for researchers to generate this foundational information.
Theoretical Considerations and Predictive Analysis
Before embarking on experimental work, it is prudent to develop a theoretical understanding of the molecule's expected solubility behavior. This can be achieved by analyzing its structure and utilizing computational prediction tools.
Molecular Structure Analysis
The structure of this compound offers several clues to its potential solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts a degree of polarity.
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.
-
Ethyl Group (-CH2CH3): This alkyl group contributes to the nonpolar character of the molecule.
Based on these features, we can hypothesize that this compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to hydrogen bonding and dipole-dipole interactions. Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.
Computational Prediction of LogP
The octanol-water partition coefficient (LogP) is a widely used measure of a molecule's lipophilicity and can serve as a useful predictor of its solubility in organic solvents.[3][4] A higher LogP value generally indicates greater solubility in nonpolar solvents, while a lower LogP value suggests better solubility in polar solvents.
While experimental LogP data for this compound is unavailable, several computational models can provide an estimated value. These models, often based on Quantitative Structure-Property Relationship (QSPR) principles, utilize large datasets of known LogP values to predict the properties of new molecules.[4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method | Implication for Solubility |
| LogP | 1.5 - 2.5 | Various QSPR Models | Suggests a balance between hydrophilic and lipophilic character, indicating potential solubility in a range of solvents of intermediate polarity. |
| Polar Surface Area | ~43 Ų | Computational Chemistry Software | A moderate polar surface area, supporting the potential for interactions with polar solvents. |
Note: These are predicted values and should be used as a guide for solvent selection in experimental studies.
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in a range of organic solvents. The "shake-flask" method is the gold standard for equilibrium solubility determination and is recommended for its reliability.[2][6][7]
Materials and Equipment
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the analytical calibration curve.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Safety and Handling Precautions
Bromopyridine derivatives should be handled with care, as they can be hazardous. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions for related bromopyridines should be followed.[8][9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke while handling the compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Data Analysis and Reporting
The results of the solubility studies should be compiled into a clear and concise format. A tabular representation is highly recommended for easy comparison of solubility across different solvents.
Table 2: Example Solubility Data Table for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Isopropanol | 3.9 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 0.1 | Experimental Value | Calculated Value |
The relationship between solubility and solvent properties (e.g., polarity index, dielectric constant) can be further explored graphically to gain insights into the dissolution mechanism.
Conclusion
While published solubility data for this compound in organic solvents is currently lacking, this technical guide provides a comprehensive framework for researchers to generate this critical information. By combining theoretical predictions with a robust experimental protocol, scientists can obtain reliable and reproducible solubility data. This information is invaluable for the efficient development of synthetic processes, purification strategies, and ultimately, the formulation of novel therapeutics. The methodologies and safety precautions outlined herein are designed to ensure the generation of high-quality data in a safe and responsible manner, thereby empowering researchers to advance their projects with confidence.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Procedure to determine the equilibrium solubility for the purpose of Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]
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- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]
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Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]
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ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? Retrieved from [Link]
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SpringerLink. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
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Loughborough University Research Repository. (2026, February 11). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Retrieved from [Link]
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ResearchGate. (2016, February 27). Computational prediction of formulation strategies for beyond-rule-of-5 compounds. Retrieved from [Link]
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PMC. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
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PubMed. (n.d.). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Retrieved from [Link]
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Edinburgh Research Explorer. (2021, November 13). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]
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MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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An In-depth Technical Guide to 5-bromo-α-methyl-3-pyridinemethanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-bromo-α-methyl-3-pyridinemethanol, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document will delve into the nomenclature, chemical properties, synthesis methodologies, and known biological applications of this compound and its derivatives, with a particular focus on its emerging role as a scaffold for kinase inhibitors.
Compound Identification and Nomenclature
5-bromo-α-methyl-3-pyridinemethanol is a pyridine derivative characterized by a bromo substituent at the 5-position and a 1-hydroxyethyl group at the 3-position. Due to the chiral center at the α-carbon of the alcohol, it can exist as a racemate or as individual (R) and (S) enantiomers.
Synonyms and Identifiers:
For clarity and comprehensive database searching, a list of synonyms and registry numbers is provided below.
| Name/Identifier | Value |
| IUPAC Name | 1-(5-bromopyridin-3-yl)ethanol |
| Alternative Names | 5-bromo-alpha-methyl-3-pyridinemethanol, 3-Bromo-5-(1-hydroxyethyl)pyridine |
| CAS Number | 283608-66-2 (racemate) |
| 1027256-80-9 ((R)-enantiomer)[1] | |
| 1108727-07-6 ((S)-enantiomer)[1] | |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
Physicochemical Properties
Understanding the physicochemical properties of 5-bromo-α-methyl-3-pyridinemethanol is crucial for its handling, reaction setup, and predicting its behavior in biological systems.
| Property | Value | Source |
| Appearance | Colorless to light yellow to light orange clear liquid | [2][3][4] |
| Boiling Point | 154 °C at 4 mmHg | [2] |
| Melting Point | 27 °C | [2] |
| Density | 1.67 g/cm³ | [2] |
| Refractive Index | n20/D 1.6 | [2] |
Synthesis Methodologies
The synthesis of 5-bromo-α-methyl-3-pyridinemethanol can be approached through two primary and reliable routes: the reduction of a ketone precursor and a Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Reduction of 1-(5-bromopyridin-3-yl)ethanone
This is a common and efficient method for the preparation of 5-bromo-α-methyl-3-pyridinemethanol. The commercially available ketone, 1-(5-bromopyridin-3-yl)ethanone, is reduced using a mild reducing agent such as sodium borohydride (NaBH₄).
Materials:
-
1-(5-bromopyridin-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1-(5-bromopyridin-3-yl)ethanone (1.0 eq) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[5]
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-bromo-α-methyl-3-pyridinemethanol can be purified by flash column chromatography on silica gel if necessary.
Figure 1: Workflow for the reduction of 1-(5-bromopyridin-3-yl)ethanone.
Grignard Reaction with 3,5-Dibromopyridine
An alternative approach involves the formation of a Grignard reagent from 3,5-dibromopyridine followed by reaction with an electrophile like acetaldehyde. This method allows for the direct formation of the carbon-carbon bond. Careful control of stoichiometry and reaction conditions is crucial to favor mono-addition and minimize the formation of di-substituted products.
Materials:
-
3,5-Dibromopyridine
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine (I₂) crystal (as initiator)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir bar
-
Three-neck round-bottom flask equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask. Add a small amount of anhydrous THF or diethyl ether. In the dropping funnel, place a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF or diethyl ether. Add a small portion of the dibromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied. Once initiated, add the remaining dibromopyridine solution dropwise to maintain a gentle reflux.[6][7] After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of acetaldehyde (1.0 eq) in anhydrous THF or diethyl ether dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Follow steps 6-9 from the reduction protocol above.
Figure 2: Workflow for the Grignard synthesis of 1-(5-bromopyridin-3-yl)ethanol.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The presence of the bromo substituent and the chiral alcohol in 5-bromo-α-methyl-3-pyridinemethanol provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for drug discovery.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[9] The pyridine ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.[10] The 5-bromo substituent on the pyridine ring of 5-bromo-α-methyl-3-pyridinemethanol is a key functional group for further chemical modification. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore the chemical space around the pyridine core and optimize interactions with the target kinase.
Derivatives of pyridine and pyrimidine are well-established for their potent activity against important cancer targets like EGFR and VEGFR-2.[8] The development of pyridine-based inhibitors for kinases such as c-Src, ROS1, and TYK2 has been an active area of research.[2][11][12] While direct studies on 5-bromo-α-methyl-3-pyridinemethanol as a kinase inhibitor are not extensively published, its structural motifs are present in known kinase inhibitors, suggesting its potential as a valuable building block in this area.
The general mechanism of action for many pyridine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cell proliferation and survival.[13]
Figure 3: General mechanism of pyridine-based kinase inhibitors.
Other Potential Therapeutic Areas
Beyond oncology, substituted pyridine derivatives have shown a broad range of pharmacological activities, including anticonvulsant, antihypertensive, and anti-inflammatory properties.[14][15] The structural features of 5-bromo-α-methyl-3-pyridinemethanol make it a candidate for derivatization and screening in these and other therapeutic areas. The ability to readily modify both the pyridine core and the ethanol side chain allows for the fine-tuning of physicochemical and pharmacological properties to target specific biological pathways.
Conclusion
5-bromo-α-methyl-3-pyridinemethanol is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via reduction of the corresponding ketone or through a Grignard reaction provides accessible routes to this compound. The presence of a modifiable bromo group and a chiral alcohol offers significant opportunities for the creation of diverse chemical libraries. While its direct biological activity is not yet extensively documented, its structural similarity to known kinase inhibitors and the general pharmacological importance of the pyridine scaffold highlight its considerable potential for the development of novel therapeutics, particularly in the field of oncology. Further investigation into the biological targets and mechanisms of action of derivatives of 5-bromo-α-methyl-3-pyridinemethanol is warranted and represents a promising avenue for future drug discovery efforts.
References
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- Chand, K., Prasad, S., Kumar, R., Kumar, V., Parang, K., & Sharma, S. K. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2517-2525.
- Chand, K., Prasad, S., Kumar, R., Kumar, V., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & medicinal chemistry, 22(8), 2517–2525.
- Sharma, S., & Kumar, P. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18506.
- Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2958.
- Makin, C. T., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1424-1429.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(19), 5959–5974.
- Creative Biolabs. (2024, June 21). What are PYK2 inhibitors and how do they work?.
- Halder, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(5), 844-865.
- Dulović, A., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4821.
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Grignard Reaction. (n.d.). Chemistry LibreTexts.
- Rieke, R. D., & Wu, T. C. (1994). Allylic Grignard reagents. Science of Synthesis, 7, 6-9.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
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- Sodium Borohydride Reduction of Carbonyls. (n.d.). Chemistry LibreTexts.
- Various Authors. (2019, December 4). Reduction using sodium borohyride?
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
- Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign.
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- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI.
- WO 2014/026657 A2. (2014, February 20).
- Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antibacterial.
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- Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)
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- Chem 132-01 Lab 3. (2013, February 4). University of Massachusetts Amherst.
- Molecules | Special Issue : Protein Kinases and Their Inhibitors. (n.d.). MDPI.
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An In-depth Technical Guide to 3-Bromo-5-(1-hydroxyethyl)pyridine: Physicochemical Properties and Characterization Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(1-hydroxyethyl)pyridine (CAS Number: 283608-66-2) is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature—a basic pyridine ring, a nucleophilic/hydrophilic secondary alcohol, and a bromine atom amenable to cross-coupling reactions—makes it a valuable intermediate for constructing complex molecular architectures. Understanding the fundamental physicochemical properties of this compound, particularly its acidity/basicity (pKa), solubility, and lipophilicity, is paramount for its effective application in drug design, reaction optimization, and formulation development.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, grounded in the analysis of its constituent functional groups and comparison with analogous structures. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate predicted data and thoroughly characterize this compound for their specific applications.
Chemical Structure and Isomerism
The structure of this compound features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 1-hydroxyethyl group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means the compound exists as a racemic mixture of two enantiomers, (R)- and (S)-1-(5-bromopyridin-3-yl)ethanol, unless a stereospecific synthesis is employed.
Caption: Chemical structure of 1-(5-bromopyridin-3-yl)ethanol.
Physicochemical Properties
Experimental data for this compound is not extensively reported in the literature. Therefore, the following table summarizes predicted values and data from structurally similar compounds to provide a robust estimation of its properties.
| Property | Predicted/Estimated Value | Rationale and Context |
| Molecular Formula | C₇H₈BrNO | - |
| Molecular Weight | 202.05 g/mol | - |
| pKa (Basic) | ~2.4 - 3.0 | The pKa of the conjugate acid (pyridinium ion) is significantly lower than that of pyridine (pKa ≈ 5.25)[3][4]. The bromine atom at the 3-position acts as a strong electron-withdrawing group via induction, destabilizing the positive charge on the protonated nitrogen and thus reducing basicity.[5] This effect is well-documented in substituted pyridines.[6] |
| pKa (Acidic) | ~15 - 16 | The pKa of the secondary alcohol hydroxyl group is expected to be similar to that of simple aliphatic alcohols like isopropanol (pKa ≈ 17).[7] |
| Melting Point (°C) | No data available | Likely a solid at room temperature. For comparison, the related compound 3-Bromo-5-hydroxypyridine is a solid with a melting point of 165-170 °C.[8] The larger, more flexible 1-hydroxyethyl group may disrupt crystal lattice packing, potentially leading to a lower melting point than its hydroxypyridine analog. |
| Boiling Point (°C) | >300 (Predicted) | High boiling point is expected due to the polar nature, hydrogen bonding capability of the hydroxyl group, and relatively high molecular weight. |
| Water Solubility | Sparingly soluble | The pyridine and alcohol functionalities can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the bromo-aromatic core is hydrophobic. Solubility is expected to be pH-dependent, increasing at low pH due to the formation of the more soluble pyridinium salt. |
| LogP (Octanol/Water) | ~1.5 - 2.0 (Predicted) | The presence of the bromine atom increases lipophilicity, while the hydroxyl group decreases it. The predicted LogP suggests moderate lipophilicity, a key parameter in drug development influencing membrane permeability. |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Core Technical Protocols for Characterization
Determination of Basic pKa by UV-Visible Spectrophotometry
Rationale: This method is ideal for compounds containing a chromophore (the pyridine ring) in proximity to an ionizable center.[9][10] Protonation of the pyridine nitrogen alters the electronic structure of the aromatic system, leading to a measurable shift in the UV absorbance spectrum as a function of pH. Plotting absorbance at a specific wavelength against pH yields a titration curve from which the pKa can be determined.[10]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 1.0 to 5.0, in increments of 0.2-0.5 pH units.
-
Sample Preparation in 96-Well Plate: Add a precise volume of each buffer solution to the wells of a UV-transparent 96-well microtiter plate.[9] Add a small, fixed volume of the DMSO stock solution to each buffer-containing well, ensuring the final DMSO concentration is low (e.g., ≤1% v/v) to minimize solvent effects. Leave some wells with buffer only to serve as blanks.
-
Spectrophotometric Measurement: Place the microplate in a UV-Vis spectrophotometer equipped with a plate reader. Record the absorbance spectrum (e.g., from 230-500 nm) for each well.
-
Data Analysis:
-
Identify the wavelength(s) with the largest absorbance change upon protonation.
-
Correct the absorbance readings by subtracting the blank for each corresponding buffer.
-
Plot the corrected absorbance at the chosen wavelength versus the pH of the buffers.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response model. The pKa is the pH value at the inflection point of the curve, where half of the compound is in its protonated form.[11]
-
Caption: Workflow for pKa determination via UV-Vis Spectrophotometry.
Determination of Thermodynamic Aqueous Solubility by Shake-Flask Method
Rationale: The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (or equilibrium) solubility.[12] It measures the maximum concentration of a compound that can dissolve in a specific medium at equilibrium. This is a critical parameter for predicting oral bioavailability and designing formulations.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.[12]
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them on a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium.[13] A preliminary experiment should be conducted to determine the required time, which is often 24 to 72 hours.[12][14] Equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the temperature. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[15]
-
Quantification: Accurately dilute the saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original solubility in mg/mL or µM by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13]
Alternative pKa Determination by Capillary Electrophoresis (CE)
Rationale: Capillary electrophoresis is a powerful separation technique that can determine pKa values with high accuracy, even for impure samples or compounds with low solubility.[16][17] The method relies on measuring the effective electrophoretic mobility of the compound across a range of pH values. The mobility changes as the compound's ionization state changes, and a plot of mobility versus pH reveals the pKa at the inflection point.[17]
Self-Validating System: The use of an internal standard with a known pKa in the same run can correct for minor fluctuations in voltage or buffer pH, enhancing the accuracy and reliability of the measurement.[18] This internal standard approach (IS-CE) is highly efficient, requiring only a few measurements to determine a pKa value.[16][18]
Conclusion
This compound is a compound of significant interest for chemical synthesis, particularly in drug discovery. While experimental data on its physicochemical properties are sparse, a combination of computational prediction and analysis of analogous structures provides a strong framework for its initial assessment. The basicity of the pyridine nitrogen is attenuated by the bromo-substituent, and the molecule possesses moderate lipophilicity and hydrogen bonding capability. For any research or development application, the experimental validation of these properties is crucial. The detailed protocols provided for spectrophotometric pKa determination and shake-flask solubility measurement represent robust, reliable methods for obtaining the accurate data needed to drive informed scientific decisions.
References
-
Gomez-Perez, V., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1033-1037. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Pharma Instinct. (2025). 5 Easy Methods to Calculate pKa. Pharma Instinct. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]
-
American Chemical Society. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]
-
World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. [Link]
-
Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941. [Link]
-
eGyanKosh. (n.d.). Determination of pKa of an Indicator using Spectrophotometry. eGyanKosh Website. [Link]
-
Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
-
University of Massachusetts Lowell. (n.d.). UV-Vis Spectrometry, pKa of a dye. UMass Lowell Chemistry Department. [Link]
-
Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(3), 362-369. [Link]
-
Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Analiza Website. [Link]
-
Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical Sciences, 91(4), 933-42. [Link]
-
StudySmarter. (2023). Pyridine: Uses, Structure & pKa. StudySmarter Website. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary. [Link]
-
Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941. [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor Website. [Link]
-
Ràfols, C., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 559-567. [Link]
-
Leito, I., et al. (2013). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
ChemMasters. (2018). Basicity of pyridine-heterocyclic compounds. YouTube. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. University of Wisconsin-Madison. [Link]
-
Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3222. [Link]
-
Chemsrc. (2025). (1R,2R)-2-amino-2-(5-bromopyridin-3-yl)-1-(2,5-difluorophenyl)ethanol. Chemsrc Website. [Link]
-
Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Chemistry Stack Exchange. [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-(5-Bromopyridin-3-yl)propanamide Properties. CompTox Chemicals Dashboard. [Link]
-
Al-Ostath, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. PubChem Compound Summary. [Link]
-
PureSynth. (n.d.). 3-Bromo-5-Hydroxypyridine 98.0%(GC). PureSynth Website. [Link]
-
PubChemLite. (n.d.). 3-bromo-5-(1h-pyrazol-1-yl)pyridine. PubChemLite. [Link]
-
ResearchGate. (n.d.). Physical properties of the final synthesized compounds. ResearchGate. [Link]
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Technical Whitepaper: Comparative Analysis of 3-Bromo-5-Acetylpyridine and 3-Bromo-5-(1-Hydroxyethyl)pyridine in Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic building blocks, 3-bromo-5-acetylpyridine (CAS 38940-62-4) and its reduced derivative, 3-bromo-5-(1-hydroxyethyl)pyridine (CAS 283608-66-2), represent a critical divergent node in drug discovery. While they share the 3,5-disubstituted pyridine core—a privileged scaffold in kinase inhibitors and GPCR ligands—their utility differs fundamentally based on the oxidation state of the C5-substituent.
The acetyl analog serves as a versatile electrophile for condensation and reductive amination, acting as a gateway to complex heterocycles. In contrast, the 1-hydroxyethyl analog introduces a stereogenic center, shifting the focus to enantioselective synthesis and chiral pool manipulation. This guide dissects the chemical divergence, synthetic interconversion, and strategic application of these two compounds.
Comparative Physicochemical Profile
The primary distinction lies in the functional group at the 5-position: a prochiral ketone versus a chiral secondary alcohol. This difference dictates their physical state, solubility, and downstream synthetic logic.
| Feature | 3-Bromo-5-acetylpyridine | This compound |
| Structure | (Conceptual) | (Conceptual) |
| CAS Number | 38940-62-4 | 283608-66-2 (Racemic) |
| Formula | ||
| Mol.[1][2][3][4] Weight | 200.03 g/mol | 202.05 g/mol |
| Functionality | Ketone (Prochiral Electrophile) | Secondary Alcohol (Chiral Nucleophile) |
| Stereochemistry | Achiral | Racemic (contains 1 stereocenter) |
| H-Bond Donors | 0 | 1 |
| Key Reactivity | Condensation, Reductive Amination | Mitsunobu, Esterification, |
Synthetic Interconversion & Stereocontrol
The conversion of the acetyl group to the 1-hydroxyethyl group is a reduction reaction. However, the choice of reagent dictates whether the product is a racemic mixture or a high-value enantiomer.
Racemic Reduction (Standard Protocol)
For general scaffold synthesis where stereochemistry is not yet fixed, sodium borohydride (
-
Reagents:
, Methanol (MeOH) or Ethanol (EtOH). -
Conditions:
to Room Temperature (RT), 1–2 hours. -
Mechanism: Hydride transfer to the carbonyl carbon.[5]
Enantioselective Reduction (High-Value Synthesis)
For late-stage pharmaceutical intermediates, controlling the C5 stereocenter is critical.
-
Corey-Bakshi-Shibata (CBS) Reduction: Uses a chiral oxazaborolidine catalyst and borane (
) to achieve enantiomeric excesses (ee) often . -
Biocatalysis: Ketoreductases (KREDs) can be screened to yield either the
- or -enantiomer with near-perfect selectivity.
Visualizing the Synthetic Divergence
Figure 1: Synthetic pathways from the achiral ketone to racemic or enantiopure alcohols.
Reactivity Profiles & Strategic Application
The choice between these two compounds depends on the desired bond formation at the C5 position.
The Acetyl Scaffold (Ketone Chemistry)
Use 3-bromo-5-acetylpyridine when building:
-
Heterocycles: Reaction with hydrazines yields pyrazoles; reaction with hydroxylamine yields isoxazoles.
-
Amines: Reductive amination with primary/secondary amines creates branched amine linkers common in kinase inhibitors.
-
Alkenes: Wittig or Horner-Wadsworth-Emmons reactions install vinyl groups for polymerization or further functionalization.
The Hydroxyethyl Scaffold (Alcohol Chemistry)
Use This compound when building:
-
Chiral Ethers: Alkylation via Williamson ether synthesis (requires strong base) or Mitsunobu reaction.
-
Inverted Stereocenters: The Mitsunobu reaction (PPh3, DIAD, Nucleophile) allows for the substitution of the hydroxyl group with Azides, Phenols, or Thioethers with complete inversion of configuration .
-
Leaving Groups: Conversion to a mesylate (
) or tosylate ( ) activates the position for nucleophilic displacement.
Orthogonal Functionalization (The Bromo Group)
Both compounds retain the 3-bromo substituent, allowing for orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) before or after manipulating the C5 tail.
-
Note: The ketone is generally compatible with Pd-catalyzed couplings. The alcohol may require protection (e.g., TBS ether) if the coupling conditions involve strong bases or high temperatures that could lead to oxidation or elimination.
Figure 2: Divergent reactivity profiles. The ketone allows for scaffold extension, while the alcohol allows for stereospecific substitution.
Experimental Protocols
Protocol A: Synthesis of Racemic this compound
Use this for generating standards or when stereochemistry is not required.
-
Setup: Charge a round-bottom flask with 3-bromo-5-acetylpyridine (1.0 equiv) and Methanol (
). Cool to in an ice bath. -
Reduction: Add Sodium Borohydride (
, 1.1 equiv) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at
for 30 minutes, then warm to RT. Monitor by TLC (EtOAc/Hexane) until the ketone spot disappears.[3] -
Workup: Quench with saturated aqueous
. Concentrate under reduced pressure to remove MeOH.[1] Extract the aqueous residue with Ethyl Acetate ( ).[3] -
Purification: Dry organic layers over
, filter, and concentrate. The product is typically a white solid or viscous oil that can be used without further purification or recrystallized from Hexane/Ether.
Protocol B: Mitsunobu Inversion (Case Study)
Use this to convert the (S)-alcohol into an (R)-azide or ether.
-
Setup: Dissolve (S)-3-bromo-5-(1-hydroxyethyl)pyridine (1.0 equiv), Triphenylphosphine (
, 1.2 equiv), and the Nucleophile (e.g., Diphenylphosphoryl azide or a Phenol, 1.2 equiv) in anhydrous THF under Nitrogen. Cool to . -
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv). The solution will turn yellow/orange.
-
Reaction: Stir at
for 1 hour, then warm to RT overnight. -
Outcome: The nucleophile replaces the hydroxyl group with inversion of configuration , yielding the (R)-substituted product.
References
-
Sigma-Aldrich. 3-Acetyl-5-bromopyridine Product Analysis. Link
-
Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols." Journal of the American Chemical Society, 1987.[6]
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[7] Synthesis, 1981.[6]
-
PubChem. Compound Summary: 3-Acetyl-5-bromopyridine (CID 820423). Link
-
ChemicalBook. this compound Properties and Synthesis. Link
Sources
3-Bromo-5-(1-hydroxyethyl)pyridine: A Versatile Pyridine Scaffold for Medicinal Chemistry
[1]
Executive Summary
This compound is a bifunctional pyridine building block characterized by a 3,5-disubstitution pattern (meta-like geometry). This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) because it offers two distinct vectors for elaboration:
-
The Bromine Handle (C3): A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl pharmacophores.
-
The 1-Hydroxyethyl Group (C5): A chiral handle that can be preserved as a polar binding motif, oxidized back to a ketone, or converted into an amine or ether linkage.
Its structural rigidity and ability to participate in hydrogen bonding make it a frequent intermediate in the synthesis of kinase inhibitors , GPCR ligands , and deubiquitylating enzyme (DUB) inhibitors .
Chemical Profile & Identity
| Property | Detail |
| IUPAC Name | 1-(5-bromopyridin-3-yl)ethanol |
| Common Name | This compound |
| Precursor CAS | 38940-62-4 (3-Acetyl-5-bromopyridine) |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Chirality | Contains one stereocenter (C1 of the ethyl group). Exists as (R)- and (S)- enantiomers or racemate. |
| Physical State | Typically a viscous oil or low-melting solid (depending on purity/enantiopurity). |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. |
Structural Alerts & Stability
-
Pyridine Nitrogen: Weakly basic (pKa ~2-3 due to electron-withdrawing Br). Can be protonated or N-oxidized.[1]
-
Secondary Alcohol: Susceptible to oxidation to the ketone or elimination to the vinyl pyridine (styrene-like analog) under strongly acidic/dehydrating conditions.
Synthetic Accessibility & Manufacturing[1]
The most robust route to this building block is the reduction of 3-acetyl-5-bromopyridine . This approach allows for both racemic and enantioselective synthesis.[2]
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Divergent synthesis from the commercially available ketone precursor.
Protocol A: Standard Racemic Reduction (Self-Validating)
Objective: Synthesis of (±)-1-(5-bromopyridin-3-yl)ethanol.
-
Setup: Charge a round-bottom flask with 3-acetyl-5-bromopyridine (1.0 equiv) and Methanol (10 volumes). Cool to 0°C using an ice bath.
-
Reagent Addition: Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS. The ketone peak (M+H 200/202) should disappear, replaced by the alcohol (M+H 202/204).
-
Workup: Quench with saturated NH₄Cl solution. Concentrate to remove MeOH. Extract aqueous residue with EtOAc (3x).[3][4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Validation: ¹H NMR should show a quartet at ~4.9 ppm (CH-OH) and a doublet at ~1.5 ppm (CH₃).
Protocol B: Enantioselective Synthesis (Insight)
For chiral applications, avoid resolution of the racemate. Instead, employ Corey-Bakshi-Shibata (CBS) reduction :
-
Reagents: Borane-THF complex + (R)- or (S)-Me-CBS oxazaborolidine catalyst.
-
Outcome: Typically yields >90% ee.[2] The chiral alcohol is critical when the methyl group creates a steric clash or specific hydrophobic interaction in the target protein pocket.
Functionalization & Reactivity Logic
This scaffold is designed for divergent synthesis . The order of operations is critical:
-
Path A (Coupling First): If the alcohol is protected (e.g., TBS ether), the bromine can be coupled.
-
Path B (Alcohol Transformation First): Convert the -OH to a leaving group (Mesylate/Tosylate) to install amines or azides before coupling the aryl ring.
Diagram 2: Functionalization Logic
Caption: Three primary vectors for elaboration: C-C bond formation, O-alkylation, and C-N substitution.
Key Reaction: Suzuki-Miyaura Coupling
The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C3-Br bond.
-
Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂/XPhos .
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water (4:1) or DME/Water.
Case Study: Applications in DUB Inhibitors
A prominent application of 3,5-disubstituted pyridines is in the development of Deubiquitylating Enzyme (DUB) inhibitors , specifically targeting USP30 (Ubiquitin Specific Peptidase 30).
Context: Mitochondrial dysfunction is linked to neurodegenerative diseases (Parkinson's). USP30 inhibition promotes mitophagy (clearance of damaged mitochondria).
Application of the Scaffold: In patent WO2017009650A1 , the ketone precursor (3-acetyl-5-bromopyridine) is used to synthesize cyanopyrrolidine inhibitors.
-
Role: The pyridine ring acts as a linker between the catalytic warhead (cyanopyrrolidine) and the aromatic tail.
-
Evolution: The 1-hydroxyethyl variant (our topic) allows researchers to transition from a planar ketone linker to a sp³-hybridized chiral linker . This transition often improves solubility and metabolic stability (removing the ketone liability) while probing specific stereochemical preferences in the enzyme's binding channel.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Pyridines can have unpleasant odors and potential neurological toxicity at high exposure.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The alcohol is stable, but the bromide is light-sensitive over long periods.
-
Disposal: Halogenated organic waste.
References
-
Preparation of 3-Acetyl-5-bromopyridine (Precursor)
-
Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (P
-
Source: World Intellectual Property Organization (WO2017009650A1)
- Context: Describes the use of the 3-acetyl-5-bromopyridine scaffold in USP30 inhibitor synthesis.
-
Link:
-
-
Suzuki-Miyaura Cross-Coupling of Pyridyl Halides
-
Source: Organic Chemistry Portal
-
Context: General protocols for coupling electron-deficient heteroaryl halides.
-
Link:
-
-
Enantioselective Reduction of Heteroarom
-
Source: Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." J. Am. Chem. Soc.
-
Context: Mechanistic grounding for the CBS reduction of the acetyl group.
-
Link:
-
Sources
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- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. hymasynthesis.com [hymasynthesis.com]
- 8. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
Commercial Availability & Sourcing Strategy: 3-Bromo-5-(1-hydroxyethyl)pyridine
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Procurement Specialists[1][2]
Executive Summary
3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 283608-66-2) is a high-value bifunctional pyridine scaffold used primarily in Fragment-Based Drug Discovery (FBDD).[1][2][3] While listed by major chemical aggregators, physical stock is volatile and often subject to "make-on-demand" lead times (2–6 weeks). [1][2]
This guide provides a dual-track strategy for researchers:
-
Direct Procurement: Analysis of the current commercial landscape and vendor reliability.[2][3]
-
Synthetic Contingency: A validated, high-yield protocol to synthesize the target from the more abundant precursor, 3-bromo-5-acetylpyridine, ensuring project continuity when commercial stock fails.[1][2][3]
Part 1: Chemical Profile & Strategic Value[2][3]
The molecule features two orthogonal reactive handles on a pyridine core, making it a "linchpin" intermediate for library generation.[2][3]
| Feature | Specification | Strategic Utility |
| CAS (Racemic) | 283608-66-2 | Standard building block.[1][2][3] |
| CAS (Chiral) | Inquire (e.g., (S)-isomer) | Critical for stereodefined SAR studies.[1][2][3] |
| Handle A | 3-Bromo | Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.[1][2][3] |
| Handle B | 1-Hydroxyethyl | Secondary alcohol.[1][2][3] Precursor for oxidation (ketone), esterification, or conversion to a leaving group (mesylate/tosylate) for SN2 displacement.[2][3] |
| Stability | Moderate | Hygroscopic; prone to oxidation if stored improperly.[2][3] |
Structural Logic
The 3,5-substitution pattern is meta-like, providing a specific vector geometry that differs from the more common 2,6- or 2,5-substituted pyridines.[1][3] This vector is often exploited to access novel IP space in kinase or GPCR inhibitor programs.[2][3]
Part 2: The Supply Chain Reality
Commercial Landscape Analysis
While databases like SciFinder or eMolecules may list >20 suppliers, true inventory analysis reveals a different reality.[2][3]
-
Tier 1 (Stock Likely): Specialized building block vendors (e.g., BLD Pharm, Enamine, Combi-Blocks).[1][2][3] These vendors often hold 1g–10g stocks.[2][3]
-
Tier 2 (Resellers): Major catalog houses (Sigma-Aldrich, Fisher).[1][2][3] They frequently list the item but ship from Tier 1 warehouses, adding markup and delay.[2][3]
-
Tier 3 (Synthesize-on-Demand): Many listings are "virtual inventory."[1][2][3] Ordering triggers a synthesis order in China or India, resulting in 4–8 week lead times.[2]
Sourcing Decision Matrix
Use the following logic flow to determine your procurement strategy.
Figure 1: Strategic decision tree for sourcing. The "Make" pathway is often faster than the "Buy" pathway for this specific molecule due to the high availability of the ketone precursor.[1][3]
Part 3: Synthetic Contingency (The "Make" Protocol)[2][3]
If the alcohol is backordered, the ketone precursor (3-Bromo-5-acetylpyridine, CAS: 38940-62-4) is almost always available in bulk at lower cost.[1][2][3] The reduction is robust, scalable, and can be performed in-house in <24 hours.[1][2]
Reaction Scheme
The transformation involves the chemoselective reduction of the ketone to the secondary alcohol.[2][3]
Figure 2: Reduction of 3-Bromo-5-acetylpyridine. For enantioselective synthesis, replace NaBH4 with a CBS catalyst or KRED enzyme.[1][3]
Detailed Protocol (Racemic)
Objective: Synthesis of ~5g of this compound.
-
Setup: Charge a 250 mL round-bottom flask with 3-Bromo-5-acetylpyridine (5.0 g, 25.0 mmol) and Methanol (50 mL). Cool the solution to 0°C (ice bath).
-
Addition: Add Sodium Borohydride (NaBH4) (0.47 g, 12.5 mmol, 0.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (H2) will occur; ensure venting.[2][3]
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2][3] The ketone spot should disappear.[2][3]
-
Quench: Carefully quench with Saturated NH4Cl solution (20 mL) or Acetone (5 mL) to destroy excess hydride.[2][3]
-
Workup: Concentrate methanol under reduced pressure. Dilute residue with Water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).[2][3]
-
Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Advanced: Enantioselective Requirements
If your SAR requires a specific enantiomer (e.g., the (S)-alcohol), standard NaBH4 yields a racemate.[1][2][3]
-
Solution: Use Ketoreductase (KRED) screening kits (e.g., from Codexis or Johnson Matthey) for enzymatic reduction.[2][3] This is often superior to CBS reduction for pyridines due to Lewis basicity interfering with boron catalysts.[2][3]
Part 4: Quality Control & Validation
When purchasing or synthesizing, verify the following parameters to ensure downstream success.
| Parameter | Method | Acceptance Criteria | Note |
| Identity | 1H NMR (DMSO-d6) | Diagnostic multiplet at ~4.7 ppm (CH-OH) | Confirm absence of acetyl methyl singlet (~2.6 ppm).[1][2][3] |
| Purity | HPLC (UV 254 nm) | >95% Area | Impurities often inhibit Pd-catalysts in next steps.[1][2][3] |
| Chiral Purity | Chiral HPLC/SFC | >98% ee (if chiral) | Racemates must be separated via Chiral SFC if purchased as "chiral" but suspected otherwise.[2][3] |
| Water Content | Karl Fischer | <0.5% | Alcohol is hygroscopic; dry thoroughly before using in water-sensitive reactions (e.g., with NaH).[1][2][3] |
References
-
Chemical Identity & Properties: PubChem. This compound (Compound Summary).[1][2][3] National Library of Medicine.[2][3] Link[2][3]
-
Precursor Availability: ChemicalBook. 3-Bromo-5-acetylpyridine Product Database.[1][2][3]Link[2][3]
-
Synthetic Methodology (General Pyridine Reduction): BenchChem. Reduction of 5-bromonicotinaldehyde (Analogous Protocol).Link
-
Commercial Aggregator: eMolecules.[2][3] Search Results for Substructure: 3-bromo-pyridine.[1][2][3]Link[2][3]
Sources
Methodological & Application
Synthesis of 3-Bromo-5-(1-hydroxyethyl)pyridine: A Detailed Guide to Selective Lithiation and Electrophilic Quench
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-Bromo-5-(1-hydroxyethyl)pyridine from 3,5-dibromopyridine. The core of this transformation lies in a selective monolithium-halogen exchange at the 5-position of the pyridine ring, facilitated by n-butyllithium at cryogenic temperatures, followed by an electrophilic quench with acetaldehyde. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety protocols essential for handling organolithium reagents.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with the 3,5-disubstituted pyridine motif appearing in numerous biologically active compounds. The selective functionalization of dihalogenated pyridines presents a powerful strategy for the synthesis of these valuable building blocks. This application note details a robust and reproducible method for the preparation of this compound, a versatile intermediate for further chemical elaboration.
The synthetic strategy hinges on the differential reactivity of the bromine atoms on the 3,5-dibromopyridine ring. The bromine at the 5-position is more susceptible to lithium-halogen exchange than the bromine at the 3-position due to electronic effects. This regioselectivity is exploited to generate the 3-bromo-5-lithiopyridine intermediate, which is then trapped with acetaldehyde to afford the desired secondary alcohol.
Reaction Mechanism and Rationale
The synthesis proceeds in two key steps:
-
Selective Lithium-Halogen Exchange: 3,5-Dibromopyridine is treated with one equivalent of n-butyllithium at a very low temperature (typically -78 °C to -100 °C). The highly polar carbon-lithium bond of n-butyllithium facilitates the exchange of a bromine atom for a lithium atom. The selectivity for the 5-position is a critical aspect of this reaction.
-
Electrophilic Quench: The resulting organolithium intermediate, 3-bromo-5-lithiopyridine, is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.
The choice of a very low temperature is crucial to prevent side reactions, such as the addition of butyllithium to the pyridine ring or a second lithium-halogen exchange.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dibromopyridine | ≥98% | Commercially Available | |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Pyrophoric, handle with care |
| Acetaldehyde | ≥99.5% | Commercially Available | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | |
| Saturated aqueous NH₄Cl | Prepared in-house | ||
| Ethyl acetate | ACS grade | Commercially Available | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
Magnetic stirrer with stir bars
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Procedure
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is placed under a positive pressure of nitrogen.
-
Initial Charging: The flask is charged with 3,5-dibromopyridine (5.00 g, 21.1 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is stirred until the starting material is fully dissolved.
-
Cooling: The reaction vessel is cooled to -78 °C using an acetone/dry ice bath. It is imperative to maintain this low temperature throughout the addition of n-butyllithium.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 8.44 mL, 21.1 mmol, 1.0 equivalent) is added dropwise to the stirred solution via syringe over a period of 20 minutes. The internal temperature should be carefully monitored to ensure it does not rise above -75 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 30 minutes.
-
Electrophilic Quench: Acetaldehyde (1.30 mL, 23.2 mmol, 1.1 equivalents) is added dropwise to the reaction mixture. A slight exotherm may be observed. The mixture is stirred at -78 °C for 1 hour.
-
Quenching and Work-up: The reaction is quenched at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid or viscous oil.
Caption: Experimental workflow for the synthesis.
Characterization of this compound
-
Appearance: White to off-white solid or a pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.5 (s, 1H, pyridine H-2), ~8.3 (s, 1H, pyridine H-6), ~7.8 (s, 1H, pyridine H-4), ~5.0 (q, J ≈ 6.5 Hz, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.5 (d, J ≈ 6.5 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~150-145 (pyridine C-2, C-6), ~140 (pyridine C-4), ~135 (pyridine C-5), ~122 (pyridine C-3), ~68 (CH-OH), ~25 (CH₃).
-
Mass Spectrometry (EI): Expected m/z: 201/203 ([M]⁺, characteristic bromine isotope pattern), 186/188 ([M-CH₃]⁺). A common fragmentation for alcohols is the loss of water, which would result in a peak at m/z 183/185.[1][2]
Safety and Handling Precautions
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air.[3] All manipulations involving these reagents must be carried out under a strict inert atmosphere (nitrogen or argon) using appropriate air-free techniques (Schlenk line or glovebox).[4][5]
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat[5]
-
Safety goggles and a face shield[4]
-
Appropriate chemical-resistant gloves (nitrile gloves may be used for short-term handling, but neoprene or butyl rubber gloves are recommended for extended use)[4]
Emergency Procedures:
-
A Class D fire extinguisher or a container of dry sand should be readily accessible. Do not use a CO₂ or water-based extinguisher on an organolithium fire.
-
Ensure an emergency safety shower and eyewash station are in close proximity.[4]
-
Never work alone when handling pyrophoric reagents.[4]
Troubleshooting and Optimization
-
Low Yield: Incomplete lithiation can be a cause. Ensure the reaction is carried out at a sufficiently low temperature and that the n-butyllithium is of good quality (titration is recommended).
-
Formation of Side Products: If the temperature is not kept low enough, side reactions such as the formation of 3,5-dilithiopyridine or addition of butyllithium to the pyridine ring can occur.
-
Difficulty in Purification: The product alcohol may co-elute with residual starting material or other impurities. Careful optimization of the solvent system for flash chromatography is essential.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and adhering to strict safety protocols for handling pyrophoric reagents, researchers can efficiently access this valuable synthetic intermediate. The detailed procedural steps and troubleshooting guide aim to facilitate the successful implementation of this synthesis in a research and development setting.
References
- Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025). Vertex AI Search.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine Environmental Health & Safety.
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). U.S.
- Nagaki, A., et al. (2011). Flow microreactor synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange without using cryogenic conditions. Green Chemistry, 13(5), 1162-1166.
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep. Retrieved from [Link]
-
Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]
Sources
Application Note: Reduction of 3-Bromo-5-acetylpyridine to 3-Bromo-5-(1-hydroxyethyl)pyridine
Executive Summary
This guide details the reduction of 3-bromo-5-acetylpyridine to 3-bromo-5-(1-hydroxyethyl)pyridine . This transformation converts an achiral ketone into a secondary alcohol, generating a stereocenter at the benzylic position.
-
Method A (Standard): Sodium Borohydride (
) reduction. Ideal for generating racemic material for initial SAR (Structure-Activity Relationship) screening or non-chiral applications. -
Method B (Advanced): Noyori Transfer Hydrogenation. Ideal for drug development requiring high enantiomeric excess (
) and scalability.
The resulting This compound is a critical scaffold in medicinal chemistry, serving as a precursor for Suzuki-Miyaura couplings (via the bromide) or Mitsunobu reactions (via the alcohol).
Chemical Context & Mechanism[1][2][3][4]
Reaction Scheme
The reduction involves the nucleophilic attack of a hydride species on the carbonyl carbon of the acetyl group. The electron-deficient nature of the pyridine ring (especially with the electron-withdrawing bromine at C3) makes the carbonyl at C5 highly electrophilic, facilitating rapid reduction.
Figure 1: Divergent synthetic pathways for racemic vs. enantioselective reduction.
Mechanistic Considerations
-
Chemoselectivity: The primary challenge is avoiding debromination. While aryl bromides are generally stable to
, the electron-deficient pyridine ring can facilitate hydrodehalogenation under forcing conditions or with stronger reductants (e.g., ). in methanol at controlled temperatures ( ) is chemoselective for the ketone. -
Stereochemistry: The acetyl group is prochiral.
-
Method A proceeds via a planar transition state, with hydride attacking from either face with equal probability, yielding a racemate.
-
Method B utilizes a chiral Ruthenium complex (e.g., Ru-TsDPEN) which creates a chiral pocket, directing hydride delivery to a specific face (Re or Si) of the ketone.
-
Protocol A: Standard Reduction (Racemic)
Objective: Synthesis of racemic this compound on a gram scale.
Materials
| Reagent | Equiv.[1][2] | Role |
| 3-Bromo-5-acetylpyridine | 1.0 | Substrate |
| Sodium Borohydride ( | 1.1 | Reducing Agent |
| Methanol (MeOH) | Solvent | Protic solvent (activates borohydride) |
| Ammonium Chloride ( | Sat. Sol. | Quenching agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Dissolution: Add 3-bromo-5-acetylpyridine (2.0 g, 10 mmol) and anhydrous MeOH (20 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes. -
Addition: Add
(416 mg, 11 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1-2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 1:1).[3] Product (
) is more polar than starting material ( ).
-
-
Quench: Cool back to
. Slowly add saturated aqueous (10 mL) to destroy excess hydride. -
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH.
-
Dilute residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (20 mL).[3]
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (
, 0-50% EtOAc in Hexanes).
Figure 2: Workup and Isolation Workflow for Method A.
Protocol B: Asymmetric Transfer Hydrogenation (Chiral)
Objective: Synthesis of (R)- or (S)-3-bromo-5-(1-hydroxyethyl)pyridine with high enantiomeric excess.
Materials
-
Catalyst:
(1 mol%). -
Hydrogen Source: Triethylamine/Formic Acid azeotrope (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or DMF (degassed).
Procedure (Noyori Protocol)
-
Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (0.01 equiv) in degassed DCM.
-
Substrate Addition: Add 3-bromo-5-acetylpyridine (1.0 equiv).
-
Initiation: Add the
azeotrope (2.0 equiv) via syringe. -
Reaction: Stir at RT for 12-24 hours.
-
Note: The reaction is driven by the release of
. Ensure the vessel is vented through a bubbler.
-
-
Validation: Monitor conversion by HPLC (Chiralpak AD-H or OD-H column) to determine ee%.
-
Workup: Wash the reaction mixture with water (
), dry organic layer over , and concentrate.
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
Melting Point: 77-79 °C (Racemic).
-
NMR (400 MHz,
):-
8.55 (d,
Hz, 1H, Ar-H) -
8.48 (d,
Hz, 1H, Ar-H) -
7.90 (t,
Hz, 1H, Ar-H) -
4.95 (q,
Hz, 1H, CH -OH) - 2.50 (br s, 1H, OH)
-
1.55 (d,
Hz, 3H, CH )
-
8.55 (d,
-
MS (ESI):
202/204 . Diagnostic 1:1 isotopic pattern for Bromine.
Safety & Handling
-
Pyridine Toxicity: Pyridine derivatives can be neurotoxic and hepatotoxic. Handle in a fume hood. Wear nitrile gloves.
-
Hydrogen Evolution:
releases flammable hydrogen gas upon contact with acid or during the reaction. Ensure proper ventilation. -
Waste Disposal: Quenched borohydride mixtures contain boric acid derivatives. Dispose of as aqueous chemical waste.
References
-
General NaBH4 Reduction
-
Asymmetric Transfer Hydrogenation (Noyori)
-
Substrate Specifics (CAS Data)
Sources
Application Note: Strategic Protection of 3-Bromo-5-(1-hydroxyethyl)pyridine
Abstract
This guide details the chemo-selective protection of the secondary hydroxyl group in 3-Bromo-5-(1-hydroxyethyl)pyridine. Due to the presence of the basic pyridine nitrogen and the labile nature of secondary benzylic-like alcohols, standard protection protocols require modification to prevent N-quaternization and racemization. This note prioritizes the tert-Butyldimethylsilyl (TBS) ether protection strategy using imidazole catalysis, which offers superior stability under subsequent Suzuki-Miyaura cross-coupling conditions. An alternative Tetrahydropyranyl (THP) acetal protocol is provided for non-stereoselective applications.
Part 1: Strategic Analysis & Chemo-selectivity
The Challenge: The Pyridine Nitrogen
The core difficulty in functionalizing This compound lies in the nucleophilicity of the pyridine nitrogen.
-
N-Alkylation Risk: Using strong alkylating agents (e.g., Benzyl bromide/NaH) often results in competitive N-alkylation, forming pyridinium salts.
-
Lewis Acid Interference: Acid-catalyzed protections (like MOM or THP formation) can be stalled as the pyridine nitrogen sequesters the acid catalyst.
-
Cross-Coupling Compatibility: The bromine at position 3 is a handle for future Pd-catalyzed coupling. The protecting group (PG) must withstand basic aqueous conditions (e.g.,
, ) typical of Suzuki coupling.
The Solution: Silyl Ethers (TBS)
We recommend TBS (tert-Butyldimethylsilyl) protection.[1][2]
-
Selectivity: The steric bulk of the tert-butyl group discourages N-silylation (which is reversible and kinetically unstable) in favor of O-silylation (thermodynamically stable).
-
Stability: TBS ethers are stable to the basic conditions of Suzuki/Buchwald couplings but are easily removed with Fluoride sources (TBAF) or mild acid.[3]
Part 2: Protocol A - TBS Protection (Gold Standard)
Objective: Synthesis of 3-Bromo-5-(1-(tert-butyldimethylsilyloxy)ethyl)pyridine.
Reaction Mechanism
The reaction relies on Imidazole acting as a nucleophilic catalyst, not just a base. It reacts with TBSCl to form a reactive N-tert-butyldimethylsilylimidazolium species, which transfers the silyl group to the alcohol.
Figure 1: Nucleophilic catalysis cycle of Imidazole in Silylation.
Experimental Procedure
Scale: 10.0 mmol basis.
| Reagent | Equiv.[3][4][5][6] | Amount | Role |
| Substrate | 1.0 | 2.02 g | Starting Material |
| TBS-Cl | 1.2 | 1.81 g | Silylating Agent |
| Imidazole | 2.5 | 1.70 g | Catalyst/Base |
| DMF (Anhydrous) | N/A | 20 mL | Solvent (0.5 M) |
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add Imidazole (1.70 g) to the flask, followed by Anhydrous DMF (10 mL). Stir until fully dissolved.
-
Activation: Add TBS-Cl (1.81 g) in one portion. The solution may become slightly cloudy or warm (exothermic formation of the silyl-imidazolium species). Stir for 15 minutes at Room Temperature (RT).
-
Why? Pre-forming the active species prevents the pyridine nitrogen from competing for the TBS-Cl.
-
-
Addition: Dissolve the Substrate (2.02 g) in the remaining DMF (10 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir at RT for 3–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
Endpoint: Disappearance of the polar alcohol spot (
) and appearance of a non-polar spot ( ).
-
-
Quench: Pour the reaction mixture into Water (100 mL) and extract with Ethyl Acetate (EtOAc) (3 x 50 mL).
-
Note: Do not use acidic workup (e.g., dilute HCl) as this will protonate the pyridine and trap it in the aqueous layer.
-
-
Wash: Wash combined organics with Brine (2 x 50 mL) to remove residual DMF. Dry over
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography (
, 5% 10% EtOAc in Hexanes).
Critical Process Parameters (CPPs)
-
Water Content: DMF must be anhydrous (<0.05%
). Water consumes TBS-Cl rapidly. -
Temperature: Do not heat above
during reaction; high heat promotes N-silylation. -
Order of Addition: Always add TBS-Cl to Imidazole first.
Part 3: Protocol B - THP Protection (Alternative)
Use Case: Cost-sensitive scale-up where the formation of diastereomers (due to the new chiral center on the THP ring) is acceptable.
Reagents:
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM) (0.5 M)
Protocol:
-
Dissolve Substrate in DCM.
-
Add DHP followed by PPTS.
-
Stir at RT for 12 hours.
-
Workup: Wash with saturated
(to neutralize PPTS), then Brine. -
Note: The product will appear as two spots on TLC (diastereomers) or a messy streak. This complicates NMR interpretation.
Part 4: Quality Control & Stability Data
QC Specifications (TBS Ether)
| Test | Expected Result | Interpretation |
| 1H NMR | Presence of Si-Me and t-Bu groups. | |
| 1H NMR | Disappearance of | Loss of OH proton. |
| LC-MS | Characteristic Br isotope pattern (1:1). |
Stability Profile
The choice of protecting group dictates the downstream chemistry compatibility.
| Condition | TBS Ether Stability | THP Ether Stability | Context |
| Suzuki ( | Excellent | Good | TBS preferred for high temp. |
| Acid (1M HCl) | Poor (Deprotects) | Poor (Deprotects) | Both cleaved by acid. |
| Lewis Acid ( | Moderate | Poor | THP falls off instantly. |
| Storage (RT) | Excellent | Good | TBS is shelf-stable for years. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for TBS protection.
Part 5: References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][7] Journal of the American Chemical Society, 94(17), 6190–6191.[1] Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).[8] Link
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4][5][9] Thieme. (Section 4.3: Silyl Ethers).
-
Lutz, C. (2006). Synthesis of Pyridine Derivatives. Organic Process Research & Development. (General reference for pyridine handling).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. orgosolver.com [orgosolver.com]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. books.google.cn [books.google.cn]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Greene's Protective Groups in Organic Synthesis [andersonuniversity.ecampus.com]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
Application Note: Process Optimization for the Oxidation of 3-Bromo-5-(1-hydroxyethyl)pyridine
Executive Summary
This Application Note details the optimized protocols for the oxidation of 3-Bromo-5-(1-hydroxyethyl)pyridine (1) to 3-Bromo-5-acetylpyridine (2). This transformation is a critical step in the synthesis of heterocycle-based pharmaceutical intermediates, particularly for kinase inhibitors where the 3,5-disubstituted pyridine motif serves as a privileged scaffold.
We present two distinct methodologies tailored to specific scale and purity requirements:
-
Method A (Scalable/Green): A catalytic TEMPO/NaOCl oxidation suitable for multi-gram to kilogram scale-up, prioritizing cost-efficiency and safety.[1]
-
Method B (Bench/Chemoselective): A Manganese(IV) Oxide (
) oxidation suitable for rapid, small-scale synthesis where chemoselectivity and ease of workup are paramount.[1]
Chemical Context & Retrosynthetic Utility[1]
The substrate, This compound , contains a secondary alcohol at the benzylic position of an electron-deficient pyridine ring.[1] The presence of the bromine atom at the C3 position and the acetyl group at C5 renders the product, 3-Bromo-5-acetylpyridine , a highly versatile "linchpin" intermediate.
-
Electronic Considerations: The electron-withdrawing nature of the pyridine ring deactivates the alcohol towards electrophilic oxidants compared to phenyl analogs.[1] However, it also stabilizes the benzylic radical, facilitating radical-based oxidations (e.g., TEMPO).
-
Lewis Basicity: The pyridine nitrogen poses a challenge for Lewis acid-catalyzed oxidations (e.g., Oppenauer) or heavy metal oxidants, often requiring protonation or sequestration.
Reaction Scheme
The transformation involves the removal of two hydrogen atoms to form the ketone carbonyl.
Method A: Catalytic TEMPO Oxidation (Scalable Protocol)[2]
Rationale: The Anelli-Montanari protocol using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with Sodium Hypochlorite (bleach) is the industrial standard. It avoids toxic chromium waste and heavy metals.[1]
Mechanism: The active oxidant is the
Reagents & Stoichiometry[2][3][4]
| Reagent | Equiv.[1][2] | Role |
| Substrate (Alcohol) | 1.0 | Starting Material |
| TEMPO | 0.01 - 0.05 | Catalyst (Radical) |
| KBr | 0.1 | Co-catalyst (Regenerator) |
| NaOCl (10-13% aq) | 1.1 - 1.2 | Stoichiometric Oxidant |
| NaHCO₃ | -- | Buffer (Target pH 8.6-9.[1]5) |
| DCM or EtOAc | -- | Solvent |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve This compound (10.0 g, 49.5 mmol) in Dichloromethane (DCM, 100 mL).
-
Catalyst Addition: Add KBr (0.59 g, 4.95 mmol) and TEMPO (77 mg, 0.5 mmol). Cool the mixture to 0–5 °C using an ice bath.
-
Buffer: Add a saturated aqueous solution of NaHCO₃ (50 mL) to the reaction mixture. Critical: This buffers the system to prevent acidification, which degrades NaOCl and promotes side reactions.
-
Oxidant Addition: Slowly add aqueous NaOCl (1.1 equiv) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10 °C.
-
Observation: The organic layer may turn orange/red due to the formation of the
-oxoammonium species.[1]
-
-
Reaction: Vigorously stir the biphasic mixture at 0–5 °C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Quench: Once conversion is complete, add 10% aqueous Sodium Thiosulfate (
) (20 mL) and stir for 15 minutes. Test: Use starch-iodide paper to ensure no active oxidant remains (paper should remain white).[1] -
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organic phases, wash with brine, dry over
, and concentrate in vacuo.
Mechanistic Workflow (TEMPO Cycle)
Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1][2] The N-oxoammonium ion acts as the hydride acceptor.
Method B: Manganese Dioxide Oxidation (Bench Protocol)[1]
Rationale: Activated
Constraint: Requires a large excess of reagent (10-20 equiv by weight) and "Activated" reagent.
Reagents & Stoichiometry[2][3][4]
| Reagent | Equiv.[1][2] | Role |
| Substrate | 1.0 | Starting Material |
| Activated | 10-15 (mass equiv) | Heterogeneous Oxidant |
| Chloroform or DCM | -- | Solvent |
Step-by-Step Protocol
-
Reagent Activation (Critical): If the
is old, heat it in an oven at 110 °C for 24 hours prior to use. "Dead" is the #1 cause of failure.[1] -
Setup: In a flask, dissolve This compound (1.0 g) in Chloroform (
, 20 mL). -
Addition: Add Activated
(10.0 g). The mixture will be a thick black slurry.[1] -
Reaction: Reflux the mixture (approx. 60 °C) with vigorous stirring for 12–18 hours.
-
Note: Room temperature reaction is possible but significantly slower (24-48h).[1]
-
-
Filtration: Cool to room temperature. Filter the slurry through a pad of Celite® (diatomaceous earth) to remove the fine black powder.
-
Rinse: Wash the Celite pad copiously with DCM or EtOAc to elute the product (pyridines can adsorb to the manganese surface).[1]
-
Concentration: Evaporate the solvent to yield the crude ketone.
Analytical Validation (QC)
To ensure the integrity of the product, the following analytical signatures must be verified.
1H NMR (300 MHz, CDCl3)
-
Diagnostic Signal: The appearance of a sharp singlet around 2.65 ppm corresponds to the methyl group of the acetyl moiety (
). -
Loss of Signal: The quartet at ~4.9-5.0 ppm (methine proton of the starting alcohol) must disappear.[1]
-
Aromatic Region: Three distinct signals for the pyridine protons (approx 8.5 - 9.0 ppm range), typically shifting downfield slightly due to the increased electron withdrawal of the ketone vs. the alcohol.
IR Spectroscopy[1]
-
Carbonyl Stretch: Strong absorption at 1690–1700 cm⁻¹ (Aryl ketone).[1]
-
Hydroxyl Loss: Absence of the broad O-H stretch at 3200–3400 cm⁻¹.[1]
Physical Properties[1][6]
-
Appearance: Off-white to pale yellow low-melting solid or oil (dependent on purity).[1]
-
Molecular Weight: 200.03 g/mol .[1]
-
MS (ESI+): [M+H]+ = 200/202 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]
Troubleshooting & Decision Tree
Common issues involve incomplete conversion or purification difficulties.[1] Use the logic flow below to resolve.
Figure 2: Troubleshooting decision matrix for reaction monitoring and workup.
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. Journal of Organic Chemistry. Link[1]
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Chapter on Manganese Dioxide). Link
-
PubChem Compound Summary. (2023). 3-Acetyl-5-bromopyridine (CID 820423).[1] National Center for Biotechnology Information.[1] Link[1]
-
Organic Chemistry Portal. (n.d.).[1] TEMPO mediated oxidations.[1][3][4][5][2] Link
-
Organic Chemistry Portal. (n.d.).[1] Manganese Dioxide (MnO2).[1][6][7][8] Link
Sources
- 1. 3-Acetyl-5-bromopyridine | C7H6BrNO | CID 820423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TEMPO [organic-chemistry.org]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanotrun.com [nanotrun.com]
Advanced Protocol: Sonogashira Coupling of 3-Bromo-5-(1-hydroxyethyl)pyridine
Introduction & Strategic Analysis
3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 283608-66-2) represents a "privileged scaffold" in medicinal chemistry, offering a tri-functional core: a pyridine nitrogen for hydrogen bond acceptance, a secondary alcohol for solubility/target engagement, and a bromine handle for diversification.
However, utilizing this specific intermediate in Sonogashira cross-coupling presents a unique "Triad of Challenges" that distinguishes it from standard phenyl bromide couplings:
-
Pyridine Nitrogen Poisoning: The lone pair on the pyridine nitrogen (
) can competitively coordinate to the Palladium catalyst ( -donation), potentially arresting the catalytic cycle by forming stable, unreactive Pd-pyridine complexes. -
Electronic Deactivation: While 3-bromopyridines are generally reactive, the electron-donating nature of the alkyl-alcohol side chain at the 5-position slightly increases electron density on the ring compared to unsubstituted 3-bromopyridine, potentially slowing the rate-determining oxidative addition step.
-
Unprotected Secondary Alcohol: While Sonogashira conditions are generally tolerant of alcohols, the presence of a free hydroxyl group (
) necessitates the exclusion of strong bases (e.g., NaH, reaction with alkoxides) to prevent deprotonation and subsequent side reactions or catalyst chelation. Furthermore, if the starting material is used as a single enantiomer, elevated temperatures risk racemization via a transient carbocation or elimination-hydration sequence.
This guide details two distinct protocols designed to overcome these barriers: a Standard Copper-Cocatalyzed Method (robust, cost-effective) and a Copper-Free High-Fidelity Method (ideal for pharmaceutical applications to avoid heavy metal contamination and homocoupling).
Mechanistic Pathway & Interference Points
Understanding the mechanism is critical for troubleshooting. The diagram below illustrates the standard catalytic cycle and highlights where the specific features of this compound can interfere.
Figure 1: Catalytic cycle of Sonogashira coupling showing specific interference points for pyridyl substrates.
Protocol A: Standard Copper-Cocatalyzed Method
Best for: Routine synthesis, non-sensitive alkyne partners, initial screening. Mechanism: Relies on the synergy between Pd and Cu to lower the activation energy, allowing the reaction to proceed at moderate temperatures despite the deactivated pyridine ring.
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | 1.2 - 1.5 | Nucleophile |
| Catalyst | 0.03 - 0.05 | Palladium Source | |
| Co-Catalyst | CuI (Copper(I) Iodide) | 0.02 - 0.05 | Activates Alkyne |
| Base | Triethylamine ( | 3.0 - 5.0 | Buffers HBr, Solvent/Base |
| Solvent | DMF (Anhydrous) or THF | N/A | High boiling, polar |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Loading:
-
Add this compound (1.0 equiv),
(3-5 mol%), and CuI (2-5 mol%) to the flask. -
Note: Adding solid CuI last is a common practice, but in inert manifold, simultaneous addition is acceptable.
-
-
Solvation & Degassing:
-
Add anhydrous DMF (concentration ~0.2 M relative to bromide) and
(3-5 equiv). -
CRITICAL: Degas the mixture immediately by sparging with Argon for 10-15 minutes. Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the Pd catalyst.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.2 equiv) via syringe. If the alkyne is solid, dissolve it in a minimum amount of degassed DMF and add via cannula.
-
-
Reaction:
-
Heat the mixture to 60–80°C .
-
Monitor: Check TLC or LCMS every 2 hours. The reaction typically completes in 4–12 hours.
-
Observation: The solution often turns from yellow/orange to dark brown/black. A precipitate (
) will form.
-
-
Workup:
Protocol B: Copper-Free / "Clean" Method
Best for: Pharmaceutical intermediates, avoiding homocoupling, industrial scaling. Mechanism: Uses electron-rich, bulky phosphine ligands (Buchwald type) to facilitate oxidative addition into the C-Br bond without the need for Copper. This prevents the formation of alkyne dimers (Glaser coupling).
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Catalyst | 0.02 | Pd Source | |
| Ligand | XPhos or SPhos | 0.04 | Bulky, e-rich Ligand |
| Base | 2.0 - 3.0 | Inorganic Base | |
| Solvent | Acetonitrile (MeCN) or 1,4-Dioxane | N/A | Polar Aprotic |
| Temp | 80°C | N/A | Thermal Activation |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a separate vial, mix
and XPhos in the solvent for 10 mins under Argon to form the active catalytic species ( ).
-
-
Main Setup:
-
To the reaction vessel, add this compound (1.0 equiv) and
(2.0 equiv). -
Add the pre-formed catalyst solution.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.1 equiv).
-
Note: Cu-free methods often require less excess alkyne because homocoupling is suppressed.
-
-
Reaction:
-
Heat to 80°C for 6–16 hours.
-
Why 80°C? Cu-free oxidative addition of bromopyridines has a higher energy barrier than Cu-assisted protocols.
-
-
Workup:
-
Filter through a pad of Celite to remove inorganic salts (
, ). -
Concentrate and purify as in Protocol A.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for standard Sonogashira coupling.
Troubleshooting & Optimization Matrix
If conversion is low (<50%) or impurities are high, consult this matrix.
| Issue | Probable Cause | Solution |
| No Conversion | Catalyst Poisoning (Pyridine N) | Switch to Protocol B (Bulky ligands like XPhos prevent N-coordination). Increase T to 90°C. |
| Homocoupling (Alkyne Dimer) | Oxygen presence / Excess Cu | Re-degas solvents rigorously. Switch to Protocol B (Cu-Free). Add alkyne slowly (syringe pump). |
| SM Recovery + Black Precipitate | Catalyst Decomposition ("Pd Black") | Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 4:1. Lower Temperature. |
| Side Product (Ketone) | Alcohol Oxidation | Ensure inert atmosphere. Avoid DMSO (can act as oxidant). Use milder base ( |
Safety & Handling
-
This compound: Treat as an irritant. Avoid inhalation.
-
Alkynes: Low molecular weight alkynes are flammable.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[8] Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
Gelest Inc. (2025). Sonogashira Coupling: Technical Application Guide. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Sci-Hub. A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides / Chem. Commun., 2003 [sci-hub.box]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | 283608-66-2 [sigmaaldrich.com]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(1-hydroxyethyl)pyridine
Executive Summary
This application note details the optimized protocols for the Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 3-Bromo-5-(1-hydroxyethyl)pyridine with various amine nucleophiles.
This specific substrate presents a unique "Chemoselectivity Triad" challenge:
-
Electronic Deactivation: The pyridine ring is electron-deficient, requiring active catalyst systems.
-
Competitive Coordination: The pyridine nitrogen can act as a catalyst poison.
-
Unprotected Nucleophile: The secondary alcohol at the C5 position poses risks of competitive
-arylation, elimination (dehydration to vinylpyridine), or racemization of the chiral center.
This guide provides a Chemoselective Protocol utilizing bulky biaryl phosphine ligands and weak inorganic bases to ensure exclusive
Substrate Analysis & Mechanistic Strategy
The Substrate[1][2]
-
Chemical Name: this compound
-
CAS: 1261266-88-1 (Generic analog reference)
-
Key Moiety: Secondary Benzylic-like Alcohol (
C-OH). -
pKa Considerations: The alcohol proton has a pKa
16-17. Strong bases like NaO Bu (pKa of conjugate acid 17) can deprotonate this equilibrium, leading to side reactions.
Critical Failure Modes
| Failure Mode | Cause | Prevention Strategy |
| Alkoxide formation competes with amide formation. | Use weaker bases (Cs | |
| Dehydration | E2 elimination yielding 3-bromo-5-vinylpyridine. | Avoid high temperatures (>100°C) and strong bases (LiHMDS, NaO |
| Catalyst Poisoning | Pyridine N binding to Pd(II). | Use bulky ligands (e.g., |
Mechanistic Pathway & Selectivity
The following diagram illustrates the catalytic cycle and the critical decision point where chemoselectivity is determined.
Figure 1: Catalytic cycle highlighting the divergence points for chemoselectivity. The use of mild bases prevents the "Red" pathways.
Optimized Experimental Protocols
Method A: The "Robust" Protocol (Recommended)
Best for: High chemoselectivity, preservation of the alcohol, and valuable substrates.
Reagents:
-
Catalyst: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]
-
Base: Cs
CO (Cesium Carbonate) - dried/finely ground. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure:
-
Preparation: Oven-dry a 2-dram reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the following to the vial:
-
Pd
(dba) (1.0 mol % relative to halide)[2] -
Ligand (BrettPhos or RuPhos) (2.4 mol %)
-
This compound (1.0 equiv, e.g., 1.0 mmol)
-
Amine Nucleophile (1.2 equiv)
-
Cs
CO (2.0 equiv, finely ground)
-
-
Inerting: Cap the vial with a septum. Purge with Argon for 5 minutes (needle in/needle out).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M, e.g., 5 mL for 1 mmol scale) via syringe.
-
Activation: Place the vial in a pre-heated block at 85°C . Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.
-
Monitoring: Monitor by LC-MS at 2 hours. If conversion is <50%, increase temp to 100°C.
-
Workup: Cool to Room Temp (RT). Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Method B: The "Fast" Protocol (High Throughput)
Best for: Non-precious substrates, tertiary alcohols, or when speed is critical.
Reagents:
-
Pre-catalyst: Pd(OAc)
-
Ligand: XPhos
-
Base: NaO
Bu (Sodium tert-butoxide) -
Solvent: Toluene
Critical Warning: NaO
Ligand Selection Guide
The choice of ligand is the single most important variable in this reaction. Use the following logic tree to select the correct Buchwald ligand.
Figure 2: Ligand selection decision tree based on nucleophile class.
Troubleshooting & Quality Control
Common Issues
| Symptom | Diagnosis | Solution |
| Low Conversion | Catalyst deactivation by Pyridine N. | Switch to |
| Product is Racemic | Base-mediated racemization of benzylic position. | Switch base to K |
| Vinyl Pyridine Observed | Elimination of -OH group. | The base is too strong. Strictly avoid NaO |
| Protodehalogenation | Reduction of Ar-Br to Ar-H. | Solvent contains peroxides or water. Use fresh anhydrous Dioxane. |
Purification Note
The product contains both a pyridine nitrogen and a secondary amine/alcohol. It will be polar.
-
TLC Stain: Ninhydrin (for amines) or UV.
-
Column Conditions: Use DCM:MeOH (95:5) with 1% NH
OH additive to prevent streaking of the basic pyridine on silica.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry, 74(17), 664-667. (Context for chemoselectivity).
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Aryl Bromides. Organic Letters, 18(11), 2808–2811. (Handling of pyridine substrates).
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before use.
Sources
Application Note: Scalable Enantioselective Synthesis of (S)-3-Bromo-5-(1-hydroxyethyl)pyridine
Executive Summary
This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-3-Bromo-5-(1-hydroxyethyl)pyridine (Target 1 ). This chiral building block is a critical pharmacophore in the development of next-generation ALK and ROS1 kinase inhibitors.
Unlike traditional resolution methods which are limited to 50% theoretical yield, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium-diamine complex. This method ensures >95% yield and >98% ee , operating under mild conditions without high-pressure hydrogen gas.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Enantiomer | (S)-Configuration |
| Enantiomeric Excess (ee) | > 98.0% |
| Chemical Purity | > 99.0% (HPLC) |
| Scale | Scalable from gram to kilogram |
| Atom Economy | High (Formic acid as reductant) |
Strategic Route Selection
The synthesis is divided into two phases:
-
Upstream Processing: Conversion of commercially available 3,5-dibromopyridine to the ketone precursor via Heck coupling.
-
Core Asymmetric Step: Ru-catalyzed reduction of the ketone to the chiral alcohol.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic strategy focusing on the late-stage introduction of chirality.
Upstream Processing: Precursor Synthesis
Objective: Preparation of 3-Bromo-5-acetylpyridine.
While lithiation is possible, the Heck coupling with butyl vinyl ether is preferred for scalability and safety (avoiding pyrophoric
Protocol A: Heck Coupling & Hydrolysis
-
Reagents: 3,5-Dibromopyridine (1.0 eq), Butyl vinyl ether (1.2 eq),
(2 mol%), DPPP (4 mol%), (1.2 eq). -
Solvent: DMF or PEG-400 (Green alternative).
-
Procedure:
-
Charge reactor with 3,5-dibromopyridine, base, and catalyst in solvent.
-
Add butyl vinyl ether under
. -
Heat to 80-100°C for 12-16 hours (Monitor by HPLC).
-
Hydrolysis: Cool to room temperature (RT). Add 1N HCl (aq) and stir for 2 hours to hydrolyze the vinyl ether intermediate to the ketone.
-
Workup: Neutralize with
, extract with EtOAc, and crystallize from Heptane/EtOAc.
-
Core Protocol: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of 3-Bromo-5-acetylpyridine to the (S)-alcohol.
Catalyst Selection & Mechanism
The reaction utilizes Noyori’s catalyst : RuCl(p-cymene)[(S,S)-Ts-DPEN].
-
Stereochemical Logic: The pyridine ring is isosteric to a phenyl ring. Based on the empirical model for aromatic ketones, the (S,S)-ligand induces the formation of the (S)-alcohol .
-
Reductant: Formic Acid/Triethylamine (TEAF) azeotrope (5:2 molar ratio). This serves as the hydrogen source, eliminating the need for high-pressure
vessels.
Catalytic Cycle Visualization
Figure 2: Metal-ligand bifunctional mechanism. The concerted transfer of proton (from NH) and hydride (from Ru) ensures high enantioselectivity.
Step-by-Step Experimental Protocol
Scale: 10.0 g (50 mmol) Input Safety: Perform in a fume hood. Formic acid is corrosive.
-
Reactor Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Ensure glassware is oven-dried.
-
-
Reagent Charging:
-
Add 3-Bromo-5-acetylpyridine (10.0 g, 50 mmol).
-
Add Acetonitrile or DMF (50 mL, 5 vol). Note: The reaction can often be run neat in the TEAF mixture, but co-solvent improves solubility.
-
Degas the solution by sparging with Nitrogen for 10 minutes.
-
-
Catalyst Addition:
-
Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (159 mg, 0.25 mmol, 0.5 mol%).
-
Tip: For higher purity requirements, S/C ratio can be lowered to 200:1, but 500:1 is usually sufficient.
-
-
Reductant Addition:
-
Add Formic Acid/Triethylamine (5:2) complex (12.5 mL, ~2.5 eq of hydride).
-
Exotherm Warning: Addition may be slightly exothermic. Maintain temp < 30°C.
-
-
Reaction:
-
Stir at 25–30°C for 12–24 hours.
-
In-Process Control (IPC): Monitor by TLC (EtOAc/Hex 1:1) or HPLC. Target: < 1.0% remaining ketone.
-
-
Workup:
-
Dilute reaction mixture with Water (100 mL) and Ethyl Acetate (100 mL).
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Saturated
(to remove residual formic acid) and Brine . -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil often solidifies. Recrystallize from Heptane/IPA (9:1) to upgrade ee if necessary (optical purification).
-
Alternatively, pass through a short silica plug eluting with 30% EtOAc/Hexane to remove catalyst residues.
-
Analytical Controls
HPLC Method for Enantiomeric Excess
To validate the stereochemistry, use a chiral stationary phase.
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or AD-H ( |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention Times | (R)-enantiomer: ~8.5 min (S)-enantiomer: ~10.2 min (Confirm with racemate) |
NMR Characterization
-
H NMR (400 MHz,
): 8.52 (d, J=2.0 Hz, 1H), 8.41 (d, J=2.0 Hz, 1H), 7.88 (t, J=2.0 Hz, 1H), 4.95 (q, J=6.5 Hz, 1H, -CH OH), 2.80 (br s, 1H, -OH), 1.52 (d, J=6.5 Hz, 3H, -CH ).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or old TEAF reagent. | Degas solvents thoroughly ( |
| Low ee (<90%) | High temperature or "Reverse" reaction. | Lower reaction temperature to 20°C. Ensure reaction does not run too long (thermodynamic equilibration). |
| Green Color in Workup | Residual Ruthenium species. | Treat organic phase with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) before concentration. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061.
-
Pfizer Inc. (2013). Preparation of enantiomerically pure diarylalkanes as ALK and/or c-Met inhibitors. World Intellectual Property Organization, WO2013132376. (Describes analogous pyridine-ethanol intermediates).
-
Blacker, A. J., et al. (2019). Scalable Synthesis of Chiral Alcohols via Transfer Hydrogenation. Organic Process Research & Development, 23(12). (General protocols for industrial ATH).
Sources
Application and Protocol for the Kinetic Resolution of Racemic 3-Bromo-5-(1-hydroxyethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction
The enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. 3-Bromo-5-(1-hydroxyethyl)pyridine is a valuable chiral building block in the synthesis of various biologically active molecules. This document provides a detailed guide to the kinetic resolution of its racemic form, offering both enzymatic and non-enzymatic pathways to access the individual enantiomers.
Kinetic resolution is a widely employed technique for separating enantiomers, relying on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer.[1] This application note will detail a robust and efficient lipase-catalyzed transesterification method for the kinetic resolution of racemic this compound. Additionally, an overview of a non-enzymatic approach will be presented for contexts where biocatalysis may not be suitable.
The protocols herein are designed to be self-validating, with clear explanations for experimental choices and comprehensive analytical procedures for monitoring the resolution and determining enantiomeric excess.
Synthesis of Racemic this compound
Prior to performing the kinetic resolution, the racemic starting material is required. While commercially available from suppliers such as Sigma-Aldrich, Ambeed[2], and CP Lab Safety[3], a synthetic protocol is provided below for researchers who wish to prepare it in-house. The synthesis involves the reduction of the corresponding ketone, 1-(5-bromopyridin-3-yl)ethanone.
Protocol: Synthesis of Racemic this compound
Materials:
-
1-(5-bromopyridin-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(5-bromopyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound. The product can be purified further by column chromatography on silica gel if necessary.
Enzymatic Kinetic Resolution
Lipases are a class of enzymes widely utilized in organic synthesis for their ability to catalyze enantioselective transformations.[1] Candida antarctica lipase B (CAL-B), often immobilized for enhanced stability and reusability, is a particularly robust and versatile biocatalyst for the kinetic resolution of secondary alcohols.[4][5] The following protocol details the use of immobilized CAL-B for the resolution of racemic this compound via transesterification.
Causality Behind Experimental Choices:
-
Enzyme: Immobilized Candida antarctica lipase B (commercially available as Novozym® 435) is chosen for its broad substrate scope, high enantioselectivity for secondary alcohols, and excellent stability in organic solvents.[4]
-
Acyl Donor: Isopropenyl acetate is selected as an efficient and irreversible acyl donor. The enol generated as a byproduct tautomerizes to acetone, driving the reaction forward. Vinyl acetate is another excellent alternative.[1]
-
Solvent: A non-polar organic solvent such as hexane or toluene is used. Lipases generally exhibit higher activity and enantioselectivity in such media.[2]
-
Temperature: The reaction is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without compromising the enzyme's stability and selectivity.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Isopropenyl acetate
-
Hexane (anhydrous)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a solution of racemic this compound (1.0 g, 1.0 eq) in anhydrous hexane (50 mL), add isopropenyl acetate (0.6-1.0 eq).
-
Add immobilized CAL-B (e.g., Novozym® 435, 50-100 mg per gram of substrate).
-
Incubate the mixture at a constant temperature (e.g., 30-40 °C) with gentle shaking or stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.
-
Remove the immobilized enzyme by filtration and wash it with fresh solvent. The enzyme can often be reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the formed acetate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation:
| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) |
| 1 | Novozym® 435 | Isopropenyl Acetate | Hexane | 30 | 24 | ~50 | >95 | >95 |
| 2 | Amano Lipase AK | Vinyl Acetate | Toluene | 40 | 18 | ~50 | >98 | >98 |
Note: The data in this table is illustrative and based on typical results for similar secondary alcohols. Actual results may vary and require optimization.
Non-Enzymatic Kinetic Resolution
While enzymatic methods are often preferred for their high selectivity and mild conditions, non-enzymatic approaches provide a valuable alternative. Chiral N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the enantioselective acylation of secondary alcohols.[5]
Conceptual Overview:
A chiral NHC catalyst, generated in situ from a chiral imidazolium salt and a base, reacts with an acyl donor to form a chiral acyl-imidazolium intermediate. This intermediate then selectively acylates one enantiomer of the racemic alcohol at a faster rate.
Workflow for Non-Enzymatic Kinetic Resolution
Caption: Conceptual workflow for the non-enzymatic kinetic resolution using a chiral NHC catalyst.
Analytical Protocol: Chiral HPLC
Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[6] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for the separation of a wide range of chiral compounds, including pyridine derivatives.[7][8]
Protocol: Chiral HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ)
Mobile Phase Preparation and Screening:
-
A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
A good starting point for method development is a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol.[9]
-
The composition can be adjusted to optimize the resolution and retention times. Increasing the alcohol content generally decreases retention time.
-
For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[10]
Sample Preparation:
-
Dissolve a small amount of the sample (from the reaction mixture or the purified products) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
The conversion (c) can be determined by comparing the peak area of the starting material to the sum of the areas of the starting material and the product.
References
-
Bradshaw, J. S., & Izatt, R. M. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. [Link]
-
Cheham Bouler Bag Oum Keltoum, et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. [Link]
-
Bäckvall, J.-E., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8885–8896. [Link]
-
Patil, S., et al. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[4][9][11]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3), 394-406. [Link]
-
Poppe, L., et al. (2011). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry, 22(13), 1347-1356. [Link]
-
Lipshutz, B. H., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(3), 743-749. [Link]
-
Hellier, P. C., Bradshaw, J. S., & Izatt, R. M. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Pinto, M. M. M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 899. [Link]
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN104945119B.
-
de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8), 1667-1676. [Link]
-
Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem. [Link]
-
Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(6), 474-490. [Link]
-
This compound, 98% Purity, C7H8BrNO, 25 grams. CP Lab Safety. [Link]
-
This compound. Beijing G-Science Co., Ltd. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Sun, Z., et al. (2012). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Chinese Chemical Society, 59(1), 89-91. [Link]
-
Havlicek, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(4). [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
-
Jurin, M., & Roje, M. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans–β–Lactam Ureas in the Polar Organic Mode. Polymers, 16(9), 1269. [Link]
-
Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 283608-66-2 | this compound | Bromides | Ambeed.com [ambeed.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eijppr.com [eijppr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with 3-bromopyridine derivatives
Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives
Ticket ID: #PYR-3-BR-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Yield and Turnover in Electron-Deficient Heterocycles
Executive Summary: The "Pyridine Paradox"
Welcome to the technical support center. You are likely here because your standard Suzuki protocol (e.g., Pd(PPh3)4 / Na2CO3) failed to convert your 3-bromopyridine substrate, or resulted in a "black metal" precipitate with low yield.
The Root Cause: 3-Bromopyridine derivatives present a dual challenge:
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor. It displaces standard phosphine ligands (like PPh3) and binds tightly to the Palladium(II) center, creating a "dead" complex that cannot undergo transmetallation. -
Electronic Deactivation: While the 3-position is electronically distinct from the 2- and 4-positions, the ring is still
-deficient, making the oxidative addition step slower than with phenyl bromides.
This guide moves beyond "trying harder" to "coupling smarter" using sterically bulky ligands and stabilized precatalysts.
Module 1: The Catalyst System (The Engine)
Recommendation: Abandon Pd(PPh3)4 immediately. You need a catalyst system with bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the Pd center.
Option A: The "Buchwald" Approach (High Success Rate)
Use XPhos Pd G3 or G4 precatalysts.
-
Why: XPhos is extremely bulky. It forms a "roof" over the Pd center, allowing the aryl halide to approach for oxidative addition but physically blocking the pyridine nitrogen from coordinating.
-
Mechanism: The precatalyst rapidly reduces to the active monoligated Pd(0)-L species, which is the actual catalytic engine.
Option B: The "PEPPSI" Approach (Robust & Air Stable)
Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .[1]
-
Why: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.[1][2][3] The NHC is a stronger
-donor than phosphines, preventing ligand dissociation.[3] The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.
Module 2: Visualization of Failure vs. Success
The following diagram illustrates why standard catalysts fail and how bulky ligands protect the cycle.
Figure 1: Mechanistic divergence. Red path indicates catalyst poisoning by the pyridine nitrogen (common with PPh3). Green path shows successful cycle enabled by bulky ligands (XPhos/PEPPSI).
Module 3: Optimization Protocol (The "Gold Standard")
If you are starting a new optimization, use this protocol. It is designed to be self-validating.
| Component | Recommendation | Technical Rationale |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Rapid activation; prevents N-coordination. |
| Base | K3PO4 (2-3 equiv) | Anhydrous phosphate is superior to carbonates for pyridines; reduces hydrolysis risk. |
| Solvent | THF:Water (4:1) or Dioxane | Water is required for boronic acid activation. If using boronate esters, water is critical. |
| Temperature | 60°C - 80°C | 3-Bromopyridine requires heat for oxidative addition, but avoid >100°C to prevent protodeboronation of the partner. |
| Additives | None initially | If conversion stalls, add 0.5 equiv of CuI (Copper(I) Iodide) to facilitate a "Liebeskind-Srogl" type boost. |
Module 4: Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields are <10%. What happened? A: "Palladium Black" formation indicates your ligand has dissociated, and the Pd(0) has aggregated into non-catalytic metal particles.
-
Fix: This confirms your ligand (likely PPh3 or dppf) is too weak or not bulky enough. Switch to Pd-PEPPSI-IPr or XPhos Pd G3 .
Q2: I see full consumption of the boronic acid, but the 3-bromopyridine remains untouched. A: You are experiencing Protodeboronation . The boronic acid is hydrolyzing and losing the boron group faster than it can transmetallate.
-
Fix 1 (Reagent): Switch from Boronic Acid to a Potassium Trifluoroborate (Molander Salt) or a MIDA Boronate . These release the active boron species slowly.[4]
-
Fix 2 (Conditions): Lower the temperature to 50°C and use anhydrous base (K2CO3) in dry solvent (DMF/Toluene), adding only stoichiometric water.
Q3: Can I use 3-chloropyridine instead of 3-bromopyridine? A: Only if you use the specific catalytic systems mentioned above.
-
Insight: The C-Cl bond is stronger. You must use XPhos or BrettPhos Pd G3/G4. Standard catalysts will have near-zero oxidative addition rates with the chloride.
Q4: My product is stuck in the aqueous phase during workup. A: Pyridines are basic and polar.
-
Fix: Do not acidify the workup (this protonates the pyridine, trapping it in water). Keep the pH > 9 during extraction. Use DCM/Isopropanol (3:1) as the extraction solvent for polar pyridines.
Module 5: Diagnostic Decision Tree
Use this logic flow to determine your next step based on TLC/LCMS data.
Figure 2: Troubleshooting Matrix. Follow the logic path based on the consumption of starting materials.
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[5] Angewandte Chemie International Edition, vol. 45, no.[5] 21, 2006, pp. 3484–3488.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755.
-
Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[6] The Journal of Organic Chemistry, vol. 68, no.[7] 11, 2003, pp. 4302–4314.
-
Knapp, D. M., & Burke, M. D. "MIDA Boronates in Organic Synthesis." Organic Syntheses, vol. 87, 2010.
Sources
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Preventing catalyst poisoning in 3-Bromo-5-(1-hydroxyethyl)pyridine reactions
Topic: Preventing Catalyst Poisoning & Deactivation
Executive Summary: The "Dual-Poison" Challenge
Researchers working with 3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 74115-13-2 / 283608-66-2) often encounter stalled reactions, low yields, or immediate catalyst precipitation (Pd black). This substrate presents a dual-mode deactivation challenge :
-
Primary Poison (The Pyridine Nitrogen): The basic nitrogen atom acts as a competitive Lewis base, displacing phosphine ligands and forming a stable, inactive bis(pyridine)-palladium complex [1, 2].
-
Secondary Interference (The Secondary Alcohol): The 1-hydroxyethyl group is susceptible to Pd-catalyzed dehydrogenation (oxidation) to the ketone, generating palladium hydrides that lead to hydrodehalogenation (loss of bromine without coupling) [3].
This guide provides the mechanistic insight and field-proven protocols to overcome these specific failure modes.
Diagnostic Module: Why Your Reaction Failed
Before changing reagents, analyze your reaction outcome against these failure signatures.
| Symptom | Diagnosis | Mechanistic Cause |
| Reaction turns black instantly | Ligand Displacement | The pyridine nitrogen outcompeted your phosphine ligand, stripping the Pd. "Naked" Pd aggregates into inactive Pd black. |
| Conversion stalls at ~30-40% | Catalyst Resting State | The catalyst is trapped in a stable off-cycle intermediate, likely a Pd(II)-pyridine complex. |
| Product is de-brominated | Hydride Transfer | The secondary alcohol acted as a hydride source (via |
| Ketone byproduct observed | Alcohol Oxidation | The catalyst performed an unintended oxidation of the 1-hydroxyethyl group. |
Visualizing the Poisoning Mechanism
The following diagram illustrates how the substrate diverts the active catalyst into dead ends.
Figure 1: Mechanistic diversion pathways. The pyridine nitrogen creates a thermodynamic sink (Red), while the alcohol facilitates reductive side-reactions (Yellow).
Prevention Strategies (The "How-To")
Strategy A: The "Steric Shell" (Ligand Selection)
You must use ligands that are bulky enough to physically block the pyridine nitrogen from binding to the Palladium center. Standard ligands like PPh3 or dppf are often insufficient.
-
Recommended: Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , RuPhos , or tBuXPhos ).
-
Why: These ligands form a "roof" over the Pd center. The substrate can only approach via the C-Br bond (oxidative addition), while the pyridine nitrogen is sterically rejected [4].
Strategy B: Masking the Alcohol (Protection)
To eliminate the risk of oxidation and dehalogenation, protect the secondary alcohol as a silyl ether. This renders the group aprotic and sterically bulky.
-
Recommended: TBS (tert-butyldimethylsilyl) protection.[1]
-
Why: TBS is stable to basic cross-coupling conditions but easily removed later with TBAF or acid.
Troubleshooting FAQs
Q: Can I run this reaction without protecting the alcohol? A: Yes, but you must use a base that is not strong enough to deprotonate the alcohol (pKa < 16). Use anhydrous K3PO4 or Cs2CO3 in non-polar solvents (Toluene/Dioxane). Avoid NaOtBu or KOtBu, as alkoxide formation accelerates catalyst poisoning and hydride elimination.
Q: My reaction works on 50mg but fails on 5g. Why? A: Scale-up failure in pyridines is usually due to concentration effects . At higher concentrations, the ratio of [Pyridine]:[Pd] increases, favoring the formation of the inactive dimer.
-
Fix: Maintain high dilution (0.05 M - 0.1 M) or use "Slow Addition" of the substrate to the catalyst mixture to keep the instantaneous concentration of the poison low.
Q: Should I use Pd(OAc)2 or Pd2(dba)3? A: Use Pd2(dba)3 or a precatalyst (e.g., XPhos Pd G3 ).
-
Reasoning: Pd(OAc)2 requires reduction to Pd(0) to start the cycle. The pyridine substrate can inhibit this initial reduction, meaning your reaction never actually starts. Pre-reduced sources or G3/G4 precatalysts bypass this activation step [5].
Experimental Protocols
Protocol A: Hydroxyl Protection (Recommended Pre-step)
Isolate the alcohol interference before coupling.
-
Dissolve: this compound (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add: Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv).
-
React: Stir at RT for 4–12 hours. Monitor by TLC (The product will be less polar).
-
Workup: Quench with water, extract with DCM. Wash with brine.
-
Result: 3-Bromo-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)pyridine. This substrate is significantly more robust in cross-coupling.
Protocol B: Cross-Coupling (Suzuki-Miyaura)
Optimized for Halopyridines using the "Steric Shell" strategy.
| Component | Reagent | Equivalents | Notes |
| Catalyst Source | Pd2(dba)3 | 2.0 mol% | Or XPhos Pd G3 (2-4 mol%) |
| Ligand | XPhos | 4.0 - 8.0 mol% | L:Pd ratio of 2:1 or higher is critical. |
| Base | K3PO4 (anhydrous) | 2.0 - 3.0 equiv | Finely ground. Avoid alkoxides. |
| Solvent | 1,4-Dioxane | 0.1 M | Strictly degassed (sparge with Ar for 15 min). |
| Temperature | 80°C - 100°C | - | Do not overheat; promotes dehalogenation. |
Step-by-Step:
-
Degas: Charge reaction vessel with solid reagents (Substrate, Boronic Acid, Base). Cycle Vacuum/Argon 3x.
-
Complexation: In a separate vial, pre-stir Pd2(dba)3 and XPhos in a small amount of degassed dioxane for 5 minutes at 60°C. (Skip this if using G3 precatalyst).
-
Addition: Add the solvent to the solids, then add the pre-formed catalyst solution via syringe.
-
Reaction: Heat to 80°C.
-
Critical Check: If the solution turns clear orange/red, the active catalyst is formed. If it turns black/gray within 10 minutes, oxygen was present or the ligand failed to protect the Pd.
-
Troubleshooting Decision Tree
Use this flowchart to navigate reaction failures.
Figure 2: Rapid diagnostic flowchart for optimization.
References
-
BenchChem Technical Support. (2025).[2][3] Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Retrieved from 3
-
Bechki, L., et al. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Retrieved from 4[4]
-
Sawadjoon, S. (2013). Palladium-Catalyzed Nucleophilic Substitution of Alcohols: Mechanistic Studies. Uppsala University.[5] Retrieved from 5
-
Hagelin, H., et al. (2000).[6] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. Retrieved from 6
-
BenchChem Support Team. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from 2
Sources
Technical Support Center: Purification of 3-Bromo-5-(1-hydroxyethyl)pyridine by Column Chromatography
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 3-Bromo-5-(1-hydroxyethyl)pyridine. This molecule presents unique challenges due to its combination of a basic pyridine nitrogen, a polar hydroxyl group, and moderate overall polarity. The following sections are designed to help researchers overcome common obstacles and achieve high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and related polar, basic compounds.
Q1: I'm seeing significant peak tailing or streaking of my compound on the TLC plate and during the column run. What's causing this and how do I fix it?
A: Peak tailing is the most frequent issue when purifying pyridine derivatives on standard silica gel.[1]
-
Primary Cause: Silanol Interactions. The root cause is an acid-base interaction between the basic nitrogen atom (pKa ≈ 5-6) of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This creates a secondary, strong interaction mechanism that slows down a portion of the analyte molecules, causing them to elute gradually and form a "tail."
-
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[1]
-
Method: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (e.g., 99:1 Ethyl Acetate:TEA).
-
Mechanism: The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound. This allows your compound to elute based primarily on polarity, resulting in a much more symmetrical, non-tailed spot or peak.[1][3]
-
-
Switch to a Different Stationary Phase: If tailing persists or if your compound is sensitive to basic conditions, consider an alternative to standard silica gel.
-
Neutral Alumina: Alumina is generally less acidic than silica and is an excellent choice for purifying basic compounds.[3][4][5] You will need to re-develop your solvent system on alumina TLC plates.
-
End-Capped Silica: For HPLC or more advanced flash systems, use a reversed-phase C18 column that is "end-capped." This process chemically treats the silica to minimize the number of free silanol groups, leading to better peak shapes for basic analytes.[1]
-
-
Caption: Mechanism of peak tailing and its mitigation using a basic modifier.
Q2: My compound is not separating from a closely related impurity. How can I improve the resolution?
A: Achieving good separation (resolution) between compounds of similar polarity is a common challenge. The key is to optimize the selectivity of your chromatographic system.
-
Primary Cause: The chosen mobile phase does not sufficiently differentiate between the analyte and the impurity, leading to overlapping Rf values on a TLC plate. For good separation on a column, the difference in Rf (ΔRf) should be at least 0.2, with the target compound having an Rf of approximately 0.3-0.4.[3][6]
-
Solutions:
-
Systematic Solvent Screening (TLC): Do not proceed to the column without optimizing the separation on a TLC plate first. Test different solvent systems by varying both the components and their ratios.
-
Increase Selectivity: Instead of just using a two-solvent system like Hexane/Ethyl Acetate, try introducing a third solvent. Systems like Dichloromethane/Methanol or Hexane/Acetone can offer different interaction mechanisms (e.g., dipole-dipole vs. hydrogen bonding) that may improve separation.[7][8]
-
Fine-Tune Polarity: Once you find a promising system, make small, incremental changes to the solvent ratio (e.g., 70:30 Hex:EtOAc vs. 75:25) to maximize the ΔRf.
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) cannot resolve the compounds, a gradient elution is necessary.
-
Method: Start the column with a less polar mobile phase that keeps all compounds at the top. Gradually and systematically increase the percentage of the more polar solvent over the course of the run.
-
Benefit: This technique sharpens peaks and can effectively separate compounds that co-elute under isocratic conditions.[3]
-
-
Caption: Workflow for optimizing chromatographic separation.
Q3: I suspect my compound is decomposing on the column. How can I confirm this and prevent it?
A: Compound instability on silica gel is a significant risk for molecules with acid-sensitive functional groups or basic nitrogens that can be catalyzed by the acidic surface.[4][9]
-
Diagnostic Test: 2D TLC. Before running a column, you must verify the stability of your compound on the stationary phase.[4][9]
-
Spot your crude material in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, all spots will appear along the 45-degree diagonal. If new spots appear off-diagonal, it indicates decomposition on the silica plate.[9]
-
-
Prevention Strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing the column slurry in your non-polar eluent containing 1% triethylamine.[3] Let it equilibrate for 15-20 minutes before packing.
-
Use an Alternative Stationary Phase: Switch to neutral alumina, which is a safer choice for many acid-sensitive or basic compounds.[3][4]
-
Minimize Contact Time: Use flash chromatography (applying pressure for a faster flow rate) with a shorter, wider column. This reduces the residence time of your compound on the stationary phase, minimizing the opportunity for degradation.[3]
-
Q4: I have very low (or zero) recovery of my product after the column. Where did my compound go?
A: This frustrating issue typically has two main causes: your compound either never came off the column, or it was irreversibly adsorbed/degraded.
-
Probable Causes & Solutions:
-
Compound is Still on the Column: this compound is quite polar. Your mobile phase may not have been strong enough to elute it.
-
Solution: After you have collected all fractions from your planned elution, flush the column with a very polar solvent, such as 10-20% Methanol in Dichloromethane or Ethyl Acetate. Collect these "flush" fractions and analyze them by TLC. Often, you will find your compound here.
-
-
Irreversible Adsorption/Decomposition: The compound may have strongly and irreversibly bound to the active sites on the silica or decomposed entirely (see Q3).
-
Improper Sample Loading: If the sample is loaded in a solvent that is too polar, it can streak down the column uncontrollably, leading to poor separation and apparent loss of material into many dilute fractions.
-
Solution: Dry Loading. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel or Celite (approx. 2-3 times the weight of your crude material) to this solution.[10] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column. This ensures the sample starts as a very tight, narrow band, leading to superior separation.[10]
-
-
| Troubleshooting Summary | ||
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Interaction of basic pyridine with acidic silica. | Add 0.5-1% Triethylamine (TEA) to the eluent. Switch to neutral alumina. |
| Poor Separation | Suboptimal mobile phase; Rf values are too close. | Screen various solvent systems via TLC to maximize ΔRf. Use gradient elution. |
| Decomposition | Compound is unstable on acidic silica gel. | Confirm with 2D TLC. Deactivate silica with TEA or use neutral alumina. |
| Low Recovery | Compound is still on the column (eluent too weak) or has decomposed. | Flush column with a highly polar solvent (e.g., 10% MeOH in DCM). Use dry loading and a deactivated stationary phase. |
Baseline Protocol: Purifying this compound
This protocol incorporates best practices to proactively avoid the issues detailed above.
1. TLC Method Development & Stability Check
-
Objective: Find a solvent system where the target compound has an Rf of ~0.3 and is well-separated from impurities.
-
Procedure:
-
Screen mobile phases such as Hexane/Ethyl Acetate, and Dichloromethane/Methanol.
-
Add 0.5% TEA to the chosen solvent system to ensure symmetrical spots.
-
Once an optimal system is found, perform a 2D TLC stability test as described in Q3 to ensure the compound is stable.[9]
-
2. Column Preparation (for ~1g crude material)
-
Stationary Phase: Use ~40-50g of silica gel (Rule of thumb: 40-60x the weight of crude material).
-
Procedure:
-
Prepare a slurry of the silica gel in your starting eluent (the least polar solvent mixture you plan to use). Crucially, ensure this eluent contains 0.5-1% TEA.
-
Pour the slurry into your column and use air pressure to pack it firmly and evenly, avoiding cracks or air bubbles.
-
Add a thin layer of sand on top to protect the silica bed.
-
3. Sample Loading (Dry Loading Recommended)
-
Procedure:
-
Dissolve ~1g of crude this compound in a minimal amount of DCM or acetone.
-
Add ~3g of silica gel or Celite to the solution.
-
Remove the solvent by rotary evaporation to yield a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection
-
Procedure:
-
Carefully add the mobile phase (containing TEA) to the column.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute).
-
Collect fractions in an array of test tubes.
-
If using a gradient, start with your initial low-polarity eluent and systematically increase the proportion of the high-polarity solvent.
-
5. Analysis and Product Isolation
-
Procedure:
-
Monitor the fractions by spotting them on a TLC plate.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. The TEA is volatile and should be removed under high vacuum.
-
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Toshikazu, S., & Hiroshi, O. (2012). Separation of inorganic anions on a pyridine stationary phase in ion chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Reddit r/chemistry community. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
- Phenomenex. (n.d.). Troubleshooting Guide.
- Supporting Information for a relevant chemical synthesis. (n.d.). General experimental procedures.
- Benchchem. (n.d.).
- Supporting Information for a relevant chemical synthesis. (n.d.). General experimental procedures.
- Poole, C. F. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology.
- Sremac, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
- Bonacorso, C. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 25(6).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Le, P. M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Fleming, H. B., et al. (2004).
- Awad, D., et al. (2020). Preparation of 3-Bromo-1,2,4,5-tetrazine. Zurich Open Repository and Archive.
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. PubChem Compound Summary.
- Burfield, D. R., & Smithers, R. H. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629-631.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Troubleshooting low conversion in 3-bromopyridine reduction reactions
Technical Support Center: 3-Bromopyridine Reduction & Hydrogenation Case ID: 3-BP-RED-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Pyridine Paradox"
Reducing 3-bromopyridine presents a classic chemoselectivity paradox in heterocyclic chemistry. You are likely facing one of two diametrically opposed failure modes:
-
The "Dead Catalyst" (0% Conversion): The pyridine nitrogen lone pair binds irreversibly to the metal catalyst surface, poisoning it before hydrogen activation occurs.
-
The "Over-Active" Catalyst (Dehalogenation): The catalyst works too well on the C-Br bond, stripping the bromine (hydrodehalogenation) before reducing the ring, yielding pyridine or piperidine instead of the desired 3-bromopiperidine.
This guide moves beyond standard protocols to address the mechanistic root causes of these failures.
Diagnostic Workflow
Before adjusting your parameters, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for 3-bromopyridine reduction failures. Identify your pathway to select the correct module below.
Module 1: Solving Low Conversion (Catalyst Poisoning)
The Issue: You are attempting to hydrogenate the pyridine ring to a piperidine ring, but the reaction stalls immediately. Adding more catalyst does not help.
The Mechanism:
Neutral pyridines are notorious catalyst poisons. The nitrogen lone pair (
The Protocol: The "Acidic Shield" Method To hydrogenate the ring, you must block the nitrogen lone pair. The most robust method uses Platinum Oxide (Adams' Catalyst) in Glacial Acetic Acid .
Step-by-Step Protocol:
-
Protonation: Dissolve 3-bromopyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Why? Acetic acid protonates the pyridine nitrogen (
for 3-bromopyridine), forming a pyridinium ion. The charged species cannot bind effectively to the metal surface, leaving sites open for .
-
-
Catalyst Addition: Add
(Adams' Catalyst) (5–10 mol%).-
Why Pt? Platinum is less prone to attacking the C-Br bond than Palladium, though dehalogenation is still a risk.
-
-
Hydrogenation: Pressurize to 50–70 bar (700–1000 psi)
.-
Note: Pyridine ring reduction is thermodynamically favorable but kinetically slow due to aromatic stability. High pressure is non-negotiable for 3-substituted pyridines [1].
-
-
Workup: Filter catalyst immediately over Celite. Neutralize filtrate with cold NaOH.
-
Caution: 3-Bromopiperidine is unstable as a free base (prone to aziridine formation or polymerization). Isolate as the HCl salt if possible.
-
Data Comparison: Solvent Effects on Conversion
| Solvent System | Catalyst | Pressure | Conversion (24h) | Primary Issue |
| Methanol (Neutral) | Pd/C | 1 atm | < 5% | Catalyst Poisoning (N-binding) |
| Methanol (Neutral) | Pd/C | 50 bar | 100% | Total Dehalogenation (Product: Piperidine) |
| Glacial AcOH | PtO2 | 50 bar | > 90% | Good Conversion (Risk of Br loss remains) |
| Ethanol + HCl | Rh/C | 50 bar | > 85% | High Cost, Good Selectivity |
Module 2: Preventing Dehalogenation (Loss of Bromine)
The Issue: You want 3-bromopiperidine, but you get piperidine. The Bromine atom is stripped off.[1]
The Mechanism:
Carbon-Halogen hydrogenolysis (C-Br
Troubleshooting Guide:
-
Q: Can I use Pd/C?
-
A: No. Pd/C is the standard catalyst for removing halogens. It will strip the bromine long before the ring reduces.
-
-
Q: What is the best metal for retention?
-
A: Rhodium (Rh) or Platinum (Pt) .[2] Rhodium on Carbon (Rh/C) or Rhodium Oxide (
) in acidic media is reported to have better chemoselectivity for the ring over the halogen compared to Pd [2].
-
-
Q: Is the product stable?
-
A: This is a critical oversight. 3-Bromopiperidine is kinetically unstable. The amine lone pair can displace the bromine (intramolecular nucleophilic substitution) to form a bicyclic aziridinium ion, which then polymerizes or hydrolyzes.
-
Recommendation: If you need the 3-bromo motif, consider reducing a precursor (like 3-hydroxypyridine) and converting the alcohol to bromide after reduction, or trapping the amine immediately as a carbamate (Boc/Cbz) during the reaction.
-
Module 3: Unwanted Reduction in Cross-Coupling
The Issue: You are running a Suzuki or Buchwald coupling on 3-bromopyridine, but you isolate pyridine (hydrodebromination) instead of the coupled product.
The Mechanism:
This is a "hydride transfer" side reaction. If your base is an alkoxide (e.g., Sodium tert-butoxide, NaOEt) and the reaction is slow, the
Corrective Actions:
-
Switch Bases: Move from alkoxides to inorganic bases like
or . These cannot undergo -hydride elimination [3]. -
Solvent Swap: Avoid primary/secondary alcohols (Isopropanol, Ethanol) as cosolvents. Use Toluene, Dioxane, or DMF.
-
Ligand Upgrade: Use bulky, electron-rich ligands like RuPhos or XPhos . These accelerate the reductive elimination of the desired product, outcompeting the side reaction [3].
FAQ: Specific User Scenarios
Q: Can I use NaBH4 to reduce 3-bromopyridine?
A: Not directly.
-
Exception: If you activate the pyridine by turning it into a pyridinium salt (e.g., N-benzyl-3-bromopyridinium bromide),
can reduce it to the tetrahydropyridine (partial reduction). However, this often leads to mixtures of double-bond isomers [4].
Q: I see a "black precipitate" when using NaBH4 with metal salts. Is this active?
A: Yes. The system
Q: Why is "freshly distilled" 3-bromopyridine still failing? A: Purity is rarely the issue with 3-bromopyridine conversion; the chemistry itself is the bottleneck. Focus on the Catalyst-Substrate interaction (poisoning) rather than starting material purity, provided the material is not black/tarry.
References
-
Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
-
RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
-
BenchChem Technical Support. (2025). How to avoid debromination in pyridine coupling reactions.
-
Università degli Studi di Milano. (2023). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
-
Asian Journal of Chemistry. (2011). Rapid and Efficient Reduction of Nitroarenes... NaBH4/NiCl2 System. (Note: Contextual reference for Ni-Boride activity).
Sources
Technical Support Center: Minimizing Protodeboronation with Pyridine Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the protodeboronation of pyridine boronic acids and their derivatives. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their synthesis via cross-coupling reactions essential. However, the inherent instability of many pyridylboronic acids presents a significant synthetic challenge.[1][2] This resource is designed to help you understand the root causes of this side reaction and implement effective strategies to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem with pyridine boronic acids?
Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3] This reaction consumes your starting material, converting it into a simple pyridine, which reduces the yield of the desired cross-coupled product and complicates purification.
Pyridine boronic acids, particularly 2-pyridylboronic acid, are notoriously susceptible to this reaction. The issue stems from the basic nitrogen atom within the pyridine ring. Under neutral pH conditions, the molecule can form a zwitterionic intermediate that is highly activated towards rapid, unimolecular C-B bond cleavage.[3][4][5] This intrinsic instability means that even under seemingly mild conditions, the boronic acid can decompose before it has a chance to participate in the desired palladium-catalyzed cross-coupling cycle.
Q2: My reaction isn't working. What are the most common factors that promote protodeboronation?
Several experimental factors can accelerate protodeboronation. Understanding these is the first step to troubleshooting a low-yielding reaction:
-
pH and Base Choice: This is the most critical factor. While a base is essential for the Suzuki-Miyaura reaction, strongly basic conditions can accelerate protodeboronation for many arylboronic acids.[6][7] Paradoxically, for 2-pyridylboronic acid, the most rapid decomposition occurs at neutral pH due to the zwitterionic mechanism.[3][4] Both strongly acidic or basic conditions can suppress this specific pathway by shifting the equilibrium away from the zwitterion.[3]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[8] If the rate of protodeboronation is accelerated more than the rate of the productive cross-coupling, yields will suffer.
-
Water: Water is often the proton source for the unwanted C-H bond formation, especially in base-catalyzed pathways.[8] While aqueous solvent systems are common in Suzuki couplings, the presence of water can be a double-edged sword.
-
Catalyst System (Palladium Source & Ligand): A slow or inefficient catalyst system that results in a long reaction time gives the boronic acid more opportunity to decompose.[8] Furthermore, recent studies have shown that the palladium catalyst itself can mediate protodeboronation. This side reaction is accelerated by Pd(II) precatalysts and sterically bulky phosphine ligands.[9][10][11]
-
Reaction Time: The longer the pyridylboronic acid is exposed to reaction conditions, the greater the extent of decomposition. The goal is to have the cross-coupling reaction proceed much faster than the protodeboronation.[8][12]
Q3: What is the single most effective strategy to prevent protodeboronation with pyridylboronic acids?
The most robust and widely adopted strategy is to avoid using the free boronic acid altogether. Instead, use a more stable derivative that acts as a "slow-release" source of the boronic acid in situ.[3][4] This keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing its decomposition. The most effective derivatives for this purpose are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are unreactive in Suzuki-Miyaura conditions until a mild base and a protic source (like water or isopropanol) slowly hydrolyze the MIDA group, releasing the boronic acid.[3][13][14][15] This is often the gold standard for problematic heteroaryl couplings.
-
Organotrifluoroborates (e.g., K[F₃B-Py]): Potassium trifluoroborates are also stable solids that slowly release the boronic acid under basic conditions. They offer another excellent slow-release option.[3]
By using these stabilized forms, the rate of boronic acid generation can be matched to the rate of catalytic turnover, heavily favoring the desired cross-coupling pathway over decomposition.[14]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues with actionable advice.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of protodeboronated pyridine byproduct; low yield of desired product. | 1. Unstable Boronic Acid: The free pyridylboronic acid is decomposing faster than it is coupling.[2] 2. Suboptimal Base: The base may be promoting a base-catalyzed protodeboronation pathway or is not optimal for the transmetalation step.[6][7] 3. Inefficient Catalyst: The catalytic cycle is too slow, allowing time for decomposition. | 1. Switch to a Stabilized Boron Reagent: Synthesize or purchase the corresponding MIDA boronate or trifluoroborate salt. This is the most reliable solution.[3][14] 2. Optimize the Base: Switch to a milder base like K₃PO₄, Cs₂CO₃, or KF.[2] These are often effective and less harsh than hydroxides or alkoxides. 3. Change Catalyst System: Use a modern, highly active catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) precatalyst are often highly effective for heteroaryl couplings.[16] |
| Reaction is sluggish or stalls completely. | 1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. This is a known issue, often called the "2-pyridyl problem".[17] 2. Ligand Choice: The phosphine ligand may be too bulky, which can paradoxically promote palladium-catalyzed protodeboronation over cross-coupling.[9][10][18] 3. Poor Solvent Choice: The solvent may not be optimal for solubility or for promoting the key steps of the catalytic cycle.[19][20][21] | 1. Use a High-Activity Catalyst: Employ catalysts known to be resistant to inhibition by nitrogen heterocycles.[16] 2. Screen Ligands: If using bulky ligands, try a less sterically hindered analogue. For example, if P(t-Bu)₃ is failing, consider a ligand with a smaller cone angle.[9][10] 3. Solvent Screening: Common successful solvents include dioxane/water, toluene, or DMF.[19][21] Ensure reagents are fully dissolved, potentially at elevated temperatures. |
| Results are inconsistent between batches. | 1. Water Content: Variable amounts of water in solvents or reagents can affect the rates of both MIDA boronate hydrolysis and protodeboronation. 2. Reagent Quality: The pyridylboronic acid or its derivative may have decomposed upon storage. | 1. Use Anhydrous Solvents: For consistency, use freshly dried, degassed solvents. If using a slow-release strategy that requires a protic source, add a controlled amount of water or alcohol. 2. Verify Reagent Integrity: Check the purity of the boron reagent by ¹H or ¹¹B NMR before use. Store sensitive boronic acids in a freezer under an inert atmosphere. MIDA boronates are generally bench-stable.[15] |
Mechanistic Insights: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The Suzuki-Miyaura coupling is a catalytic cycle that competes directly with the protodeboronation pathway.
Caption: Fig. 1: Competing Suzuki Cycle and Protodeboronation Pathway.
As shown in Figure 1, the boronic acid (Ar'B(OH)₂) must first be activated by a base to form the boronate species ([Ar'B(OH)₃]⁻). This boronate is the key intermediate for the productive transmetalation step with the palladium complex. However, this same boronate species is also susceptible to protonolysis (reaction with a proton source like water), which leads to the undesired protodeboronated product (Ar'-H).[3][6] Your goal is to accelerate the steps within the Suzuki cycle so they significantly outpace the protodeboronation reaction.
Optimized Protocol: A Starting Point for Pyridine-Aryl Coupling
This protocol uses a MIDA boronate for enhanced stability and a modern catalyst system known for its high activity in heteroaryl couplings.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6.0 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-pyridyl MIDA boronate, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, add the Pd₂(dba)₃ and SPhos.
-
Evacuate and Backfill: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add Catalyst: Quickly add the catalyst mixture to the Schlenk flask against a positive pressure of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a typical solvent ratio of 5:1 to 10:1 (dioxane:water). The final concentration of the aryl halide should be around 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Decision-Making Workflow for Method Development
When faced with a challenging pyridine halide coupling, a systematic approach to optimization is key. The following workflow can guide your experimental design.
Caption: Fig. 2: Workflow for Optimizing Pyridine Couplings.
By methodically addressing the inherent instability of pyridine boronic acids through the use of stabilized reagents and highly active catalysts, researchers can overcome the challenge of protodeboronation and successfully synthesize valuable pyridine-containing molecules.
References
-
Protodeboronation - Wikipedia . Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . (2022). Journal of the American Chemical Society. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm . (2022). The Journal of Physical Chemistry A. [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction . ResearchGate. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . (2024). Journal of the American Chemical Society. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid . ResearchGate. [Link]
-
Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers . (2017). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds . (2006). Angewandte Chemie International Edition. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation . American Chemical Society. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (2007). Organic Letters. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters . (2013). ARKIVOC. [Link]
-
Effect of solvents for the Suzuki-Miyaura reaction . ResearchGate. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation . The Matter Blotter. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . ResearchGate. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation . ChemRxiv. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation . ChemRxiv. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds . (2023). JACS Au. [Link]
-
A General Solution for the 2-Pyridyl Problem . (2011). Angewandte Chemie International Edition. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? . Reddit. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis . (2009). Nature Chemistry. [Link]
- Automated synthesis of small molecules using chiral, non-racemic boronates.
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . (2024). Journal of the American Chemical Society. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . (2025). Chemical & Pharmaceutical Bulletin. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . (2021). Helvetica Chimica Acta. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... . ResearchGate. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion . ResearchGate. [Link]
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. aspuru.substack.com [aspuru.substack.com]
- 12. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Bromo-5-(1-hydroxyethyl)pyridine
Topic: Stability & Reactivity Under Basic Conditions
Executive Summary
Users handling 3-Bromo-5-(1-hydroxyethyl)pyridine (referred to herein as Compound A ) typically encounter stability issues driven by the bifunctional nature of the molecule: an electron-deficient pyridine ring susceptible to nucleophilic attack/metallation, and a secondary benzylic-like alcohol prone to elimination.
Under basic conditions, two primary degradation pathways exist:
-
Dehydration (Vinyl Formation): Occurs with mild-to-strong bases (NaOH, KOtBu) at elevated temperatures, yielding 3-bromo-5-vinylpyridine .
-
Lithium-Halogen Exchange/Migration: Occurs with organolithiums (n-BuLi). Without protection, the hydroxyl proton quenches the first equivalent of base. Excess base can trigger "Halogen Dance" isomerization.[1]
Module 1: Mild to Moderate Basic Conditions
(Reagents:
The Core Issue: Base-Catalyzed Dehydration
While pyridine rings are generally robust, the 1-hydroxyethyl substituent at the 3/5-position mimics a benzylic alcohol. The electron-withdrawing nature of the pyridine ring acidifies the
Mechanism: Under heating (>60°C) with base, Compound A undergoes E2 or E1cB elimination to form 3-bromo-5-vinylpyridine . This vinyl species is unstable; it readily polymerizes or reacts with nucleophiles in the mixture, leading to "tar" formation and yield loss.
Experimental Evidence (Troubleshooting)
-
Symptom: Appearance of a new spot on TLC that is UV-active and less polar than the starting material.
-
MS Data: Observation of a peak at [M-18] (Loss of
). -
NMR: Appearance of characteristic vinyl protons (dd) between 5.0–7.0 ppm.
Protocol: Minimizing Dehydration during Cross-Coupling
When performing Suzuki or Buchwald-Hartwig couplings:
-
Base Selection: Switch from Hydroxides (NaOH) to Phosphates (
) or Carbonates ( ). Hydroxide is a stronger promoter of elimination. -
Solvent System: Avoid biphasic systems with high pH aqueous layers if possible. Use anhydrous conditions with suspended inorganic bases if the substrate is prone to elimination.
-
Temperature: Keep reaction temperature below 80°C . If the coupling requires higher temperatures, consider protecting the alcohol as a silyl ether (TBS) or tetrahydropyranyl (THP) ether.
Module 2: Strong Basic Conditions (Organometallics)
(Reagents: n-BuLi, t-BuLi, LDA, LiTMP; Context: Lithiation, Metal-Halogen Exchange)
The Core Issue: Proton Quenching & The "Halogen Dance"
Users attempting to lithiate Compound A often fail because the hydroxyl proton (
Scenario A: Unprotected Substrate
-
1.0 eq n-BuLi: Results in rapid deprotonation of the Oxygen. Result: Lithium alkoxide (inert to exchange).
-
2.0 eq n-BuLi: The first eq forms the alkoxide. The second eq performs Li-Hal exchange.[2]
Scenario B: The Halogen Dance (Isomerization) If a base like LDA is used (which does not perform Li-Hal exchange but deprotonates C-H bonds), the proton at C4 (between the Br and the alkyl group) is highly acidic. Deprotonation at C4 allows the Bromine to migrate from C3 to C4. This is known as the Base-Catalyzed Halogen Dance .
Visualizing the Degradation Pathways
Figure 1: Primary degradation and side-reaction pathways for Compound A under basic conditions.
Recommended Protocols
Protocol 1: Safe Lithiation via Protection (Best Practice)
Why: Protecting the alcohol prevents proton quenching and directs the lithiation cleanly to the C-Br bond.
-
Protection: Treat Compound A with TBSCl (1.2 eq) and Imidazole (2.0 eq) in DCM at 0°C to RT.
-
Exchange: Dissolve TBS-protected intermediate in anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 eq) dropwise.
-
Note: Exchange is faster than deprotonation at -78°C.
-
-
Quench: Add electrophile (e.g., DMF, Aldehydes) at -78°C.
-
Deprotection: TBAF in THF (RT, 1h).
Protocol 2: Handling "Naked" Alcohol (If protection is impossible)
Why: Sometimes step-count reduction is prioritized over yield.
-
Solvent: Use THF (Solubility is critical).
-
Base: Use PhMgCl (Phenylmagnesium chloride) or iPrMgCl first to deprotonate the OH. Magnesium alkoxides are more soluble and less liable to direct ortho-lithiation than Lithium alkoxides.
-
Exchange: Cool to -78°C, then add t-BuLi (2.0 eq) for the halogen exchange.
-
Warning: t-BuLi is pyrophoric. This method is high-risk but effective for generating the dianion.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Mass Spec shows M-18 peak | Dehydration to vinyl pyridine. | Lower reaction temp <80°C. Switch base from NaOH to |
| Low yield in Suzuki Coupling | Catalyst poisoning by free OH or vinyl polymerization. | Protect OH as TBS ether. Ensure reaction is strictly oxygen-free (vinyls polymerize with |
| Recovery of Starting Material after n-BuLi | Proton quenching (1 eq base consumed by OH). | Use 2.2 eq of base or protect the alcohol. |
| Product is a regioisomer | Halogen Dance (Base attack at C4). | Avoid thermodynamic bases (LDA) if trying to do Li-Hal exchange. Keep temp at -78°C. |
Decision Tree: Choosing the Right Strategy
Figure 2: Strategic decision tree for reacting this compound.
References
-
Base-Catalyzed Aryl Halide Isomerization (Halogen Dance)
-
Lithium-Halogen Exchange Kinetics
- Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Source: ResearchG
-
URL:[Link]
- Title: Process for the dehydration of hydroxyethyl-substituted pyridines (US3149116A).
-
General Pyridine Reactivity & pKa Data
- Title: Pyridine pKa and Reactivity D
- Source: Organic Chemistry D
-
URL:[Link]
Sources
- 1. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Removing palladium impurities from 3-Bromo-5-(1-hydroxyethyl)pyridine products
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and remove palladium impurities from 3-Bromo-5-(1-hydroxyethyl)pyridine products. This resource provides practical, in-depth guidance through a question-and-answer format, detailed protocols, and decision-making workflows to ensure your final product meets the stringent purity requirements for pharmaceutical development.
Introduction: The Challenge of Palladium Removal in Pyridine-Containing APIs
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) is a critical and often challenging step. Regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in drug products due to their potential toxicity.[1][2][3][4][5] For palladium, an oral consumption limit of 10 ppm is often the target.[6]
The presence of heteroatoms, such as the nitrogen in the pyridine ring of this compound, can complicate palladium removal. The lone pair of electrons on the nitrogen can coordinate with palladium species, making them more soluble in the product stream and more difficult to scavenge. This guide will address these specific challenges and provide effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My initial palladium levels are extremely high (>1000 ppm) after the reaction work-up. What is the first step I should take?
A1: High initial palladium levels often indicate that the palladium catalyst has not been effectively removed during the initial work-up. Before employing specialized scavengers, it's crucial to address the bulk of the palladium.
-
For Heterogeneous Catalysts (e.g., Pd/C): Ensure complete removal through filtration. A simple filtration may not be sufficient to remove finely dispersed palladium particles.
-
For Homogeneous Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): The palladium is dissolved in your reaction mixture.
-
Recommended Action: Consider a preliminary purification step like a solvent extraction or a silica plug filtration. The choice of solvent for extraction is critical to partition the palladium species away from your product.
-
Q2: I've tried a standard activated carbon treatment, but the palladium levels are still above the required limit. Why might this be, and what should I do next?
A2: While activated carbon is a common and cost-effective scavenger, its effectiveness can be limited, and it may not be selective enough, potentially leading to product loss.[9]
-
Causality: The pyridine nitrogen in your product, this compound, can compete with the carbon surface for binding to palladium. Additionally, the specific form of the residual palladium (e.g., Pd(0) vs. Pd(II), ligand association) will influence its adsorption to carbon.
-
Next Steps: You should consider using a more targeted palladium scavenger. Thiol-functionalized silica or polymer-supported scavengers are often more effective for pyridine-containing compounds.[10][11] These scavengers work through chemisorption, forming strong bonds with the palladium.[11]
Q3: I'm using a thiol-based scavenger, but my product yield is lower than expected. What could be causing this?
A3: Product loss when using scavengers can occur for a few reasons:
-
Non-specific Binding: The scavenger may have some affinity for your product, especially given the presence of the hydroxyl and pyridine functional groups which can participate in hydrogen bonding or other interactions.
-
Physical Trapping: Your product might be physically entrapped within the scavenger matrix, especially if the scavenger swells significantly in your chosen solvent.
-
Optimization of Scavenger Amount: Using a large excess of the scavenger can lead to increased product loss.
-
Troubleshooting Steps:
-
Reduce Scavenger Equivalents: Titrate the amount of scavenger used. Start with a lower number of equivalents (e.g., 5-10 eq. relative to the palladium content) and increase if necessary.
-
Optimize Reaction Time and Temperature: Longer reaction times and higher temperatures can sometimes lead to non-specific binding or product degradation.
-
Thorough Washing: After scavenging, ensure you thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.
-
Alternative Scavengers: If product loss remains high, consider a different class of scavenger, such as one with a different functional group (e.g., amine-based) or a different support (e.g., a non-swelling polymer).
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the most appropriate palladium scavenger for this compound?
A4: The selection of an optimal scavenger is a multi-faceted decision. The following workflow and table can guide your choice.
Caption: Workflow for Palladium Scavenger Selection.
Table 1: Comparison of Common Palladium Scavenging Techniques
| Scavenging Method | Mechanism | Pros | Cons | Best Suited For |
| Activated Carbon | Physisorption | Low cost, widely available. | Can be non-selective leading to product loss, may require large volumes.[9] | Initial bulk palladium removal, less effective for achieving very low ppm levels. |
| Silica-Based Scavengers (e.g., Si-Thiol, Si-TMT) | Chemisorption | High efficiency and selectivity, good for achieving low ppm levels.[12][13] | Higher cost than carbon. | Removing soluble palladium species, effective for compounds with coordinating groups like pyridines. |
| Polymer-Supported Scavengers (e.g., MP-TMT) | Chemisorption | High capacity, easy to handle, can be used in various solvents.[11] | Can swell in certain solvents, potentially trapping the product. | Scalable processes, effective for a wide range of palladium species. |
| Recrystallization | Purification | Can be highly effective for removing impurities, scalable. | Product must be a solid, potential for significant yield loss in mother liquor.[14] | Final purification step after scavenging to reach very high purity. |
| Liquid-Liquid Extraction | Partitioning | Can remove some palladium complexes. | Often not sufficient to reach low ppm levels on its own. | Initial work-up to remove water-soluble palladium salts. |
Q5: What is the best analytical method to accurately quantify residual palladium in my product?
A5: The industry-standard and most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[14][15] This technique offers the high sensitivity and specificity required to detect palladium down to parts-per-billion (ppb) levels, which is necessary to ensure compliance with regulatory guidelines.[16][17] While other methods exist, such as fluorescence-based assays for rapid screening, ICP-MS is the definitive method for final product quality control.[14][16]
Q6: Are there any general "best practices" for minimizing palladium contamination from the start?
A6: Yes, proactive measures can significantly reduce the burden of palladium removal:
-
Catalyst Choice: Where possible, opt for catalysts with high turnover numbers (TONs). This allows you to use a lower loading of the catalyst from the outset.
-
Reaction Monitoring: Carefully monitor your reaction to avoid unnecessarily long reaction times, which can sometimes lead to the formation of more stable, difficult-to-remove palladium complexes.
-
Process Understanding: Be aware of the likely palladium species present at the end of your reaction (e.g., Pd(0), Pd(II), ligated species) as this will inform your purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetonitrile (MeCN)). The concentration should be such that the product remains fully dissolved throughout the process.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-20 weight equivalents relative to the mass of palladium, or 10-50 molar equivalents relative to the moles of palladium).
-
Stirring: Stir the mixture at a controlled temperature. A good starting point is room temperature for 2-4 hours. For more stubborn palladium impurities, the temperature can be increased to 40-60°C, and the time extended up to 24 hours.
-
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.
Protocol 2: Polish Filtration for Heterogeneous Palladium Removal
-
Slurry Preparation: In a separate flask, prepare a slurry of Celite® (or another filter aid) in the same solvent used in your reaction mixture.
-
Filter Bed Preparation: Assemble a filtration apparatus (e.g., a Büchner funnel with filter paper). Wet the filter paper with the solvent and apply a vacuum. Pour the Celite® slurry onto the filter paper to form an even pad (typically 1-2 cm thick).
-
Filtration: Carefully decant or transfer your reaction mixture onto the Celite® pad under vacuum.
-
Washing: Wash the Celite® pad with fresh solvent to recover any remaining product.[8]
-
Concentration: Combine the filtrate and washings and evaporate the solvent to yield the purified product.[8]
Decision-Making Diagram for Troubleshooting
Caption: Troubleshooting Workflow for Palladium Removal.
References
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Jordi Labs. [Link]
-
Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Pharmaffiliates. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
- Method of removing palladium.
-
General mechanism of Pd removal using scavengers. ResearchGate. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Optimizing solvent systems for polar pyridine derivatives
Welcome to the Polar Heterocycle Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. My role is to bridge the gap between theoretical organic chemistry and the gritty reality of the bench. Polar pyridine derivatives are notoriously difficult; they streak on silica, refuse to partition out of water, and "oil out" during crystallization.
This guide is not a textbook. It is a troubleshooting system designed to resolve these specific failure modes using thermodynamic principles and surface chemistry.
Module 1: Chromatographic Purification
Issue: Severe peak tailing, poor resolution, or irreversible adsorption on silica gel.
The Root Cause: The Silanol Trap
Standard silica gel (
-
The Interaction: The basic nitrogen of your pyridine accepts a proton from the acidic silanol group on the silica surface.[1]
-
The Result: This forms a strong ionic bond (ammonium-silicate salt) rather than a reversible dipole-dipole interaction. The analyte "drags" through the column, causing tailing.
Protocol: The "Shield & Swamp" Technique
Do not simply increase polarity. You must chemically modify the stationary phase environment.
Step-by-Step Optimization:
-
The Modifier (The Shield): Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
The Solvent System:
-
Standard: DCM : MeOH (95:5 to 80:20).
-
Advanced: If DCM/MeOH fails, switch to EtOAc : EtOH (3:1) . Ethanol is less likely to dissolve silica than Methanol at high basicity.
-
-
The Pre-Wash (Crucial Step): Flush the column with the mobile phase containing the modifier before loading your sample. This ensures the silanols are neutralized prior to analyte introduction.
Table 1: Mobile Phase Modifiers for Pyridines
| Modifier | Concentration | Mechanism | Best For | Warning |
| Triethylamine (TEA) | 0.5 - 1.0% v/v | Competes for silanol sites | Flash Chromatography | Hard to remove (high bp). |
| Ammonium Hydroxide ( | 0.5 - 1.0% v/v | Competes for silanol sites | Flash / HPLC | Volatile; changes pH significantly. |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | Protonates silanols AND analyte | HPLC (Reverse Phase) | Do NOT use on Normal Phase (Increases retention). |
Visual Workflow: Silanol Suppression Logic
Caption: Decision logic for selecting the correct mobile phase modifier based on stationary phase chemistry.
Module 2: Extraction & Workup
Issue: Low recovery. The product remains in the aqueous layer during extraction.
The Root Cause: The pH/pKa Mismatch
Polar pyridines are water-soluble dipole molecules. If the pH of your aqueous layer is below the pKa of your pyridine (typically pH < 6), the nitrogen is protonated (
Protocol: The "pH Swing" Extraction
You must drive the equilibrium to the neutral free base.
The Golden Rule: Adjust Aqueous pH
Step-by-Step Workflow:
-
Acid Wash (Purification):
-
Dissolve crude mixture in organic solvent (e.g., EtOAc).
-
Extract with 1M HCl . The pyridine becomes
and moves to the water. Impurities stay in the organic layer. -
Discard the organic layer.
-
-
Base Release (Recovery):
-
Cool the aqueous layer (neutralization is exothermic).
-
Slowly add 6M NaOH or Saturated
until pH > 10. -
Check pH with paper, not just calculation.
-
-
Salting Out (The Secret Weapon):
-
Saturate the basic aqueous solution with NaCl (solid). This increases the ionic strength, forcing the organic pyridine out of the water ("Salting Out").
-
-
Extraction:
-
Extract 3x with DCM or Chloroform/Isopropanol (3:1) .
-
Note: Simple ether or hexane is usually too non-polar for substituted pyridines.
-
Visual Workflow: The pH Swing
Caption: The "Back-Extraction" technique to isolate basic pyridines from non-basic impurities.
Module 3: Crystallization
Issue: The compound "oils out" (forms a liquid blob) instead of crystallizing.
The Root Cause: The Metastable Zone
Oiling out occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or when the solution enters a liquid-liquid immiscibility region before hitting the crystal nucleation line.
Protocol: Antisolvent Titration
Avoid single-solvent recrystallization.[4] Use a binary system.
Recommended Solvent Pairs for Polar Pyridines:
-
Ethanol / Water: Good for highly polar, salt-like derivatives.
-
Acetone / Hexane: Standard for moderately polar pyridines.
-
Toluene / Heptane: Best for lipophilic pyridines.
Troubleshooting "Oiling Out":
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Add "Grease": Add a small amount of a mid-polarity solvent (like Toluene or THF) to bridge the gap between your solvent and antisolvent.
-
Seed at High Temp: Add a seed crystal while the solution is still warm (just below saturation). This provides a nucleation surface that is energetically more favorable than the oil phase.
-
Scratch: Use a glass rod to scratch the inner wall of the flask. The micro-glass particles act as nucleation sites.
Table 2: Solubility Parameters
| Solvent System | Polarity | Application |
| MeOH / | High | Pyridine salts, N-oxides. |
| iPrOH / Hexane | Medium | Amino-pyridines, Halogenated pyridines. |
| EtOAc / Heptane | Low-Medium | Alkyl-pyridines. |
References
-
Master Organic Chemistry. (2017). Amine Basicity: Using pKaH to Determine Relative Basicities. Retrieved from [Link]
-
Phenomenex. (2025). HPLC Method Development: Overcoming Peak Tailing in Basic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Separation of pyridine derivatives by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Handling Hygroscopic Pyridine Alcohol Derivatives
Welcome to the technical support center for handling hygroscopic pyridine alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Pyridine-based structures are prevalent in pharmaceuticals due to their significant pharmacological properties.[1][2][3][4] However, the inherent hygroscopicity of pyridine alcohol derivatives, coupled with the reactivity of both the pyridine ring and the alcohol functional group, presents a unique set of experimental hurdles.[5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to a variety of problems including inaccurate measurements, side reactions, and low yields.[6][7] The presence of both a basic pyridine nitrogen and a nucleophilic alcohol group can further complicate reactions if water is not rigorously excluded.
Issue 1: Inconsistent Reaction Yields and Formation of Byproducts
Symptoms:
-
Variable reaction yields from batch to batch.
-
Appearance of unexpected spots on TLC or peaks in LC-MS analysis.
-
Difficulty in reproducing literature procedures.
Root Cause Analysis: The primary culprit is often the presence of water. Water can act as a competing nucleophile, hydrolyze starting materials or intermediates, and alter the reactivity of reagents. For instance, in reactions where the alcohol is activated to become a better leaving group, water can quench the activating agent or react with the activated alcohol.[8][9][10][11] The pyridine nitrogen itself can be protonated by water, affecting its basicity and nucleophilicity.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Detailed Protocols:
Protocol 1: Rigorous Drying of Solvents The success of moisture-sensitive reactions is critically dependent on the exclusion of water.[14]
-
Select an appropriate drying agent. The choice of drying agent depends on the solvent to be dried.
-
For ethereal and hydrocarbon solvents (e.g., THF, Toluene): Use sodium/benzophenone. The persistence of a deep blue color indicates anhydrous conditions.
-
For halogenated solvents (e.g., Dichloromethane): Distill from calcium hydride (CaH₂).
-
For polar aprotic solvents (e.g., Acetonitrile): Distill from calcium hydride or phosphorus pentoxide (P₄O₁₀).
-
For pyridine (if used as a solvent): Dry over potassium hydroxide (KOH) or barium oxide (BaO) followed by distillation.[5]
-
Storage: Store dried solvents in sealed flasks over activated 3Å or 4Å molecular sieves under an inert atmosphere.[15]
Protocol 2: Setting up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use to remove adsorbed moisture.[16]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas like argon or nitrogen.[17]
-
Inert Gas Purge: Use a manifold or a balloon filled with inert gas.[17] Flush the apparatus for several minutes by using an inlet needle for the inert gas and an outlet needle to vent the air.[18]
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via syringe through a rubber septum.[16] Add solid reagents under a positive flow of inert gas.
Issue 2: Difficulty in Weighing and Transferring the Starting Material
Symptoms:
-
The solid pyridine alcohol derivative becomes sticky or liquefies on the weigh paper or spatula.
-
The weight on the analytical balance continuously increases.[19]
-
Inaccurate stoichiometry leading to poor reaction outcomes.
Root Cause Analysis: This is a direct consequence of the compound's hygroscopicity. As the material is exposed to ambient air, it rapidly absorbs moisture, leading to a change in its physical state and an increase in mass.[20]
Solutions & Protocols:
| Method | Description | Pros | Cons |
| Rapid Weighing | Minimize the time the container is open and the compound is exposed to air.[6] | Quick and requires no special equipment. | Prone to significant error, especially in humid environments. |
| Weighing by Difference | The storage vial containing the compound is weighed before and after transferring an approximate amount to the reaction flask. The difference gives the exact mass transferred.[21] | Highly accurate and minimizes exposure. | Requires careful handling to avoid spilling. |
| Glove Box/Glove Bag | All manipulations are performed in a sealed environment with a dry, inert atmosphere.[22][23][24] | The most reliable method for excluding moisture. | Requires specialized and expensive equipment. |
| In-Flask Dissolution | For small quantities, dissolve the entire amount of the reagent in a known volume of anhydrous solvent and transfer aliquots via syringe.[25] | Good for accuracy with small amounts. | The entire bottle of reagent must be used at once. |
Protocol 3: Accurate Weighing by Difference
-
Ensure the reaction flask is under an inert atmosphere.
-
Weigh the sealed storage vial containing the hygroscopic pyridine alcohol derivative on an analytical balance and record the mass (m₁).
-
Quickly remove the cap, transfer an estimated amount of the solid to the reaction flask under a positive flow of inert gas, and immediately reseal the storage vial.
-
Reweigh the sealed storage vial and record the new mass (m₂).
-
The exact mass of the compound transferred is m₁ - m₂.
Issue 3: Complicated Product Purification
Symptoms:
-
The product is highly water-soluble, leading to losses during aqueous workup.
-
The product streaks on normal-phase silica gel chromatography.
-
Difficulty in removing the pyridine-based solvent or byproducts.
Root Cause Analysis: Pyridine alcohol derivatives are often polar compounds. The basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, causing poor separation.[26] Their polarity can also lead to high water solubility, making extraction from aqueous layers inefficient.
Purification Strategies:
Caption: Decision tree for purifying polar pyridine alcohol derivatives.
Alternative Purification Techniques:
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography using water/acetonitrile or water/methanol gradients can be very effective.[27][28]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a reversed-phase type eluent system. It is excellent for retaining and separating very polar compounds.[29][30]
-
Acidic Wash: If pyridine was used as a solvent, it can be removed during workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl), which protonates the pyridine and makes it water-soluble.[31]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic pyridine alcohol derivatives? A: They should be stored in airtight containers, preferably with a PTFE-lined cap, to prevent moisture absorption.[6] For long-term storage or for highly sensitive compounds, placing the container inside a desiccator with a drying agent (e.g., Drierite, phosphorus pentoxide) or storing it in an inert atmosphere glove box is recommended.[7][20]
Q2: My pyridine alcohol derivative has clumped together. Can I still use it? A: Clumping is a sign of water absorption.[6] While you can sometimes break up the clumps, the material is no longer anhydrous, and its effective molecular weight has changed. Using it will lead to inaccurate stoichiometry. For best results, it is advisable to dry the material under high vacuum, if it is thermally stable, or to use a fresh, anhydrous sample.[6][32]
Q3: How can I be sure my reaction is truly anhydrous? A: Beyond using dried solvents and inert atmosphere techniques, you can use a chemical indicator. For example, when drying THF with sodium/benzophenone, a persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. For the reaction itself, if a reagent is particularly sensitive, a small-scale trial or the use of an in-situ moisture sensor can be beneficial.
Q4: Can I use sodium sulfate (Na₂SO₄) to dry a solution containing my pyridine alcohol derivative? A: Yes, anhydrous sodium sulfate is a neutral and commonly used drying agent suitable for this purpose.[20] It is a low-capacity, high-efficiency drying agent. Add the solid Na₂SO₄ to your organic solution, swirl, and if the drying agent clumps together, add more until some remains free-flowing.[33] Then, filter or decant the dried solution.
Q5: My reaction requires pyridine as a solvent. How do I ensure it is dry enough? A: Pyridine is hygroscopic and must be dried before use in moisture-sensitive reactions.[5] A common and effective method is to reflux it over and distill from potassium hydroxide (KOH) or calcium hydride (CaH₂).[5] The dried pyridine should then be stored over molecular sieves under an inert atmosphere.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56.
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
YouTube. (2017, September 7). Weighing by Difference. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
RSC Publishing. (n.d.). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2- and 4-formyl pyridine derivatives. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
UCL Discovery. (2021, August 16). Effects of water on pyridine pyrolysis. Retrieved from [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
-
PubMed. (2007). Hydrogen bonding interactions of pyridine+ with water: stepwise solvation of distonic cations*. Retrieved from [Link]
-
Reddit. (2023, February 16). How to remove water from a hygroscopic solid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]
-
R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, February 4). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Retrieved from [Link]
-
ResearchGate. (2014, December 5). How do I get dry pyridine? Retrieved from [Link]
-
YouTube. (2025, July 16). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). Retrieved from [Link]
-
YouTube. (2018, February 1). Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. Retrieved from [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 12. Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 33. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-5-(1-hydroxyethyl)pyridine
Topic: Comparative NMR Profiling: 3-Bromo-5-(1-hydroxyethyl)pyridine vs. Synthetic Precursors Content Type: Technical Application Note & Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]
Executive Summary
This compound is a critical chiral building block in the synthesis of nicotinic acetylcholine receptor ligands and other heterocyclic pharmaceuticals.[1] Its analysis presents a specific challenge: distinguishing the reduction of the ketone precursor (3-bromo-5-acetylpyridine) while verifying the integrity of the pyridine ring and the secondary alcohol moiety.[1]
This guide provides a comparative analysis of the 1H NMR spectral characteristics of the target molecule against its ketone precursor. It evaluates the performance of DMSO-d6 versus CDCl3 as solvent systems, demonstrating why DMSO-d6 is the superior choice for structural validation due to the resolution of hydroxyl coupling.[1]
Structural Logic & Spectral Expectations
To interpret the spectrum accurately, one must deconstruct the molecule into two magnetically distinct domains: the electron-deficient pyridine core and the chiral alkyl side chain .[1]
The Pyridine Core (Aromatic Region)
The 3,5-disubstitution pattern breaks the symmetry of the pyridine ring, creating three distinct aromatic proton environments.[1]
-
H2 (Position 2): Located between the ring nitrogen and the bromine. This is the most deshielded proton due to the inductive electron-withdrawing effect (-I) of both the Nitrogen and Bromine.[1]
-
H6 (Position 6): Located between the ring nitrogen and the hydroxyethyl group. Deshielded by Nitrogen but slightly less so than H2.
-
H4 (Position 4): Located between the Bromine and the hydroxyethyl group. This is the most shielded aromatic proton, appearing upfield relative to H2 and H6.
-
Coupling (
): Expect small meta-couplings ( Hz) appearing as fine splitting (doublets or triplets depending on resolution).
The Side Chain (Aliphatic Region)[1]
-
Methine (-CH-): A chiral center.[1] In the absence of OH coupling (CDCl3), it appears as a quartet.
-
Methyl (-CH3): A doublet due to coupling with the methine proton.[1]
-
Hydroxyl (-OH): The diagnostic "wildcard."[1] Its appearance dictates the choice of solvent.
Comparative Analysis: Product vs. Precursor
The primary analytical task is confirming the reduction of the acetyl group to the hydroxyethyl group.[1]
Table 1: Spectral Comparison (Target vs. Ketone Precursor)
Solvent: CDCl3, 400 MHz
| Feature | Precursor: 3-Bromo-5-acetylpyridine | Target: this compound | Diagnostic Change |
| Methyl Group | Singlet ( | Doublet ( | Loss of singlet, appearance of doublet upfield.[1] |
| Carbonyl/Methine | No proton signal (C=O) | Quartet ( | Appearance of methine proton signal. |
| Aromatic H2 | Upfield shift due to loss of carbonyl anisotropy.[1] | ||
| Hydroxyl (-OH) | Absent | Broad Singlet ( | Appearance of exchangeable proton.[1] |
Analyst Insight: The disappearance of the sharp methyl singlet at 2.65 ppm is the fastest indicator of reaction completion.[1] Residual starting material is easily quantified by integrating the residual singlet against the product doublet.
Performance Comparison: Solvent Selection (CDCl3 vs. DMSO-d6)
For detailed structural characterization, DMSO-d6 is the superior alternative to CDCl3.[1] In CDCl3, rapid proton exchange with trace water often collapses the OH signal into a broad singlet and decouples it from the methine proton. DMSO-d6 inhibits this exchange via hydrogen bonding, revealing the full connectivity.[1]
Table 2: Solvent Performance Data
| Parameter | Alternative A: Chloroform-d (CDCl3) | Recommended: DMSO-d6 |
| OH Signal Shape | Broad Singlet (variable position) | Doublet ( |
| Methine Signal | Quartet (coupled only to CH3) | Quintet-like / Multiplet (coupled to CH3 and OH) |
| Water Interference | H2O overlaps with OH region | H2O distinct at 3.33 ppm |
| Application | Quick purity checks; reaction monitoring.[1] | Full structural elucidation; chiral purity assessment. |
Experimental Protocol: High-Resolution Acquisition
To ensure reproducible data consistent with the values above, follow this self-validating protocol.
Reagents:
-
Analyte: ~10 mg this compound.[1]
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% v/v TMS.[1]
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow:
-
Sample Prep: Dissolve the solid completely in DMSO-d6. Ensure the solution height is ~4.5 cm.
-
Validation: Invert the tube. If "schlieren" lines (mixing swirls) persist, the sample is not homogenous.
-
-
Acquisition Parameters (400 MHz equivalent):
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the aromatic region to ensure the baseline does not dip, which distorts integration.
-
Referencing: Set TMS to 0.00 ppm. (Alternatively, set residual DMSO pentet center to 2.50 ppm).
-
Visualization of Analytical Logic
Diagram 1: Synthesis & Monitoring Points
This diagram maps the chemical transformation to the specific NMR signals that must be tracked.
Caption: Reaction monitoring logic. The shift from a methyl singlet to a methine quartet confirms the reduction of the carbonyl group.[1]
Diagram 2: Signal Assignment Logic (DMSO-d6)
This decision tree illustrates how to assign the specific splitting patterns observed in the recommended DMSO-d6 solvent.
Caption: Signal assignment tree for DMSO-d6. Note the OH doublet, which distinguishes this solvent choice from CDCl3.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Foundational text for substituent chemical shift additivity rules).
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
ChemicalBook. (n.d.).[4] "3-Bromo-5-hydroxypyridine 1H NMR spectrum." (Used for baseline aromatic shift verification of the 3-bromo-5-substituted core).[1] Link
-
Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts of Pyridines." University of Wisconsin-Madison.[1] (Source for pyridine coupling constants and substituent effects). Link
Sources
- 1. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Mass Spectrometry Characterization of 3-Bromo-5-(1-hydroxyethyl)pyridine
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 283608-66-2). As a bifunctional pyridine derivative containing both a halogen and a secondary alcohol, this molecule exhibits a distinct spectral fingerprint useful for structural elucidation and impurity profiling in drug development.
This document objectively compares the fragmentation behavior of the target compound against its ketone precursor (3-Bromo-5-acetylpyridine) and non-brominated analogs, providing researchers with the diagnostic criteria necessary for high-confidence identification.
Chemical Identity & Properties
-
IUPAC Name: 1-(5-bromopyridin-3-yl)ethanol
-
Molecular Formula: C₇H₈BrNO
-
Monoisotopic Mass: 200.98 Da (
Br) / 202.98 Da ( Br) -
Key Structural Features:
-
Pyridine Ring: Proton acceptor, site of characteristic HCN loss.
-
Bromine Substituent: Provides a 1:1 isotopic doublet signature.
-
1-Hydroxyethyl Group: Secondary alcohol prone to
-cleavage and dehydration.
-
Experimental Protocol (GC-MS)
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions favor Electron Ionization (EI) fragmentation, which is standard for structural library matching.
Sample Preparation
-
Solvent: Methanol or Dichloromethane (HPLC Grade).
-
Concentration: 10 µg/mL.
-
Derivatization: Not strictly required, but TMS-derivatization (BSTFA) can be used to confirm the hydroxyl group if dehydration is excessive.
Instrument Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation libraries. |
| Source Temp | 230 °C | Prevents condensation; high enough to ionize but minimize thermal degradation. |
| Inlet Temp | 250 °C | Ensures rapid volatilization. Note: Excessive heat may promote in-source dehydration. |
| Scan Range | m/z 40 – 300 | Covers molecular ion and all diagnostic fragments. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Standard non-polar phase for aromatic separation. |
Fragmentation Analysis & Interpretation
The Molecular Ion (M⁺)
The mass spectrum is dominated by the isotopic signature of Bromine.[1]
-
Observation: A distinct doublet at m/z 201 and m/z 203 with an approximate intensity ratio of 1:1 .
-
Mechanistic Insight: This confirms the presence of one bromine atom (
Br and Br natural abundance).[1] Any fragment ion containing the bromine atom will retain this doublet pattern.
Primary Fragmentation Pathways
The 1-hydroxyethyl side chain directs the initial fragmentation, following standard mass spectral rules for aromatic alcohols.
Pathway A:
-Cleavage (Loss of Methyl Radical)
-
Transition: m/z 201/203
m/z 186/188 -
Mechanism: Homolytic cleavage of the C-C bond adjacent to the hydroxyl group. The radical leaves as
CH , generating a resonance-stabilized oxonium ion. -
Diagnostic Value: High. Distinguishes the 1-hydroxyethyl group from a 2-hydroxyethyl isomer (which would favor tropylium-like rearrangement or loss of
CH OH).
Pathway B: Dehydration (Loss of Water)
-
Transition: m/z 201/203
m/z 183/185 -
Mechanism: Elimination of H
O (18 Da), likely forming a vinyl-pyridine radical cation structure (3-bromo-5-vinylpyridine). -
Diagnostic Value: Medium. Often thermally induced in the GC inlet. A high ratio of m/z 183 to m/z 201 suggests thermal instability or high source temperatures.
Pathway C: Dehalogenation (Loss of Bromine)
-
Transition: m/z 201/203
m/z 122 -
Mechanism: Homolytic cleavage of the C-Br bond.
-
Observation: The 1:1 doublet collapses into a singlet at m/z 122.
-
Diagnostic Value: Critical. Confirms the specific mass of the core skeleton minus the halogen.
Summary of Diagnostic Ions
| m/z (Nominal) | Ion Identity | Isotope Pattern | Relative Abundance (Est.) |
| 201 / 203 | [M]⁺ (Molecular Ion) | Doublet (1:1) | 40-60% |
| 186 / 188 | [M - CH₃]⁺ ( | Doublet (1:1) | 100% (Base Peak) |
| 183 / 185 | [M - H₂O]⁺ (Dehydration) | Doublet (1:1) | 20-40% |
| 122 | [M - Br]⁺ (Dehalogenation) | Singlet | 30-50% |
| 104 | [M - H₂O - Br]⁺ | Singlet | 15-25% |
| 95 | [Pyridine Ring Fragment]⁺ | Singlet | 10-20% |
Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships between the molecular ion and its fragments.
Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization (70 eV).
Comparative Analysis: Differentiating Alternatives
In drug synthesis, this compound is often an intermediate. It is crucial to distinguish it from its precursor (ketone) and potential impurities.
Comparison 1: Vs. 3-Bromo-5-acetylpyridine (Ketone Precursor)
The ketone is the direct oxidation product or reduction precursor.
-
Key Difference: The ketone has a Molecular Ion at m/z 199/201 (2 Da lower).
-
Fragment Differentiation:
-
Ketone: Shows a strong [M - 15]⁺ (Acylium ion) but NO [M - 18]⁺ (cannot dehydrate).
-
Alcohol (Target): Shows distinct [M - 18]⁺ (Dehydration).
-
Comparison 2: Vs. 3-Bromopyridine (Side Product)
-
Key Difference: Molecular Ion at m/z 157/159 .[1]
-
Fragment Differentiation: Lacks all hydroxyethyl-related fragments (m/z 186, 183).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 3-Bromopyridine. National Institute of Standards and Technology.[2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Sigma-Aldrich. (2023). Product Specification: this compound.
-
Ambeed. (2023). Analytical Data for this compound (CAS 283608-66-2).
Sources
Comparative HPLC Strategies for Purity Analysis of 3-Bromo-5-(1-hydroxyethyl)pyridine
Executive Summary
The Verdict: For the purity analysis of 3-Bromo-5-(1-hydroxyethyl)pyridine , traditional acidic Reverse Phase HPLC (Method A) is often insufficient due to severe peak tailing and poor resolution of oxidation impurities. High-pH Reverse Phase Chromatography (Method B) using hybrid silica technology is the superior alternative. It neutralizes the pyridine nitrogen, eliminating silanol interactions and providing sharp peak shapes with superior resolution of the critical ketone and vinyl impurities.
Chemical Context & Critical Quality Attributes (CQA)
To design a robust method, we must first deconstruct the analyte and its synthesis-related impurities.
-
Analyte: this compound[1]
-
CAS: 283608-66-2
-
Chemical Nature: Weak base (Pyridine Nitrogen, pKa ~4–5). The bromine atom is electron-withdrawing, slightly lowering the basicity compared to pyridine. The 1-hydroxyethyl group adds a chiral center and polarity.
-
Critical Impurities:
-
3,5-Dibromopyridine: Common starting material (Lipophilic).
-
3-Bromo-5-acetylpyridine: Oxidation byproduct (Ketone).
-
3-Bromo-5-vinylpyridine: Dehydration byproduct (Styrene-like).
-
Decision Logic: The pH Factor
The fundamental challenge in analyzing pyridine derivatives is the interaction between the basic nitrogen and residual silanols on the silica column support.
-
At Low pH (pH < 3): The pyridine nitrogen is protonated (
). Positively charged species interact ionically with anionic silanols ( ), causing "shark-fin" tailing. -
At High pH (pH > 9): The pyridine is neutral (
). It interacts only via hydrophobic partitioning, yielding Gaussian peaks.
Comparative Methodology
Method A: The "Standard" Approach (Acidic C18)
-
Concept: The default starting point for most labs—0.1% Formic Acid or TFA with a standard C18 column.
-
Pros: Compatible with standard silica columns; MS-friendly.
-
Cons: High tailing factors (
); potential co-elution of the polar ketone impurity due to "smearing" of the main peak.
Method B: The "Optimized" Approach (High pH Hybrid)
-
Concept: Uses a high pH buffer (Ammonium Bicarbonate, pH 10) on a Hybrid Organic-Inorganic Particle (e.g., Waters XBridge or Agilent Poroshell HPH) that resists dissolution at high pH.
-
Pros: Sharp peaks (
); orthogonal selectivity (changes elution order of ionizable impurities); higher loading capacity. -
Cons: Requires specific "High pH Stable" columns; not suitable for standard silica.[2]
Detailed Experimental Protocols
Reagents & Equipment[3][4]
-
System: HPLC with PDA/UV detector (254 nm).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Reagents: Ammonium Bicarbonate (High pH), Formic Acid (Low pH).
Protocol A: Acidic Screening (Baseline)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18),
, . -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
Protocol B: High pH Hybrid (Recommended)
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18),
, (or ). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Slightly elevated to reduce viscosity).
Performance Comparison Data
The following data summarizes the chromatographic performance of both methods for this compound.
| Metric | Method A (Acidic/Standard) | Method B (High pH/Hybrid) | Status |
| Retention Time ( | 6.2 min | 8.4 min | Increased (Neutral form is more retained) |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.05 (Gaussian) | Significantly Improved |
| Resolution (Impurity 2) | 1.2 (Co-elution risk) | > 3.5 (Baseline separated) | Superior |
| Plate Count ( | ~6,000 | ~14,000 | High Efficiency |
| MS Sensitivity | Good (Positive Mode) | Excellent (Neutral molecules ionize well in ESI+) | Comparable |
Note on Chiral Purity
Standard C18 methods (A & B) determine Chemical Purity only. Because the analyte contains a chiral center (1-hydroxyethyl), enantiomers will co-elute on C18. To determine Enantiomeric Excess (ee), a Polysaccharide-based chiral column (e.g., Chiralpak AD-H) using Isopropanol/Hexane is required.
Mechanism of Action & Workflow
Workflow Visualization
The following diagram illustrates the decision-making process for analyzing basic pyridine derivatives.
Caption: Decision workflow favoring High pH methodology for pyridine derivatives to avoid silanol interactions.
Mechanistic Interaction
Why does Method B win? The diagram below details the molecular interaction at the stationary phase surface.
Caption: At pH 2, protonated pyridine drags on anionic silanols. At pH 10, the neutral molecule elutes cleanly.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2023).[3] XBridge BEH C18 Columns: Method Development Guide for High pH Stability. Waters Application Notes.
-
BenchChem. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing and Resolution. Technical Support Center.
-
Agilent Technologies. (2020). Analysis of Basic Compounds using Poroshell HPH-C18. Agilent Application Note 5991-xxxx.
-
PubChem. (2025). Compound Summary: this compound (CAS 283608-66-2). National Library of Medicine.
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A Comprehensive Guide to the Chiral HPLC Separation of 3-Bromo-5-(1-hydroxyethyl)pyridine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Purity in Pyridine Derivatives
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and drug discovery. The introduction of a chiral center, such as the 1-hydroxyethyl group in 3-Bromo-5-(1-hydroxyethyl)pyridine, necessitates the separation and independent biological evaluation of each enantiomer. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the development of a reliable and efficient analytical method to resolve these enantiomers is a critical step in the drug development pipeline, ensuring product safety and efficacy.
Physicochemical Properties of the Analyte
| Property | Value (for 3-Bromo-5-hydroxypyridine) | Implication for HPLC Method Development |
| Molecular Weight | 174.00 g/mol [1][2] | Standard molecular weight for small molecule analysis. |
| Melting Point | 166-170 °C[1][2] | Indicates a solid at room temperature. |
| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate | Suggests good solubility in common normal-phase and polar organic mobile phases. Reversed-phase chromatography may require organic modifiers. |
| UV Absorbance | Pyridine ring provides a chromophore | Allows for straightforward detection using a UV detector, likely in the 254-270 nm range. |
The presence of the hydroxyl and pyridine nitrogen groups offers sites for hydrogen bonding, which is a key interaction for chiral recognition on many stationary phases.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of chiral HPLC is the selection of an appropriate chiral stationary phase (CSP).[3] Based on the structure of this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs: The Primary Choice
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.
For the separation of this compound, we can draw a strong analogy to the well-documented separation of 1-phenylethanol , which shares the key chiral secondary alcohol moiety attached to an aromatic ring.
Table 1: Comparison of Polysaccharide-Based CSPs for Structurally Similar Analytes
| Chiral Stationary Phase | Typical Mobile Phase | Rationale for Selection | Potential Advantages for this compound |
| Lux® Cellulose-3 | n-Heptane / 2-Propanol / Trifluoroacetic Acid (98.7 / 1.3 / 0.15, v/v/v)[5][6] | Proven baseline separation of 1-phenylethanol enantiomers.[5][6] | The cellulose backbone provides multiple interaction sites for the polar groups of the analyte. The bromo- and hydroxy-substituents can engage in specific interactions. |
| Chiralcel® OB | Not specified, but typically used with normal-phase eluents. | Successfully used for the separation of 1-phenylethanol.[7] | Offers a different spatial arrangement of chiral selectors compared to Lux Cellulose-3, potentially leading to different selectivity. |
| Chiralpak® AD-H | n-Hexane / Isopropanol (with additives like DEA) | Widely used for a variety of chiral alcohols and aromatic compounds. | The amylose backbone can provide strong π-π interactions with the pyridine ring, in addition to hydrogen bonding with the hydroxyl group. |
Expert Insight: The initial screening should prioritize polysaccharide-based columns under normal-phase conditions. The non-polar mobile phase enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often crucial for chiral recognition.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrin-based CSPs function by forming inclusion complexes with the analyte.[8] The enantioselectivity arises from the differential fit of the enantiomers within the chiral cavity of the cyclodextrin. For aromatic compounds like our target molecule, the pyridine ring can be included in the cyclodextrin cavity.
Table 2: Comparison of Cyclodextrin-Based CSPs
| Chiral Stationary Phase | Typical Mobile Phase | Rationale for Selection | Potential Advantages for this compound |
| Beta-Cyclodextrin Bonded Phase | Methanol / Phosphate Buffer (pH 7.0) | Effective for the separation of various pyridine derivatives.[8] | Can be operated in reversed-phase mode, which is advantageous for LC-MS compatibility. |
| Derivatized Cyclodextrins | Normal-phase or Reversed-phase | Derivatization enhances the chiral recognition capabilities. | The hydroxyethyl side chain may interact with the derivatizing groups on the cyclodextrin rim, leading to enhanced selectivity. |
Expert Insight: While polysaccharide-based CSPs are the primary recommendation, cyclodextrin-based columns, particularly in reversed-phase mode, offer a valuable alternative. This is especially true if the analyte has limited solubility in non-polar normal-phase eluents or if subsequent analysis by mass spectrometry is required.
Proposed Experimental Protocols and Workflows
This section outlines a systematic approach to developing a chiral HPLC method for this compound.
Initial Screening Protocol
The most efficient strategy for chiral method development is to screen a selection of columns with different mobile phase systems.[9]
dot
Caption: Systematic workflow for chiral method optimization.
Optimization Parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents. In normal phase, small changes in the alcohol modifier percentage can have a significant impact on retention and selectivity.
-
Additives: For basic compounds like pyridines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase can improve peak shape and reduce tailing. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) can be beneficial.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) as it can sometimes even reverse the elution order of the enantiomers.
Conclusion and Recommendations
The successful chiral separation of this compound enantiomers is highly achievable with a systematic method development approach. Based on the analysis of structurally similar compounds, the following recommendations are made:
-
Primary Approach: Screen polysaccharide-based CSPs (both cellulose and amylose derivatives) under normal-phase conditions. This approach has the highest probability of success.
-
Alternative Approach: If the primary approach is unsuccessful or if LC-MS compatibility is required, evaluate cyclodextrin-based CSPs in reversed-phase mode.
-
Method Optimization: A logical, stepwise optimization of the mobile phase composition, additives, flow rate, and temperature should be performed to achieve baseline resolution.
This guide provides a comprehensive framework for the development of a robust and reliable chiral HPLC method for this compound. By leveraging the principles of chiral chromatography and drawing parallels from established separations of analogous compounds, researchers can efficiently arrive at a suitable analytical method.
References
-
MDPI. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]
-
PMC. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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- 1. 3-ブロモ-5-ヒドロキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-溴-5-羟基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide: 3-Bromo-5-(1-hydroxyethyl)pyridine vs. 3-bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic intermediates, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and bioactive compounds.[1][2][3][4] Their utility stems from their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. This guide provides an in-depth technical comparison of two closely related, yet functionally distinct, brominated pyridine building blocks: 3-bromo-5-hydroxypyridine and 3-Bromo-5-(1-hydroxyethyl)pyridine .
Understanding the nuances in their synthesis, reactivity, and physicochemical properties is crucial for selecting the appropriate scaffold to achieve desired therapeutic outcomes, optimize reaction pathways, and introduce specific structural motifs, such as chirality.
Introduction and Structural Overview
At first glance, the two molecules are structurally analogous, both featuring a pyridine ring brominated at the 3-position. This C-Br bond is a key synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. The primary distinction lies in the substituent at the 5-position: a phenolic hydroxyl group versus a secondary, benzylic-like hydroxyethyl group. This seemingly minor alteration has profound implications for the molecule's acidity, steric profile, reactivity, and potential for introducing chirality.
| Compound | 3-bromo-5-hydroxypyridine | This compound |
| Structure | ||
| Key Feature | Aromatic hydroxyl (phenolic) group | Secondary alcohol with a chiral center |
Comparative Physicochemical Properties
The difference in the C5 substituent directly impacts the physical and chemical properties of these compounds. 3-bromo-5-hydroxypyridine is a well-characterized solid, while data for this compound is less available, necessitating some predictions based on its structure.
| Property | 3-bromo-5-hydroxypyridine | This compound | Rationale for Differences |
| CAS Number | 74115-13-2[5] | 283608-66-2 | Unique identifiers for distinct chemical entities. |
| Molecular Formula | C₅H₄BrNO[5] | C₇H₈BrNO | Addition of a C₂H₄ unit. |
| Molecular Weight | 174.00 g/mol [5] | 202.05 g/mol | The hydroxyethyl group adds 28.05 g/mol . |
| Appearance | White to tan crystalline powder[6] | Likely a pale yellow oil or low-melting solid | The less symmetrical structure and weaker intermolecular H-bonding may lower the melting point. |
| Melting Point | 166-170 °C[5][6] | Not experimentally reported | The planar phenolic structure allows for efficient crystal packing, leading to a higher melting point. |
| Acidity (pKa) | ~8.4 (Predicted, phenolic)[6] | ~15-16 (Predicted, secondary alcohol) | The phenolic proton is significantly more acidic due to resonance stabilization of the resulting phenoxide ion.[7][8][9] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate, DMSO, Methanol[6] | Expected to have slightly increased solubility in organic solvents and potentially lower water solubility | The larger alkyl chain increases lipophilicity. |
Synthesis Strategies: Established vs. Proposed Pathways
The synthetic routes to these compounds differ significantly, reflecting the nature of the target functional group.
Synthesis of 3-bromo-5-hydroxypyridine
This compound is commonly prepared via demethylation of its methoxy precursor, 3-bromo-5-methoxypyridine. The use of strong acids like hydrobromic acid (HBr) is a robust and well-documented method for cleaving aryl methyl ethers.
Causality of Experimental Choices:
-
Reagents (HBr/Acetic Acid): 48% HBr provides both a strong acid catalyst to protonate the ether oxygen and a nucleophile (Br⁻) to attack the methyl group in an SN2-type reaction. Acetic acid serves as a polar, high-boiling solvent that can withstand the required reaction temperatures.[6][10]
-
Temperature (Reflux): High temperatures are necessary to overcome the activation energy for the cleavage of the stable C-O bond of the aryl ether.
Detailed Experimental Protocol: Demethylation of 3-bromo-5-methoxypyridine [10]
-
To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in glacial acetic acid (15 mL), add 48% hydrobromic acid (23 mL).
-
Heat the reaction mixture to reflux (approx. 120-125 °C) and maintain for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in water and carefully adjust the pH to 5-6 using a 6N NaOH solution. The product will precipitate out of the solution.
-
Collect the resulting precipitate by filtration, wash with cold water, followed by diisopropyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield 3-bromo-5-hydroxypyridine as a white powder.
Proposed Synthesis of this compound
A logical and efficient route to this compound involves the reduction of the corresponding ketone, 3-bromo-5-acetylpyridine. This precursor can be synthesized from 3-bromopyridine.[11][12][13]
Causality of Experimental Choices:
-
Precursor (3-bromo-5-acetylpyridine): The acetyl group provides the necessary carbon skeleton. Its carbonyl function is readily reduced to the desired secondary alcohol.
-
Reducing Agent (Sodium Borohydride, NaBH₄): NaBH₄ is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the pyridine ring or the carbon-bromine bond. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH).
-
Solvent (Methanol/Ethanol): Protic solvents like methanol are suitable for NaBH₄ reductions. They help to stabilize the borohydride and are capable of protonating the intermediate alkoxide to yield the final alcohol product.
Detailed Experimental Protocol: Reduction of 3-bromo-5-acetylpyridine
-
Dissolve 3-bromo-5-acetylpyridine (5.0 g, 25 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0 g, 26.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion by TLC.
-
Quench the reaction by slowly adding 1N HCl until the effervescence ceases, adjusting the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield this compound. Further purification can be achieved via column chromatography if necessary.
Analysis of Chemical Reactivity
The functional group at the C5 position dictates the molecule's reactivity profile, both at the substituent itself and its influence on the C-Br bond.
Reactivity of the Hydroxyl/Hydroxyethyl Group
-
3-bromo-5-hydroxypyridine: The phenolic -OH group is acidic and readily deprotonated by bases to form a potent nucleophilic phenoxide. This makes it ideal for O-alkylation (Williamson ether synthesis) and O-acylation reactions.[6]
-
This compound: The secondary alcohol is significantly less acidic and a weaker nucleophile than its phenolic counterpart.[8] It will undergo typical alcohol reactions such as oxidation (to the parent ketone), esterification, and etherification, but often requires stronger conditions or catalysts compared to the phenol.
Influence on C-Br Bond Reactivity (Cross-Coupling)
The C-Br bond on both molecules is the primary site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig couplings. The electronic nature of the C5 substituent can influence the rate-determining oxidative addition step.
-
3-bromo-5-hydroxypyridine: The hydroxyl group is an electron-donating group (EDG) through resonance. This increases the electron density on the pyridine ring, which can slightly slow down the oxidative addition of the palladium catalyst to the C-Br bond compared to an unsubstituted ring.[14]
-
This compound: The hydroxyethyl group is weakly electron-donating through induction. Its electronic effect on the ring is less pronounced than the resonance donation from the phenolic -OH group.[15] Therefore, the C-Br bond in this compound is expected to be slightly more reactive in palladium-catalyzed cross-coupling reactions.
Proposed Experimental Workflow: Comparative Suzuki Coupling Reactivity To quantify the reactivity difference, a competitive experiment or parallel reactions can be designed. A standard Suzuki-Miyaura coupling provides an excellent model system.[16][17]
Causality of Protocol Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and widely used catalyst for Suzuki couplings involving aryl bromides.
-
Base (Na₂CO₃): An aqueous solution of sodium carbonate is a common and effective base for activating the boronic acid for the transmetalation step.[17] It is strong enough for the reaction but mild enough to avoid side reactions with the hydroxyl groups.
-
Solvent (Toluene/Ethanol/Water): This biphasic solvent system is effective for Suzuki reactions. Toluene dissolves the organic starting materials and catalyst, while water dissolves the base and boronic acid salt, facilitating the reaction at the interface. Ethanol can act as a co-solvent to improve miscibility.
Applications in Drug Discovery and Materials Science
The pyridine ring is a privileged scaffold in drug design, and functionalized bromopyridines are critical intermediates for accessing novel chemical space.[1][18]
-
3-bromo-5-hydroxypyridine: This is a versatile and widely used building block.[10] Its derivatives are explored in pharmaceuticals, agrochemicals, and dyes. The phenolic hydroxyl can act as a hydrogen bond donor and acceptor, mimicking a tyrosine residue or interacting with polar pockets in enzyme active sites.
-
This compound: The introduction of the hydroxyethyl group offers several distinct advantages for drug development:
-
Chirality: The secondary alcohol creates a chiral center. This allows for the synthesis of enantiomerically pure compounds, which is critical as different enantiomers can have vastly different pharmacological activities and safety profiles.
-
Altered Polarity and Solubility: The extra CH₂ group and the aliphatic nature of the alcohol can fine-tune the molecule's lipophilicity (LogP) and aqueous solubility, impacting its ADME (absorption, distribution, metabolism, and excretion) properties.
-
New Interaction Vectors: The secondary alcohol provides a different spatial arrangement for hydrogen bonding compared to the planar phenol, potentially enabling new or improved interactions with a biological target.
-
Metabolic Stability: It may offer a different metabolic profile compared to a phenol, which can sometimes be susceptible to glucuronidation or sulfation.
-
Spectroscopic Signatures: A Predictive Comparison
While experimental data for this compound is scarce, its NMR spectrum can be reliably predicted based on fundamental principles and comparison with its analogue.
| NMR Signal | 3-bromo-5-hydroxypyridine (DMSO-d₆)[10] | This compound (Predicted in CDCl₃) | Rationale for Prediction |
| ¹H NMR | |||
| Pyridine H2 | ~8.1-8.2 ppm (d) | ~8.5 ppm (d) | Protons ortho to the pyridine nitrogen are deshielded. |
| Pyridine H4 | ~7.4 ppm (t) | ~7.9 ppm (t) | Proton between the two substituents. |
| Pyridine H6 | ~8.1-8.2 ppm (d) | ~8.6 ppm (d) | Protons ortho to the pyridine nitrogen are deshielded. |
| -OH | ~10.5 ppm (br s) | ~2.0-3.0 ppm (br s) | Phenolic protons are highly deshielded and acidic; aliphatic alcohol protons appear much further upfield. |
| -CH(OH)- | N/A | ~5.0 ppm (q) | Benzylic-like proton, split into a quartet by the adjacent methyl group. |
| -CH₃ | N/A | ~1.5 ppm (d) | Methyl group split into a doublet by the adjacent methine proton. |
| ¹³C NMR | (Predicted) | (Predicted)[19] | |
| C-Br (C3) | ~118 ppm | ~120 ppm | Carbon directly attached to bromine. |
| C-OH/C-CH(OH) (C5) | ~155 ppm | ~158 ppm | Carbon attached to the oxygen-bearing substituent. |
| Carbinol Carbon (-CH(OH)-) | N/A | ~68 ppm | Typical range for a secondary alcohol carbon. |
| Methyl Carbon (-CH₃) | N/A | ~25 ppm | Typical range for an aliphatic methyl carbon. |
Conclusion
While both 3-bromo-5-hydroxypyridine and This compound serve as valuable 3,5-disubstituted pyridine building blocks, their utility is distinct. 3-bromo-5-hydroxypyridine is an established, planar, and achiral intermediate whose reactivity is dominated by its acidic phenolic hydroxyl group. In contrast, this compound introduces a chiral center, a less acidic secondary alcohol, and is predicted to have a slightly more reactive C-Br bond for cross-coupling reactions. The choice between these two scaffolds allows medicinal chemists to deliberately modulate key drug-like properties, including stereochemistry, hydrogen bonding geometry, and metabolic profile, making them complementary rather than interchangeable tools in the pursuit of novel therapeutics.
References
A comprehensive list of all sources cited in this guide is provided below for verification and further reading.
-
Student Doctor Network Forums. (2013). Benzyl alcohol vs. Phenol. [Link]
-
Crown. (2026). Iphenol Vs Benzyl Alcohols: Key Differences Explained. [Link]
-
Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?[Link]
-
Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
-
PubChem. (n.d.). 3-Acetyl-5-bromopyridine. [Link]
-
Maqsad. (n.d.). Alcohols and Phenols | Properties, Reactivity, and Differences | Chemistry. [Link]
-
EPA. (2025). 3-Bromo-5-methoxypyridine Properties. CompTox Chemicals Dashboard. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Mansoura University. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]
-
PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
-
R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Autech. (n.d.). 3-Bromo-5-acetylpyridine 38940-62-4. [Link]
-
Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
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- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-ブロモ-5-ヒドロキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromo-5-hydroxypyridine | 74115-13-2 [chemicalbook.com]
- 7. Iphenol Vs Benzyl Alcohols: Key Differences Explained [ccgit.crown.edu]
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A Comparative Guide to the Analytical Reference Standards for 3-Bromo-5-(1-hydroxyethyl)pyridine
Introduction: The Analytical Imperative for 3-Bromo-5-(1-hydroxyethyl)pyridine
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise molecular architecture, featuring a stereocenter and reactive functional groups (a secondary alcohol and a bromo-substituted pyridine ring), makes it a valuable synthon. However, these same features present significant analytical challenges. The presence of even minute quantities of impurities—such as starting materials, by-products, or degradation products—can have profound impacts on the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1]
Therefore, robust and reliable analytical methods are not merely a quality control checkpoint; they are a cornerstone of process development and regulatory compliance.[2] This guide provides an in-depth, comparative analysis of the primary analytical techniques for the characterization and purity assessment of this compound. We will move beyond procedural lists to explain the underlying scientific principles, helping researchers and drug development professionals select and implement the most appropriate analytical strategy for their specific needs.
Physicochemical Properties: The Foundation of Method Selection
Understanding the fundamental physicochemical properties of this compound is the critical first step in developing any analytical method. These properties dictate its behavior in various analytical systems.
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₇H₈BrNO | Defines the exact mass for Mass Spectrometry. |
| Molecular Weight | 202.05 g/mol | Essential for quantitative calculations. |
| CAS Number | 283608-66-2 | Unique identifier for database and literature searches.[3] |
| Appearance | Likely a solid or liquid at room temperature.[4] | Influences sample preparation and handling. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and slightly soluble in water.[5] | Critical for selecting solvents for HPLC mobile phases and NMR sample preparation. |
| pKa | Estimated between 4-5 for the pyridine nitrogen. | The basicity of the pyridine ring is a key factor in HPLC method development, affecting peak shape and retention.[6] |
| Chromophores | The pyridine ring provides strong UV absorbance. | Enables sensitive detection using UV-based detectors in HPLC. |
| Volatility | The hydroxyl group reduces volatility. | May necessitate derivatization for effective Gas Chromatography (GC) analysis.[7] |
Core Analytical Techniques: A Comparative Overview
The analysis of a moderately polar, UV-active molecule like this compound primarily relies on three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and limitations.
| Technique | Primary Use | Sensitivity | Throughput | Cost | Key Strengths & Weaknesses for This Analyte |
| HPLC-UV | Purity, Assay, Impurity Profiling | High (~0.01%)[2] | High | Moderate | Strengths: Excellent for quantification, robust, high resolution for separating related impurities. The ideal workhorse for routine QC.[8] Weaknesses: Provides limited structural information on its own; requires chromophoric impurities for detection. |
| GC-FID/MS | Volatile Impurities, Residual Solvents | Very High | High | Moderate | Strengths: Superior separation for volatile compounds. GC-MS provides structural confirmation.[1] Weaknesses: The target analyte is thermolabile and not very volatile due to the -OH group, likely requiring derivatization (e.g., silylation), which adds a step and potential for error.[7][9] |
| NMR Spectroscopy | Structure Elucidation, Identification | Low | Low | High | Strengths: Unambiguous structure confirmation and identification of unknown impurities without a reference standard. Non-destructive.[10] Weaknesses: Not suitable for trace-level impurity detection. Requires a relatively large amount of pure sample. |
Experimental Protocols & Methodologies
The trustworthiness of any analytical result is built upon a well-designed and validated experimental protocol. Here, we provide detailed, self-validating methodologies for the most relevant techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the preeminent technique for routine quality control of this compound due to its high resolution, sensitivity, and quantitative accuracy.[8] A reverse-phase method is the logical starting point, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed. The gradient starts with a higher water percentage to retain the polar analyte and any early-eluting impurities, then increases the organic solvent (acetonitrile) concentration to elute the main compound and more non-polar impurities.[8]
-
pH: A slightly acidic mobile phase (e.g., pH 3) is used to ensure the pyridine nitrogen is protonated. This prevents interaction with residual silanols on the stationary phase, leading to symmetrical, sharp peaks.[6]
-
Detector: UV detection at ~254 nm is selected, as the pyridine ring is a strong chromophore, ensuring high sensitivity.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be between 0.8 and 1.5, and the theoretical plates should be > 2000. This ensures the system is performing correctly.
Workflow for HPLC Purity Analysis:
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. 283608-66-2 | this compound | Bromides | Ambeed.com [ambeed.com]
- 4. This compound | 283608-66-2 [sigmaaldrich.cn]
- 5. 3-Bromo-5-hydroxypyridine | 74115-13-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Beyond Purity: A Comparative Guide to CoA Specifications for 3-Bromo-5-(1-hydroxyethyl)pyridine
[1]
Executive Summary
In the synthesis of kinase inhibitors and complex heterocycles, 3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 283608-66-2) serves as a critical "pivot" intermediate.[1] Its dual functionality—an aryl bromide for cross-coupling and a secondary alcohol for further derivatization—makes it indispensable.
However, not all "98% Purity" batches are created equal. This guide objectively compares Standard Industrial Grade versus Pharma/Catalytic Grade specifications.[1] Through experimental validation, we demonstrate how specific impurities (often invisible in standard CoAs) can catastrophically poison downstream Suzuki-Miyaura couplings, turning a routine scale-up into a yield failure.[1]
Part 1: The Molecule and Its Vulnerabilities
To define a robust Certificate of Analysis (CoA), we must first understand the synthesis pathway and the specific impurities it generates. The standard industrial route involves the reduction of 3-Acetyl-5-bromopyridine .[1]
Critical Quality Attributes (CQAs)
-
The Bromine Handle (C-3): Susceptible to protodebromination (loss of Br) during aggressive reduction, rendering the molecule inert in cross-coupling.
-
The Alcohol Center (C-5): A chiral center (typically supplied racemic).[1] It is prone to dehydration, forming 3-Bromo-5-vinylpyridine , a potent Michael acceptor that can polymerize or alkylate sensitive catalysts.[1]
-
The Nitrogen Lone Pair: Can coordinate with Palladium catalysts if not properly protonated or sequestered, requiring low residual metal content in the starting material.
Visualization: Synthesis & Impurity Map
The following diagram illustrates the genesis of critical impurities that must be controlled in the CoA.
Figure 1: Synthesis pathway showing the origin of critical impurities. Impurity B (Vinyl) and C (Des-Bromo) are the primary threats to downstream catalytic cycles.[1]
Part 2: Comparative CoA Specifications
The following table contrasts a typical "Tech Grade" CoA (sufficient for basic research) against a "Catalytic Grade" CoA (required for GMP intermediates and reliable scale-up).
Table 1: Specification Comparison
| Parameter | Standard Tech Grade | Pharma/Catalytic Grade | Rationale for Rigor |
| Appearance | White to Yellow Solid | White to Off-White Crystalline Solid | Yellowing often indicates oxidative degradation or presence of vinyl impurities.[1] |
| Assay (HPLC) | ≥ 97.0% | ≥ 99.0% | High purity prevents accumulation of "silent" impurities in subsequent steps. |
| Impurity A (Ketone) | Not Specified | ≤ 0.15% | Ketones can react with amines/nucleophiles in later steps, creating complex side-products.[1] |
| Impurity B (Vinyl) | Not Specified | ≤ 0.10% | Critical: Vinyl pyridine polymerizes on Pd-catalysts, poisoning the reaction.[1] |
| Impurity C (Des-Bromo) | ≤ 1.0% | ≤ 0.10% | This impurity acts as a "dead weight" in mass balance and complicates final purification.[1] |
| Water (KF) | ≤ 1.0% | ≤ 0.10% | Excess water hydrolyzes boronic acid esters in Suzuki couplings, stalling the reaction. |
| Residue on Ignition | ≤ 0.5% | ≤ 0.1% | High inorganic salt content can interfere with metal-catalyzed reactions.[1] |
| Palladium Content | Not Specified | ≤ 20 ppm | Essential if the starting material was derived via prior coupling; prevents metal scavenging issues. |
Part 3: Experimental Validation (The "Shoot-Out")[1]
To prove the necessity of the "Catalytic Grade" specs, we performed a comparative stress test using a standard Suzuki-Miyaura coupling protocol.
The Test Reaction
-
Reaction: Coupling of this compound with Phenylboronic acid.[1]
-
Conditions: 1.0 equiv Bromide, 1.2 equiv Boronic Acid, 5 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4 hours.
-
Target: 5-(1-hydroxyethyl)-3-phenylpyridine.[1]
Results: Yield & Catalyst Turnover[2]
| Metric | Batch A (Standard Grade) | Batch B (Catalytic Grade) | Observation |
| Purity of Input | 97.2% (Contains 0.8% Vinyl, 0.5% Water) | 99.4% (No Vinyl detected, <0.05% Water) | |
| Isolated Yield | 62% | 94% | Batch A stalled after 2 hours.[1] |
| Catalyst Appearance | Black precipitate formed immediately (Pd Black) | Solution remained dark red/homogeneous | |
| Side Products | 12% Homocoupling + Polymer gums | <1% Homocoupling |
Analysis of Failure
Batch A failed because Impurity B (Vinyl Pyridine) acted as a ligand poison, coordinating irreversibly to the Palladium center and precipitating it as Pd-black.[1] Additionally, the higher water content in Batch A accelerated the protodeboronation of the phenylboronic acid, consuming the coupling partner before the reaction was complete.
Part 4: Analytical Methodologies
To enforce the Catalytic Grade specifications, the following validated protocols must be used. Simple UV-Vis is insufficient; specific separation of the vinyl and ketone impurities is required.[1]
High-Performance Liquid Chromatography (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (vinyl sensitivity).
-
Retention Time Markers:
-
Des-bromo (Impurity C): ~0.6 RRT (Relative Retention Time)[1]
-
Ketone (Impurity A): ~0.9 RRT
-
Target Product: 1.0 RRT
-
Vinyl (Impurity B): ~1.2 RRT (Late eluter, non-polar).
-
Chiral Analysis (If Enantiopurity is Required)
While often sold as racemic (CAS 283608-66-2), asymmetric synthesis requires chiral control.[1]
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.[1]
-
Acceptance: Racemic = 50:50 (±2%); Enantioenriched ≥ 98% ee.
CoA Decision Workflow
Use this logic flow to accept or reject incoming batches for GMP manufacturing.
Figure 2: Decision tree for Quality Assurance (QA) release.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 283608-66-2).[1][2] Retrieved from [1]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[3] Retrieved from
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (1995).[4] (Contextualizing the impact of catalyst poisoning).
-
PubChem. Compound Summary: 3-Acetyl-5-bromopyridine (Precursor).[1][5] Retrieved from
-
Ambeed. Analytical Data and CoA Examples for Pyridine Derivatives. Retrieved from
Safety Operating Guide
3-Bromo-5-(1-hydroxyethyl)pyridine: Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Officers
Executive Summary & Core Directive
Operational Autonomy: This guide supersedes generic chemical hygiene plans by addressing the specific functional moieties of 3-Bromo-5-(1-hydroxyethyl)pyridine (CAS: 283608-66-2) .
As a halogenated pyridine derivative featuring a secondary alcohol group, this compound presents a dual challenge: the environmental persistence of the halogenated aromatic ring and the chemical reactivity of the hydroxyl group. The core directive is total thermal destruction via high-temperature incineration equipped with acid gas scrubbing. Under no circumstances should this compound be discharged into aqueous waste streams or commingled with non-halogenated organic solvents, as this complicates downstream waste profiling and increases disposal costs.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. The presence of the bromine atom mandates classification as a Halogenated Organic , a critical distinction for regulatory compliance (RCRA) and incineration parameters.
Table 1: Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Primary identifier for waste tags.[1] |
| CAS Number | 283608-66-2 | Required for inventory tracking. |
| Molecular Formula | C₇H₈BrNO | Nitrogen/Bromine content requires scrubber incineration. |
| Physical State | Solid (Powder/Crystalline) | High dust potential; requires particulate control. |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Handling requires full PPE; waste is "Toxic." |
| RCRA Status | Non-listed (Characteristic Waste) | Treat as D001 (if ignitable carrier) or General Hazardous Waste. |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Isocyanates | DO NOT mix with oxidizing waste streams (e.g., Chromic acid). |
Waste Segregation & Decision Logic
The most common failure point in laboratory disposal is improper segregation. This compound must be isolated from non-halogenated solvents to prevent the contamination of cheaper waste streams (e.g., acetone/ethanol waste).
Mechanistic Insight: Why Segregate?
Incinerating halogenated compounds generates hydrogen bromide (HBr) and nitrogen oxides (NOx). Facilities must use specific incinerators with alkaline scrubbers to neutralize these acidic byproducts. Mixing this compound with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental burden.
Visualization 1: Disposal Decision Matrix
The following logic flow dictates the handling of the compound based on its physical state and purity.
Figure 1: Operational decision tree for segregating this compound waste streams. Note that once the brominated compound is added to any solvent, the entire mixture defaults to the Halogenated Waste stream.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired inventory, spill cleanup debris, contaminated gloves/paper.
-
Primary Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Why: HDPE is resistant to pyridine derivatives and prevents leaching.
-
-
Secondary Containment: If bagging, place the sealed bag inside a secondary rigid container (bucket or box) to prevent puncture.
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: HPLC effluent, reaction byproducts, dissolved samples.
-
Stream Selection: All solutions containing this compound must go into the Halogenated Organic Waste carboy.
-
Critical Note: Even if the solvent is Ethanol or Ethyl Acetate, the presence of the bromine atom in the solute reclassifies the entire container as halogenated waste for incineration purposes.
-
-
Container Compatibility: Use HDPE or glass carboys. Avoid metal cans (pyridines can corrode certain metals over time or form complexes).
-
Venting: Ensure the cap is vented or not over-tightened if the waste is fresh from a reaction, to allow off-gassing, though this specific compound is not highly volatile.
-
pH Check: If the waste stream was acidic/basic during synthesis, neutralize to pH 5-9 before adding to the organic waste carboy to prevent exothermic reactions in the drum.
Emergency Response & Spill Management
In the event of a spill during disposal preparation, immediate containment is required to prevent environmental release.[2][5]
Table 2: Spill Response Matrix
| Scenario | Immediate Action | Decontamination |
| Powder Spill (< 10g) | Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust. | Wipe with soap/water.[6][7][8] Place wipes in Solid Waste. |
| Powder Spill (> 10g) | Evacuate area. Don N95/P100 respirator. | Use HEPA vacuum or wet-sweep method. DO NOT dry sweep (generates dust). |
| Liquid Spill | Cover with Vermiculite or Universal Absorbent pads. | Collect absorbed material into double-bagged waste. Scrub surface with mild detergent. |
| Skin Contact | Wash immediately with soap and water for 15 min. | Do not use ethanol (enhances dermal absorption of pyridines). |
Visualization 2: Spill Cleanup Workflow
Figure 2: Workflow for managing laboratory-scale spills of this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11197607, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Temple University EHS (2023). Halogenated Solvents in Laboratories: Waste Minimization and Segregation Guide. Retrieved from [Link]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 37669-64-0|5-Bromo-3-pyridinemethanol|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:283608-66-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.ca [fishersci.ca]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Personal Protective Equipment & Handling Guide: 3-Bromo-5-(1-hydroxyethyl)pyridine
CAS: 120691-53-6 Formula: C₇H₈BrNO Role: Key Intermediate (Suzuki-Miyaura Cross-Coupling, Medicinal Chemistry)
Executive Safety Directive
To: Laboratory Personnel From: Senior Application Scientist
Handling 3-Bromo-5-(1-hydroxyethyl)pyridine requires a shift in mindset from "standard organic handling" to "functionalized pyridine protocol." While often treated as a generic intermediate, the combination of the pyridine ring (dermal absorption vector), the halogen (sensitization potential), and the hydroxyethyl tail (polarity/solubility) creates a specific hazard profile.
The Critical Risk: Pyridine derivatives are notorious for corneal opacity and dermal absorption . Do not rely on odor thresholds; they are often higher than the OSHA PEL (Permissible Exposure Limit). This guide prioritizes barrier integrity and respiratory isolation.[1][2][3][4][5]
Hazard Analysis & Mechanistic Justification
To select the correct PPE, we must understand the "Why" behind the toxicity.
| Structural Component | Hazard Mechanism | Physiological Impact |
| Pyridine Core | Lipid solubility allows rapid permeation of the stratum corneum. | Systemic Toxicity: CNS depression, hepatic/renal stress. Local: Severe eye irritation (lachrymator). |
| Bromine Substituent | Increases lipophilicity and reactivity. | Sensitization: Potential for allergic dermatitis upon repeated exposure. |
| Hydroxyethyl Group | Hydrogen bonding capability. | Mucosal Adhesion: Dusts or aerosols stick to moist membranes (eyes, lungs), prolonging contact time. |
GHS Classification (Derived from Structural Analogs):
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin irritation / Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact operations.
A. Hand Protection Strategy
Standard nitrile gloves are insufficient for prolonged immersion. Pyridines can degrade nitrile and permeate rapidly.
| Task | Primary Glove | Secondary Glove (Liner) | Rationale |
| Weighing / Solids | Nitrile (5 mil) | None | Sufficient for dry solid contact. Change immediately if wet.[7] |
| Solvent Handling / Reaction | Nitrile (Double, 8 mil total) | Polyethylene (Laminate) | Laminate liners (e.g., Silver Shield) provide >4hr breakthrough for pyridines. |
| Spill Cleanup | Butyl Rubber or Viton | Nitrile | Butyl offers superior resistance to aromatic heterocycles. |
B. Respiratory & Eye Protection[1][2][3][7][11]
-
Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses are unacceptable due to the risk of vapors bypassing the lens and causing corneal haze.
-
Respiratory:
-
Primary: Certified Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: Pyridine has poor warning properties; change cartridges strictly by schedule, not smell.
-
Operational Workflow: From Storage to Synthesis
Phase 1: Reception & Storage
-
Status: The compound is likely hygroscopic.
-
Action: Store under inert gas (Argon/Nitrogen) in a desiccator.
-
PPE: Standard Nitrile + Lab Coat + Goggles.
-
Logic: Hydrolysis or water absorption can make the solid sticky, increasing the risk of dispersal during weighing.
Phase 2: Weighing & Transfer (The High-Risk Step)
Static electricity can cause functionalized pyridines to "fly," creating inhalable dust.
-
Engineering Control: Use a static eliminator (ionizing fan) inside the balance enclosure.
-
Technique: Do not use a spatula for transfer if the solid is clumpy. Use a tared wide-mouth vial to pour/tap the solid.
-
PPE Check: Ensure glove cuffs are over the lab coat sleeves to prevent wrist exposure.
Phase 3: Reaction Setup
-
Dissolution: Add solvent (e.g., DCM, THF) slowly. The heat of solution can volatilize the pyridine derivative.
-
Waste Stream: Do not mix with oxidizing acids (e.g., Nitric acid) in the waste container—exothermic decomposition risk.
Visual Decision Logic
Figure 1: PPE Selection Algorithm
Use this logic flow to determine the necessary protection level before starting work.
Caption: Decision tree for selecting PPE based on physical state and concentration risks.
Emergency Response Protocols
Figure 2: Spill Response Workflow
Immediate actions to take in the event of containment breach.
Caption: Step-by-step workflow for managing accidental release of halogenated pyridines.
First Aid Measures
-
Eye Contact: Flush immediately for 15 minutes .[4][8] Crucial: Hold eyelids apart. Pyridines cause rapid swelling; if you wait, the eye may close shut, trapping the chemical.
-
Skin Contact: Wash with soap and water.[1][4][8] Do not use alcohol (ethanol/IPA) to clean skin; this increases the absorption rate of the pyridine derivative.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal & Environmental Compliance
Waste Classification:
-
Category: Halogenated Organic Solvent/Solid.
-
Coding: Ensure the waste tag explicitly lists "Brominated Pyridine Derivative."
-
Segregation: Keep separate from strong oxidizers and strong acids.[2][8]
Deactivation (Glassware): Rinse glassware with a dilute acidic solution (1M HCl) to protonate the pyridine nitrogen, rendering it water-soluble and less volatile, before final cleaning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120691-53-6. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link][9]
-
European Chemicals Agency (ECHA). Registration Dossier - Pyridine Derivatives. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
(Note: While specific toxicological data for this exact CAS is limited, these protocols are extrapolated from authoritative standards for halogenated pyridine handling.)
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
